molecular formula C20H20ClN3O B1665467 Amopyroquine CAS No. 550-81-2

Amopyroquine

Cat. No.: B1665467
CAS No.: 550-81-2
M. Wt: 353.8 g/mol
InChI Key: YNWCUCSDUMVJKR-UHFFFAOYSA-N
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Description

Amopyroquine (CAS 550-81-2) is a 4-aminoquinoline compound structurally related to amodiaquine and is primarily used in biomedical research for its antimalarial properties . Studies indicate it is effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum , with research showing good efficacy and tolerability in clinical models . Its mechanism of action, similar to other 4-aminoquinolines, is characterized by concentration within the parasite's digestive vacuole, where it is believed to interfere with heme detoxification processes, leading to toxic accumulation and parasite death . Beyond its antimalarial applications, this compound has been the subject of recent investigative research for repurposing, with computational studies suggesting it has significant binding affinity towards various proteins of viruses such as SARS-CoV-2, indicating its potential value in virology and antiviral drug discovery research . Pharmacokinetic studies show that this compound is poorly metabolized and is excreted mainly in the bile, which distinguishes it from other compounds in its class . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24-9-1-2-10-24/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWCUCSDUMVJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10350-81-9 (di-hydrochloride)
Record name Amopyroquine [INN]
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DSSTOX Substance ID

DTXSID50203544
Record name Amopyroquine
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Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

550-81-2
Record name Amopyroquine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amopyroquine [INN]
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Record name Amopyroquine
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Record name AMOPYROQUINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Amopyroquine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amopyroquine, a 4-aminoquinoline derivative, is a potent antimalarial agent structurally related to chloroquine and amodiaquine. This comprehensive technical guide provides an in-depth exploration of the fundamental chemical properties of this compound, designed to support researchers, scientists, and drug development professionals. The guide delves into its physicochemical characteristics, synthesis, mechanism of action, and analytical methodologies, offering a holistic understanding of this important compound. By synthesizing technical data with practical insights, this document aims to serve as a valuable resource for the ongoing research and development of antimalarial therapeutics.

Introduction: The Significance of this compound in Antimalarial Research

This compound (CAS 550-81-2) belongs to the 4-aminoquinoline class of compounds, a cornerstone in the history of malaria chemotherapy.[1] It shares a structural scaffold with the well-known antimalarial drugs chloroquine and amodiaquine.[1] The emergence and spread of drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite, have necessitated the exploration of new and effective therapeutic agents. This compound has demonstrated significant activity against chloroquine-resistant parasite strains, positioning it as a valuable compound in the fight against malaria.[2] Its mode of action is believed to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to the accumulation of toxic free heme.[3] This guide provides a detailed examination of the core chemical attributes of this compound, crucial for its application in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug candidate is paramount for formulation development, pharmacokinetic profiling, and toxicological assessment. This compound is typically a slightly yellow powder.[3] Key physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 4-[(7-Chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol[4]
Synonyms Amopyroquin, PAM-780, 4-[(7-Chloro-4-quinolyl)amino]-α-1-pyrrolidinyl-o-cresol[1][4]
CAS Number 550-81-2[5]
Molecular Formula C₂₀H₂₀ClN₃O[3]
Molecular Weight 353.85 g/mol [3]
Appearance Slightly Yellow Powder[3]
Melting Point 196-198 °C (decomposes)[6]
Boiling Point 498.1 °C at 760 mmHg[6]
Density 1.351 g/cm³[6]
Solubility Soluble in DMSO. Moderate solubility in water.[1][7][1][7]
pKa Not experimentally determined in reviewed literature. As a 4-aminoquinoline derivative with multiple basic nitrogen atoms, it is expected to have multiple pKa values. Computational predictions and experimental determination via potentiometric or spectrophotometric titration would be necessary for precise values.
Stability Stable under ambient temperature for short periods. For long-term storage, it is recommended to keep it dry, dark, and at -20°C.[7] It is susceptible to hydrolysis in acidic, alkaline, and neutral solutions, especially in the presence of light.[8][7][8]

Synthesis of this compound: A Strategic Approach

The synthesis can be logically divided into two main stages:

Stage 1: Synthesis of the Mannich Base Intermediate: 4-Amino-2-(pyrrolidin-1-ylmethyl)phenol

The key reaction in this stage is the Mannich reaction, a three-component condensation of an active hydrogen-containing compound (4-aminophenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (pyrrolidine).[12][13][14]

Stage 2: Condensation with 4,7-Dichloroquinoline

The final step involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position of 4,7-dichloroquinoline with the amino group of the synthesized Mannich base.[2][11]

Below is a proposed experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 4-Amino-2-(pyrrolidin-1-ylmethyl)phenol (Mannich Base Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol in a suitable protic solvent such as ethanol.

  • Addition of Reagents: To this solution, add an equimolar amount of pyrrolidine. Subsequently, add a slight excess of aqueous formaldehyde solution dropwise while stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue using column chromatography on silica gel to obtain the pure Mannich base.

Part B: Synthesis of this compound

  • Reaction Setup: In a sealed reaction vessel, combine the synthesized 4-amino-2-(pyrrolidin-1-ylmethyl)phenol with an equimolar amount of 4,7-dichloroquinoline.

  • Solvent and Catalyst: A high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used. The reaction can be carried out with or without a base, though the addition of a non-nucleophilic base like potassium carbonate can facilitate the reaction by scavenging the HCl generated.[11] Microwave irradiation can also be employed to accelerate the reaction.[11]

  • Reaction Conditions: Heat the mixture at a high temperature (typically 140-180 °C) for several hours.[11] Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product. Collect the solid by filtration, wash with water, and dry. Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography to yield the final product.

Diagram: Proposed Synthesis of this compound

G cluster_0 Stage 1: Mannich Reaction cluster_1 Stage 2: Nucleophilic Aromatic Substitution 4-Aminophenol 4-Aminophenol Mannich_Base 4-Amino-2-(pyrrolidin-1-ylmethyl)phenol 4-Aminophenol->Mannich_Base + Formaldehyde + Pyrrolidine (Ethanol, Reflux) Formaldehyde Formaldehyde Formaldehyde->Mannich_Base Pyrrolidine Pyrrolidine Pyrrolidine->Mannich_Base This compound This compound Mannich_Base->this compound + 4,7-Dichloroquinoline (DMF, Heat) DCQ 4,7-Dichloroquinoline DCQ->this compound

Caption: Proposed two-stage synthesis of this compound.

Mechanism of Antimalarial Action: Interference with Heme Detoxification

The antimalarial activity of 4-aminoquinolines, including this compound, is primarily attributed to their interference with the parasite's heme detoxification process within the acidic food vacuole.[4][12][15]

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the heme into an inert, crystalline pigment called hemozoin (β-hematin).[12]

This compound, being a weak base, is thought to accumulate in the acidic food vacuole of the parasite. Here, it is believed to inhibit the formation of hemozoin by forming a complex with heme, preventing its polymerization.[6] The accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[6]

Diagram: Mechanism of Action of this compound

G Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Parasite Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Oxidative Stress This compound This compound This compound->Heme Inhibits Polymerization (Complex Formation)

Caption: Inhibition of hemozoin formation by this compound.

Metabolism and In Vitro Cytotoxicity

This compound is reported to be poorly metabolized.[4] Studies in rats and rabbits have detected three metabolites, with one tentatively identified as the primary amine derivative.[2] This is in contrast to its analogue, amodiaquine, which is extensively metabolized to N-desethylamodiaquine.[16]

In vitro cytotoxicity studies are crucial for evaluating the therapeutic index of a drug candidate. While specific cytotoxicity data for this compound is limited in the reviewed literature, studies on related 4-aminoquinolines like amodiaquine have shown metabolism-dependent cytotoxicity, particularly towards neutrophils.[17] This toxicity is often linked to the formation of reactive quinoneimine metabolites.[3] Given that this compound has a similar p-aminophenol moiety, the potential for bioactivation to cytotoxic intermediates should be considered and investigated. Standard in vitro cytotoxicity assays, such as the MTT or neutral red uptake assays on relevant cell lines (e.g., HepG2 for hepatotoxicity), can be employed to assess its safety profile.[14][18]

Analytical Methodologies for this compound

Robust and validated analytical methods are essential for the quality control of this compound as a drug substance and for its quantification in biological matrices during pharmacokinetic and metabolism studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and cost-effective technique for the quantification of this compound in bulk and pharmaceutical formulations.

Experimental Protocol: UV-Vis Spectrophotometric Analysis

  • Solvent Selection: Based on solubility data, a suitable solvent for this compound is selected. Methanol or a mixture of methanol and acetonitrile is often appropriate.

  • Preparation of Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Determination of λmax: Prepare a dilute solution of this compound from the stock solution. Scan the solution using a UV-Vis spectrophotometer over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve: Prepare a series of standard solutions of varying concentrations by diluting the stock solution. Measure the absorbance of each standard solution at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution and measure its absorbance at λmax. Determine the concentration of this compound in the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound and its potential metabolites in various matrices.

Experimental Protocol: HPLC Analysis of this compound

  • Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column is commonly used for the analysis of 4-aminoquinolines.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate buffer, pH adjusted to the acidic range) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary for the separation of metabolites.

  • Detection: UV detection at the λmax of this compound.

  • Sample Preparation: For biological samples, a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is required to remove interfering substances.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standard solutions of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are employed. While a complete, assigned spectrum for this compound was not found in the reviewed literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline and phenol rings, the methylene protons of the pyrrolidinylmethyl group, and the protons of the pyrrolidine ring.

  • ¹³C NMR: The spectrum would display distinct signals for all 20 carbon atoms in the molecule, including the quaternary carbons and those in the aromatic and aliphatic regions.

Diagram: Key Structural Features for NMR Analysis

G cluster_0 Key Proton and Carbon Environments This compound A Quinoline Ring Protons B Phenol Ring Protons C Pyrrolidinylmethyl Protons D Pyrrolidine Ring Protons

Caption: Key regions of the this compound molecule for NMR spectral assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. Under soft ionization conditions like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) would reveal characteristic fragment ions resulting from the cleavage of the molecule, such as the loss of the pyrrolidinylmethyl side chain.[19][20]

Conclusion

This compound remains a compound of significant interest in the field of antimalarial drug discovery due to its potent activity against resistant parasite strains. This technical guide has provided a comprehensive overview of its fundamental chemical properties, including its physicochemical characteristics, a plausible synthetic route, its established mechanism of action, and key analytical methodologies. A deeper understanding of these core attributes is essential for the rational design of new analogues with improved efficacy and safety profiles, as well as for the development of robust formulations and analytical protocols. Further research to experimentally determine its pKa values and to fully characterize its metabolic and degradation pathways will be invaluable for its future development as a therapeutic agent.

References

An In-Depth Technical Guide to the Mechanism of Action of Amopyroquine on Plasmodium

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Amopyroquine is a 4-aminoquinoline antimalarial compound, structurally related to amodiaquine and chloroquine. Its mechanism of action is centered on the disruption of heme detoxification within the intraerythrocytic stages of Plasmodium falciparum. The parasite digests host hemoglobin in its acidic digestive vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. This compound, as a weak base, accumulates to high concentrations in the acidic digestive vacuole via ion trapping. Here, it binds to heme, preventing its polymerization into hemozoin.[1] The resulting accumulation of toxic, non-polymerized heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[2] A key feature of this compound is its efficacy against many chloroquine-resistant P. falciparum strains, a characteristic attributed to its ability to evade the primary resistance mechanism mediated by the P. falciparum chloroquine resistance transporter (PfCRT).[1][3] Unlike its analogue amodiaquine, this compound is poorly metabolized, thereby avoiding the formation of toxic quinoneimine metabolites associated with adverse effects like agranulocytosis.[1][4][5] This guide provides a detailed examination of this mechanism, the molecular basis for its activity against resistant parasites, and the experimental protocols used to validate its mode of action.

Introduction

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of human malaria parasite, necessitates a robust pipeline of effective antimalarials. The 4-aminoquinoline class of drugs, with chloroquine as its historical cornerstone, has been pivotal in malaria treatment. However, widespread resistance, primarily mediated by mutations in the PfCRT protein, has severely compromised the utility of chloroquine.[6] this compound (AMOPYR) emerged as a promising alternative within this class. It shares the core 7-chloroquinoline scaffold but possesses a distinct side chain compared to chloroquine and its close analogue, amodiaquine.

Initial studies revealed that this compound not only possesses potent intrinsic antimalarial activity but also crucially, retains this activity against parasite strains that have developed high-level resistance to chloroquine.[1][7] This guide, intended for researchers and drug development professionals, synthesizes the current understanding of this compound's molecular interactions within the parasite, its pharmacokinetic advantages, and the experimental frameworks used to elucidate its mechanism of action.

The Primary Target: Interruption of Heme Detoxification

The central theater for this compound's action is the parasite's digestive vacuole (DV), a lysosome-like organelle with an acidic pH.

Hemoglobin Digestion and Heme Release

Once inside a human red blood cell, the trophozoite stage of P. falciparum ingests vast amounts of host cell cytoplasm, primarily hemoglobin, into its DV.[8] A cascade of proteases then degrades hemoglobin into amino acids, which are essential for parasite growth. This process, however, liberates a highly toxic byproduct: heme (ferriprotoporphyrin IX).[8][9] Free heme is a pro-oxidant that can generate reactive oxygen species, destabilize and lyse biological membranes, and inhibit enzyme activity.

The Protective Polymerization Pathway

To neutralize this threat, the parasite has evolved a highly efficient detoxification process: the polymerization of heme into a chemically inert, insoluble crystal known as hemozoin (or "malaria pigment").[10] This biomineralization process is a critical survival pathway for the parasite and represents a highly vulnerable and validated target for antimalarial drugs.[9][11] Quinoline-based drugs are thought to inhibit this process by binding to heme molecules, effectively capping the growing hemozoin crystal chain and preventing further polymerization.[10][12]

This compound-Mediated Inhibition of β-Hematin Formation

This compound, like other 4-aminoquinolines, functions as a classic heme polymerization inhibitor.[13] As a weak base, it is protonated within the acidic environment of the DV and becomes trapped, reaching concentrations several thousand-fold higher than in the surrounding plasma.[1][14] This high concentration facilitates its interaction with heme. The drug is believed to form a complex with heme, preventing its incorporation into the growing hemozoin crystal.[2][13] The accumulation of this drug-heme complex and free heme is cytotoxic, leading to the rapid killing of the parasite.[1]

cluster_RBC Host Red Blood Cell cluster_DV Plasmodium Digestive Vacuole (Acidic pH) cluster_drug Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Parasite Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Heme Polymerization (Detoxification) Heme_this compound Heme-Amopyroquine Complex (Toxic) Heme->Heme_this compound This compound This compound This compound->Heme Heme_this compound->Hemozoin INHIBITS cluster_sensitive Chloroquine-Sensitive Parasite cluster_resistant Chloroquine-Resistant Parasite CQ_in_S Chloroquine DV_S Digestive Vacuole (High [CQ]) CQ_in_S->DV_S Accumulates Heme_S Heme Polymerization Inhibited DV_S->Heme_S PfCRT_S PfCRT (Wild-Type) CQ_in_R Chloroquine DV_R Digestive Vacuole (Low [CQ]) CQ_in_R->DV_R Influx DV_R->CQ_in_R Efflux Heme_R Heme Polymerization Continues DV_R->Heme_R PfCRT_R PfCRT (Mutated) A Prepare Serial Drug Dilutions in 96-Well Plate B Add Synchronized Ring-Stage P. falciparum Culture A->B C Incubate for 24h (Rings -> Trophozoites) B->C D Add [3H]-Hypoxanthine to Each Well C->D E Incubate for 24h (Label Incorporation) D->E F Harvest Lysed Cells onto Filter Mat E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate IC50 Value G->H

References

Early research and development of Amopyroquine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Early Research and Development of Amopyroquine

Foreword

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the early-stage research and development of this compound. This document eschews a rigid template, instead adopting a narrative structure that follows the logical progression of a drug discovery program—from chemical synthesis and mechanistic studies to preclinical and initial clinical evaluation. The focus is on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring a foundation of scientific integrity and trustworthiness.

Introduction: The Rationale for a New 4-Aminoquinoline

The mid-20th century saw the rise of chloroquine as a highly effective and widely used antimalarial drug.[1] However, the emergence and spread of chloroquine-resistant Plasmodium falciparum strains, first reported in the late 1950s, created an urgent need for new therapeutic agents.[1][2] This challenge spurred the investigation of other 4-aminoquinoline compounds. This compound emerged from this research landscape as an analogue of amodiaquine, another potent 4-aminoquinoline.[2][3] The primary impetus for its development was to identify a compound with a superior efficacy profile, particularly against emerging chloroquine-resistant parasites, and to explore new structure-activity relationships within this critical class of antimalarials.

Chemical Profile and Structure-Activity Relationship (SAR)

This compound is a Mannich base, structurally similar to amodiaquine.[4] The key distinction lies in the side chain attached to the 4-amino position of the quinoline ring. Specifically, the incorporation of a 3'-pyrrolidinamino group in place of the 3'-diethylamino function found in amodiaquine defines the this compound scaffold.[3] This modification was a deliberate synthetic strategy to probe the impact of the side chain's basicity and steric bulk on antimalarial activity and pharmacokinetic properties.

Chemical Structure

The fundamental structure of this compound is presented below.

Caption: Chemical structure of this compound.

Synthesis Overview

The synthesis of this compound and its analogues generally follows established protocols for 4-aminoquinolines.[3][5] A common approach involves the substitution of 4,7-dichloroquinoline with the appropriate aminophenol side chain.[6] Subsequent modifications, such as Suzuki-Miyaura cross-coupling reactions, have been employed to replace the 4'-hydroxy group with various hydrophobic substituents to probe the structure-activity relationship and mitigate potential toxicity associated with the 4-aminophenol motif.[5][7]

Core Structure-Activity Relationship Insights

Early research into this compound and related compounds focused on understanding how structural modifications influenced antimalarial potency. Key findings include:

  • The 4'-Hydroxy Group: While crucial for the activity of amodiaquine, studies on this compound derivatives demonstrated that the 4'-hydroxy function could be successfully replaced by various amino or even hydrophobic alkyl and aryl groups while retaining potent antimalarial activity in the low nanomolar range.[3][5] This indicated that the hydrogen-bonding capability of the hydroxyl group was not an absolute requirement for efficacy.

  • The Quinoline Core: As with other drugs in its class, the 7-chloro-4-aminoquinoline core is essential for activity.[8]

  • The Aliphatic Side Chain: The nature of the terminal amino group on the side chain is critical. The pyrrolidine ring in this compound represents a successful modification of the diethylamino group in amodiaquine, demonstrating that alterations in this region can modulate activity and potentially overcome resistance mechanisms.[3]

Mechanism of Action: Interference with Heme Detoxification

Like other 4-aminoquinoline antimalarials, the primary mechanism of action for this compound is the inhibition of the parasite's heme detoxification pathway.[3][9]

Inside the host red blood cell, the malaria parasite digests hemoglobin as a source of amino acids. This process releases large quantities of free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite as it can generate reactive oxygen species and destabilize membranes.[9] To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline pigment called hemozoin (or β-hematin).[3][9]

This compound, being a weak base, is thought to accumulate in the acidic food vacuole of the parasite. There, it binds to free heme, forming a complex that prevents the heme from being polymerized into hemozoin. The accumulation of this drug-heme complex leads to oxidative stress and membrane damage, ultimately killing the parasite.[9] Studies have confirmed the ability of this compound analogues to inhibit β-hematin formation, supporting this proposed mechanism.[3]

G cluster_0 Parasite Food Vacuole (Acidic) cluster_1 Drug Action Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Polymerase Heme Polymerase (Enzyme/Lipid Mediated) Heme->Polymerase Complex Heme-Amopyroquine Complex Heme->Complex Hemozoin Non-Toxic Hemozoin (β-hematin) Polymerase->Hemozoin Detoxification This compound This compound This compound->Heme Inhibition of Polymerization This compound->Complex Death Parasite Death (Oxidative Stress, Lysis) Complex->Death Toxicity

Caption: Proposed mechanism of action for this compound.

Preclinical Development

The preclinical phase for this compound involved extensive in vitro and in vivo studies to characterize its efficacy, pharmacokinetic profile, and metabolism.

In Vitro Efficacy

This compound demonstrated potent activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[10] Its efficacy was often found to be superior to that of chloroquine and monodesethylamodiaquine (the active metabolite of amodiaquine), particularly against resistant strains.[10] However, a degree of in vitro cross-resistance with chloroquine was observed, as evidenced by a significant positive correlation between the IC50 values for the two drugs against various African isolates.[11]

Table 1: Comparative In Vitro Activity (IC50) of this compound and Other Antimalarials

Compound P. falciparum Strain(s) Mean IC50 (nM) Reference(s)
This compound CQS African Isolates (n=24) 16.1 [11]
CQR African Isolates (n=38) 18.9 [11]
Monodesethylamodiaquine CQS African Isolates (n=24) 28.2 [11]
CQR African Isolates (n=38) 74.8 [11]
Amodiaquine Senegal Isolates (n=161) 12.0 [4][12]

| Pyronaridine | Senegal Isolates (n=161) | 3.8 |[4][12] |

Note: IC50 values can vary significantly based on the specific parasite isolates and assay methodology used.

Experimental Protocol: In Vitro Antiplasmodial Susceptibility Assay (Isotopic Method)

This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of an antimalarial compound against P. falciparum.

Objective: To quantify the in vitro activity of this compound by measuring the inhibition of parasite growth via the uptake of a radiolabeled nucleic acid precursor.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete RPMI 1640 medium

  • Human O+ erythrocytes

  • 96-well microtiter plates

  • This compound stock solution (in DMSO or ethanol)

  • [³H]-hypoxanthine

  • Cell harvester and scintillation counter

Methodology:

  • Drug Plate Preparation: Serially dilute the this compound stock solution across a 96-well plate to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM). Include drug-free wells for control (100% growth) and wells with uninfected erythrocytes for background measurement.

  • Parasite Culture Addition: Prepare a suspension of parasitized erythrocytes at 0.5% parasitemia and 2.5% hematocrit in complete medium. Add 200 µL of this suspension to each well of the drug plate.

  • Incubation: Place the plates in a modular incubation chamber, gas with a mixture of 5% CO₂, 5% O₂, and 90% N₂, and incubate at 37°C for 24 hours.

  • Radiolabeling: Add 25 µL of medium containing [³H]-hypoxanthine (0.5 µCi) to each well.

  • Second Incubation: Re-gas the chamber and incubate for an additional 18-24 hours.

  • Harvesting: Freeze the plate at -20°C to lyse the cells. Thaw and harvest the contents of each well onto a glass-fiber filter mat using a cell harvester.

  • Quantification: Wash and dry the filter mat. Place it in a scintillation bag with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

G start Start: Prepare Drug Dilution Plate add_parasites Add Synchronized P. falciparum Culture (0.5% Parasitemia, 2.5% Hematocrit) start->add_parasites incubate1 Incubate 24h (37°C, 5% CO₂, 5% O₂) add_parasites->incubate1 add_label Add [³H]-hypoxanthine (0.5 µCi/well) incubate1->add_label incubate2 Incubate 18-24h add_label->incubate2 harvest Freeze, Thaw, and Harvest Cells on Filter Mat incubate2->harvest count Measure Radioactivity (Scintillation Counter) harvest->count analyze Analyze Data: Calculate IC50 Value count->analyze end_node End: Determine In Vitro Efficacy analyze->end_node

Caption: Experimental workflow for an in vitro isotopic antiplasmodial assay.

Preclinical Pharmacokinetics and Metabolism

Pharmacokinetic studies were conducted in animal models and later in healthy human volunteers.

  • Animal Studies: In rats and rabbits, this compound showed rapid absorption after oral administration.[10] It was widely distributed in tissues, particularly the liver and lungs. The terminal elimination half-life was approximately 14.5 hours in rats and ranged from 18 to 26 hours in rabbits depending on the route of administration (intravenous, intramuscular, or oral).[10]

  • Human Studies: Early studies in healthy volunteers receiving intramuscular doses confirmed that unchanged this compound is the major active component in the blood.[13][14] Two metabolites were detected but showed very low in vitro activity against P. falciparum compared to the parent drug.[13] This is a key finding, suggesting that this compound is not a pro-drug and its intrinsic activity is responsible for its therapeutic effect.

Table 2: Key Pharmacokinetic Parameters of this compound

Species Dose & Route Terminal Half-Life (t½) Apparent Volume of Distribution (V/F) Systemic Clearance (CL/F) Reference
Rat 50 mg/kg (oral) 14.5 h - - [10]
Rabbit 10 mg/kg (oral) 25.7 ± 5.4 h - - [10]
Human 2 mg/kg (IM) 129.6 ± 92.5 h 238 ± 75 L/kg 2,063 ± 1,159 mL/min [14]

| Human | 6 mg/kg (IM, two doses) | 18.3 ± 6.8 h (plasma) | - | - |[13] |

Note: Pharmacokinetic parameters can vary based on dose, formulation, route of administration, and subject population.

Experimental Protocol: Preclinical Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration in a rodent model.

Materials:

  • Sprague-Dawley rats (male, 200-250g)

  • This compound formulation (e.g., suspension in 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Centrifuge

  • HPLC system with appropriate column and detector for drug quantification

Methodology:

  • Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Dosing: Fast rats overnight (with access to water). Administer a single oral dose of this compound (e.g., 50 mg/kg) via gavage.[10]

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Develop and validate an HPLC method for the quantification of this compound and its potential metabolites in rat plasma.[10] This involves protein precipitation, extraction, and chromatographic separation.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (elimination half-life).

Early Clinical Development

The transition from preclinical to clinical studies aimed to establish the safety, tolerability, and effective therapeutic regimen of this compound in humans.

A study in healthy volunteers who received two intramuscular doses of 6 mg/kg found the drug to be well-tolerated, with no observations of hypotension or QRS complex lengthening.[13] A transient increase in hepatic enzymes was noted but remained within the normal range.[13]

Another study investigated different intramuscular dosing regimens in 22 patients with P. falciparum malaria.[14] The results indicated a dose-dependent effect on parasite clearance.

Table 3: Efficacy of Intramuscular this compound in P. falciparum Malaria Patients

Dosing Regimen Number of Patients (n) Parasite Clearance at Day 7
3 mg/kg (single dose) 6 1 of 6 (17%)
6 mg/kg (single dose) 7 4 of 7 (57%)
6 mg/kg followed by 3 mg/kg at 24h 9 7 of 9 (78%)

Source: Adapted from Pussard et al., 1991.[14]

Based on these early clinical results, a total regimen of 12 mg/kg, administered in two or three injections, was suggested as a potentially effective treatment course.[14]

Conclusion

The early research and development of this compound characterized it as a potent 4-aminoquinoline antimalarial with significant in vitro activity against both chloroquine-sensitive and -resistant P. falciparum. Its development was driven by rational synthetic modifications to the amodiaquine scaffold, leading to a compound that did not require metabolic activation for its effect. Preclinical pharmacokinetic studies established its distribution and elimination profile, while initial clinical trials provided foundational data on its safety and a potential therapeutic dosing regimen. While showing promise, the observation of some cross-resistance with chloroquine highlighted the persistent challenge of resistance within the 4-aminoquinoline class.[2][11] Ultimately, the early R&D of this compound provided valuable insights into the structure-activity relationships of this drug class, contributing to the broader, ongoing effort to develop novel and durable antimalarial therapies.

References

Amopyroquine: A Technical Guide to a 4-Aminoquinoline Antimalarial

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent global challenge of malaria, exacerbated by the widespread resistance of Plasmodium falciparum to frontline therapeutics like chloroquine, necessitates the continued exploration of novel and repurposed antimalarial agents. Within the 4-aminoquinoline class, amopyroquine has emerged as a compound of significant interest due to its potent activity against chloroquine-resistant parasite strains. This technical guide provides an in-depth examination of this compound, designed for researchers, scientists, and drug development professionals. We will dissect its core mechanism of action, rooted in the disruption of parasite heme detoxification, and explore its pharmacological profile. Furthermore, this document details validated experimental protocols for assessing its efficacy, both in vitro and in vivo, offering a framework for its evaluation. By synthesizing mechanistic insights with practical methodologies, this guide aims to serve as an authoritative resource for advancing the study and potential application of this compound in the fight against malaria.

The 4-Aminoquinolines: A Legacy and a Renewed Imperative

The 4-aminoquinoline scaffold, famously represented by chloroquine, was a cornerstone of malaria chemotherapy for decades.[1] These synthetic compounds were highly effective, affordable, and relatively safe, contributing significantly to malaria control efforts in the mid-20th century.[1] However, their utility has been severely eroded by the emergence and global spread of resistant P. falciparum strains.[2][3] This resistance primarily stems from mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) protein, which reduces the accumulation of the drug within its site of action, the parasite's digestive vacuole.[2][3]

This crisis catalyzed research into second-generation 4-aminoquinolines capable of overcoming these resistance mechanisms. This compound, structurally related to amodiaquine, represents one such promising candidate.[4][5] A key advantage of this compound is its demonstrated efficacy against chloroquine-resistant parasites and a lack of complete cross-resistance, suggesting it can circumvent, at least partially, the efflux mechanisms that render chloroquine ineffective.[6] This guide delves into the technical specifics that underpin this potential.

Chemical and Physicochemical Properties

This compound is a synthetic compound belonging to the 4-aminoquinoline class. Its structure is characterized by the core 7-chloro-4-aminoquinoline nucleus linked to a substituted phenol side chain.

PropertyValueSource
IUPAC Name 4-[(7-Chloro-4-quinolinyl)amino]-2-(1-pyrrolidinylmethyl)phenol[7]
Molecular Formula C₂₀H₂₀ClN₃O[7]
Molecular Weight 353.85 g/mol [7]
Appearance Slightly Yellow Powder[7]
Class 4-Aminoquinoline Antimalarial[5]

The structural nuances, particularly the side chain, are critical to its biological activity and differentiate it from chloroquine and its close analogue, amodiaquine. This side chain influences the drug's basicity, lipophilicity, and conformational flexibility, which in turn affect its ability to accumulate in the acidic digestive vacuole and interact with its molecular target.[8]

Mechanism of Action: Disrupting Heme Homeostasis

The antimalarial activity of all 4-aminoquinolines, including this compound, is intrinsically linked to the parasite's unique biology within human erythrocytes.

The Hemoglobin Digestion Pathway

During its intraerythrocytic life stage, the malaria parasite voraciously consumes host cell hemoglobin as its primary source of amino acids.[2][9] This process occurs within a specialized acidic organelle known as the digestive vacuole (DV).[9] The digestion of hemoglobin releases large quantities of heme, which, in its free form (ferriprotoporphyrin IX), is highly toxic to the parasite as it can generate reactive oxygen species and destabilize membranes.[10]

Inhibition of Heme Polymerization

To neutralize this toxic heme, the parasite has evolved a crucial detoxification process: it polymerizes the heme molecules into an inert, insoluble crystal called hemozoin, or "malaria pigment".[11] This biocrystallization is a vital survival mechanism and the primary target of 4-aminoquinoline drugs.[6][10] this compound, being a weak base, becomes protonated and trapped within the acidic environment of the DV, achieving concentrations several hundred times higher than in the surrounding plasma.[6] Here, it is believed to form a complex with heme, effectively capping the growing hemozoin crystal and preventing further polymerization.[10][12] The resulting accumulation of toxic, soluble heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[10][11]

G cluster_erythrocyte Erythrocyte Cytoplasm cluster_dv Parasite Digestive Vacuole (Acidic pH) Hb Host Hemoglobin Hb_vacuole Hemoglobin Hb->Hb_vacuole Uptake Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hb_vacuole->Heme Digestion Hemozoin Inert Hemozoin (Crystal) Heme->Hemozoin Heme Polymerase (Biocrystallization) This compound This compound This compound->Block Block->Hemozoin Inhibition

Caption: Mechanism of this compound Action in the Parasite's Digestive Vacuole.

Pharmacological Profile

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Understanding the pharmacokinetic (PK) profile of this compound is essential for designing effective dosing regimens. Unlike amodiaquine, which is considered a prodrug that is rapidly metabolized to its active form, desethylamodiaquine (DEAQ), this compound is poorly metabolized.[6][10] This is a significant finding, as it indicates that the parent compound, unchanged this compound, is primarily responsible for the observed antimalarial activity.[13]

Studies in healthy volunteers have shown that after intramuscular administration, this compound has a plasma elimination half-life of approximately 18 hours.[13] It is extensively distributed in tissues, a characteristic feature of 4-aminoquinolines.[6][14] Excretion occurs mainly through the bile.[6]

ParameterValue (Human Volunteers)Source
Administration Intramuscular (6 mg/kg)[13]
Plasma Half-Life (t½) 18.3 ± 6.8 hours[13]
Whole Blood Half-Life (t½) 13.9 ± 9.1 hours[13]
Metabolism Poorly metabolized[6]
Primary Excretion Route Biliary[6]
Pharmacodynamics: In Vitro and In Vivo Efficacy

The true value of this compound lies in its potent activity against strains of P. falciparum that have developed resistance to chloroquine. Numerous in vitro studies have demonstrated that the 50% inhibitory concentrations (IC₅₀) of this compound against chloroquine-resistant isolates are significantly lower than those of chloroquine itself, often in the low nanomolar range.[4][15] This potent activity suggests that this compound is less susceptible to the resistance mechanisms that affect chloroquine.[6][16]

The Challenge of Resistance

Mechanisms of 4-Aminoquinoline Resistance

As mentioned, chloroquine resistance is strongly associated with point mutations in the pfcrt gene, particularly the K76T mutation.[2][17] This mutated transporter protein is thought to reduce the accumulation of chloroquine in the digestive vacuole, preventing it from reaching the concentrations needed to inhibit hemozoin formation effectively.[2] Polymorphisms in another gene, the P. falciparum multidrug resistance gene 1 (pfmdr1), can further modulate the level of resistance to chloroquine and other quinolines like amodiaquine.[1][17]

This compound's Activity Against Resistant Strains

The lack of complete cross-resistance between chloroquine and this compound is a key therapeutic advantage.[6] While the precise reason is still under investigation, it is hypothesized that structural differences in this compound's side chain may allow it to either evade recognition by the mutated PfCRT transporter or to bind to its target (the heme-hemozoin complex) with such high affinity that it remains effective even at the lower concentrations achieved in resistant parasites.[8] This makes this compound a valuable tool for studying resistance reversal and a potential component of future antimalarial therapies.

Preclinical & Clinical Evaluation: Methodologies

A robust and standardized evaluation of any antimalarial candidate is critical. The following protocols represent field-proven, self-validating systems for assessing the activity of compounds like this compound.

Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)

This high-throughput assay is a cornerstone of modern antimalarial drug discovery, replacing older, more cumbersome radioisotope-based methods.[18][19]

Causality: The method leverages the fact that the fluorescent dye SYBR Green I intercalates with DNA. Since mature erythrocytes are anucleated, the fluorescence measured is directly proportional to the quantity of parasite DNA, providing a precise readout of parasite proliferation.

Methodology:

  • Parasite Culture: Asynchronously growing P. falciparum cultures (both chloroquine-sensitive and -resistant strains) are maintained in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[20]

  • Drug Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in culture medium in a 96-well plate.

  • Assay Initiation: Parasitized erythrocytes (at ~0.5% parasitemia and 2% hematocrit) are added to each well of the drug-containing plate. Drug-free and uninfected erythrocyte controls are included.

  • Incubation: The plate is incubated for 72 hours under the conditions described in Step 1 to allow for at least one full cycle of parasite replication.

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark for 1 hour at room temperature.

  • Data Acquisition: Fluorescence is read using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Analysis: The fluorescence data is normalized to controls and plotted against drug concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.[18]

Protocol: In Vitro β-Hematin Formation Inhibition Assay

This cell-free assay directly assesses the compound's ability to interfere with heme polymerization, validating its mechanism of action.[4][21]

Causality: This assay simulates the conditions within the parasite's digestive vacuole. The conversion of hemin (a stable form of heme) into insoluble β-hematin (synthetic hemozoin) is induced by an acidic environment and lipids. A successful inhibitor will prevent this conversion, leaving the heme in a soluble, measurable form.

Methodology:

  • Reaction Setup: In a 96-well plate, add serial dilutions of this compound.

  • Hemin Addition: Add a solution of hemin chloride dissolved in DMSO to each well.

  • Reaction Initiation: Initiate the polymerization by adding an acetate buffer (pH ~4.8) and incubating at 37°C for 18-24 hours.

  • Centrifugation: Centrifuge the plate to pellet the insoluble β-hematin.

  • Quantification: The unreacted, soluble heme in the supernatant is quantified by measuring its absorbance at ~405 nm.

  • Analysis: The amount of inhibition is calculated relative to a drug-free control, allowing for the determination of the IC₅₀ for β-hematin formation.

G cluster_invitro In Vitro Screening Workflow Start Test Compound (this compound) Assay1 SYBR Green I Assay (Parasite Viability) Start->Assay1 Assay2 β-Hematin Inhibition (Mechanism Validation) Start->Assay2 Data Determine IC₅₀ (Potency & MoA) Assay1->Data Assay2->Data Decision Lead Candidate? Data->Decision

Caption: A streamlined workflow for the in vitro evaluation of antimalarial compounds.

Protocol: In Vivo Efficacy Assessment (4-Day Suppressive Test)

This is the standard primary in vivo test for screening antimalarial compounds, often called the Peters' test.[17]

Causality: The test evaluates a compound's ability to suppress the growth of parasites in a living host (typically a mouse model infected with a rodent malaria parasite like Plasmodium berghei). It provides crucial information on a drug's efficacy in a complex biological system, accounting for its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

  • Infection: Laboratory mice are inoculated intraperitoneally with P. berghei-infected erythrocytes.

  • Treatment: Two to four hours post-infection, the first dose of the test compound (this compound) is administered orally or via the intended clinical route. Treatment is continued daily for a total of four days (Days 0, 1, 2, 3).

  • Monitoring: On Day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse (both treated and untreated control groups).

  • Parasitemia Determination: The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Analysis: The average parasitemia of the treated group is compared to the untreated control group, and the percent suppression is calculated. The dose required to suppress parasitemia by 50% or 90% (ED₅₀ or ED₉₀) can be determined.

Safety and Toxicology

While specific, extensive toxicological data on this compound is limited in publicly available literature, important insights can be drawn from related 4-aminoquinolines, particularly amodiaquine. Amodiaquine use has been associated with rare but severe adverse effects, including hepatotoxicity and agranulocytosis (a dangerous drop in white blood cells).[5][22] This toxicity is attributed to the metabolic bioactivation of amodiaquine into a reactive quinoneimine intermediate, which can form adducts with cellular proteins and trigger immune-mediated damage.[22][23]

A key feature of this compound is that it is poorly metabolized.[6] This suggests it may be less prone to forming the toxic quinoneimine metabolites associated with amodiaquine, potentially offering a superior safety profile. Indeed, a study in healthy human volunteers receiving intramuscular this compound found it to be well-tolerated, with no observations of hypotension or significant changes in hepatic enzymes.[13] However, any further development would require comprehensive preclinical and clinical toxicological evaluation. Overdoses of 4-aminoquinolines can lead to severe cardiotoxicity and neurotoxicity.[24]

Conclusion and Future Directions

This compound stands as a compelling 4-aminoquinoline antimalarial with significant potential, primarily due to its potent activity against chloroquine-resistant P. falciparum. Its mechanism of action aligns with the classic strengths of its drug class—inhibition of heme polymerization—while its pharmacokinetic profile and apparent lack of cross-resistance suggest it can overcome key clinical challenges. The fact that the parent compound is the active entity may confer a better safety profile compared to its prodrug analogue, amodiaquine.

Future research should focus on several key areas:

  • Comprehensive Toxicological Profiling: Rigorous preclinical safety studies are needed to confirm its safety advantages over amodiaquine.

  • Clinical Efficacy Trials: Well-designed clinical trials are required to establish its efficacy and safety in malaria patients, particularly in regions with high levels of chloroquine and amodiaquine resistance.[25]

  • Combination Therapy: Given the current paradigm of artemisinin-based combination therapies (ACTs), this compound should be evaluated as a partner drug for a short-acting artemisinin derivative. Its longer half-life could provide post-treatment prophylactic protection.

  • Resistance Studies: Continued surveillance and laboratory studies are necessary to understand the potential for resistance to this compound to develop and to elucidate its interactions with known resistance transporters like PfCRT and PfMDR1.

By leveraging the established methodologies outlined in this guide, the scientific community can thoroughly evaluate and potentially develop this compound as a valuable new tool in the global effort to control and eradicate malaria.

References

A Technical Guide to the Structural and Mechanistic Divergence of Amopyroquine and Amodiaquine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminoquinoline scaffold remains a cornerstone in antimalarial chemotherapy, with Amodiaquine (AQ) serving as a prominent, albeit controversial, member. Concerns over its toxicity, primarily linked to metabolic bioactivation, have spurred the development of analogues with improved safety profiles. This technical guide provides an in-depth analysis of the structural relationship between Amodiaquine and its close analogue, Amopyroquine. We dissect the critical chemical modification—the substitution of Amodiaquine's diethylamino group with a pyrrolidinyl moiety in this compound—and explore its profound implications on metabolism, toxicity, and antimalarial efficacy. By synthesizing data from in vitro studies, metabolic profiling, and structure-activity relationship (SAR) analyses, this guide illuminates the rationale behind this compound's design as a potentially safer alternative and offers a detailed comparative framework for researchers in the field of antimalarial drug development.

Introduction: The Enduring Legacy and Inherent Risks of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline class of drugs has been a mainstay in the global fight against malaria for decades.[1] Amodiaquine (AQ), synthesized in the late 1940s, emerged as a highly effective and affordable agent, particularly against chloroquine-resistant strains of Plasmodium falciparum.[2][3][4] Its utility, however, has been significantly hampered by rare but severe adverse effects, including life-threatening agranulocytosis (a severe drop in white blood cells) and hepatotoxicity (liver damage).[2][3][5][6][7]

Intensive research has revealed that the toxicity of Amodiaquine is not caused by the drug itself, but by a chemically reactive metabolite formed in the body.[2][5][6][7] This bioactivation process, a critical concept in toxicology, involves the enzymatic oxidation of the drug's p-aminophenol group into a highly electrophilic quinoneimine intermediate.[2][3][5][6][7][8] This reactive species can then form covalent bonds with cellular macromolecules, such as proteins, leading to cellular damage and triggering immune-mediated toxicities.[8][9] This well-established link between metabolism and toxicity has driven the rational design of new 4-aminoquinoline analogues aimed at circumventing this metabolic vulnerability. This compound represents a key outcome of this targeted drug design strategy.

Structural Elucidation: A Tale of Two Side Chains

At their core, this compound and Amodiaquine are built upon the same 7-chloro-4-aminoquinoline pharmacophore, which is essential for their antimalarial activity.[10] The fundamental distinction lies in the structure of the Mannich base side chain attached to the 3'-position of the phenol ring.

  • Amodiaquine (AQ) features a diethylaminomethyl group.

  • This compound incorporates a pyrrolidinylmethyl group.

This seemingly minor alteration—substituting an open-chain diethylamino group with a cyclic pyrrolidinyl moiety—is a deliberate and strategic modification designed to influence the molecule's metabolic fate.

Caption: Chemical structures of Amodiaquine and this compound.

Synthesis and Physicochemical Implications

The synthesis of both Amodiaquine and this compound analogues generally follows established routes for 4-aminoquinolines. A common method involves the selective aryl-halogen exchange reaction between 4,7-dichloroquinoline and the corresponding aminophenol side chain.[11] The synthesis of the respective side chains—4-amino-2-(diethylaminomethyl)phenol for Amodiaquine and 4-amino-2-(pyrrolidin-1-ylmethyl)phenol for this compound—is a standard Mannich reaction.

While detailed comparative data on the physicochemical properties are scarce in publicly available literature, the structural change from a diethylamino to a pyrrolidinyl group can be expected to subtly influence properties such as:

  • Basicity (pKa): The cyclic nature of the pyrrolidine ring may slightly alter the pKa of the tertiary amine compared to the acyclic diethylamine, potentially affecting drug absorption and cellular uptake.

  • Lipophilicity (logP): The change in the side chain's structure and conformational flexibility can impact the overall lipophilicity of the molecule, which in turn influences membrane permeability and distribution.

Mechanism of Action and Comparative Antimalarial Activity

Both this compound and Amodiaquine are blood schizonticides that share the primary mechanism of action characteristic of quinoline antimalarials.[12][13] They are thought to exert their effect by accumulating in the acidic food vacuole of the parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[13] By inhibiting the polymerization of heme into inert hemozoin crystals, the drugs lead to a buildup of toxic heme, which ultimately kills the parasite.[12][13]

Despite their shared mechanism, their potency against various P. falciparum strains can differ. In vitro studies are crucial for quantifying and comparing their intrinsic antimalarial activity.

Table 1: Comparative In Vitro Activity (IC₅₀ in nM) Against P. falciparum

Compound Chloroquine-Susceptible (CQS) Isolates Chloroquine-Resistant (CQR) Isolates Reference(s)
Amodiaquine ~12.0 - 18.2 nM - [14][15]
Desethylamodiaquine ~28.2 nM ~74.8 nM [16]

| This compound | ~16.1 nM | ~18.9 nM |[16] |

Note: IC₅₀ values can vary between studies due to differences in parasite strains and assay methodologies. The data presented are representative values for comparative purposes.

The data indicates that both Amodiaquine and this compound are highly potent against CQS parasites.[14][16] Notably, this compound appears to retain significant activity against CQR isolates, with a much smaller increase in its IC₅₀ value compared to Amodiaquine's primary active metabolite, desethylamodiaquine.[16] A significant positive correlation has been found between chloroquine and both desethylamodiaquine and this compound, indicating a degree of in vitro cross-resistance.[16]

The Decisive Factor: Metabolism and the Avoidance of Bioactivation

The most critical divergence between Amodiaquine and this compound lies in their metabolic pathways. This difference is the cornerstone of the hypothesis that this compound is a safer drug.

The Toxic Pathway of Amodiaquine

Amodiaquine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to its main active metabolite, N-desethylamodiaquine (DEAQ).[9][17] While DEAQ is a potent antimalarial itself, both AQ and DEAQ can undergo a fateful two-electron oxidation.[4] This process, which can be catalyzed by hepatic enzymes or peroxidases in neutrophils, converts the p-aminophenol moiety into a highly reactive and toxic quinoneimine metabolite.[2][3][8]

Amodiaquine_Metabolism Amodiaquine Amodiaquine DEAQ Desethylamodiaquine (Active Metabolite) Amodiaquine->DEAQ CYP2C8 (N-de-ethylation) Quinoneimine Reactive Quinoneimine Metabolite Amodiaquine->Quinoneimine Oxidation (CYP450, Peroxidases) DEAQ->Quinoneimine Oxidation Covalent_Binding Covalent Binding to Cellular Proteins Quinoneimine->Covalent_Binding Electrophilic Attack Toxicity Hepatotoxicity & Agranulocytosis Covalent_Binding->Toxicity caption Fig. 2: Bioactivation pathway of Amodiaquine leading to toxicity.

Caption: Bioactivation pathway of Amodiaquine leading to toxicity.

This quinoneimine intermediate is the primary culprit behind Amodiaquine's idiosyncratic toxicity.[6][7] Its electrophilic nature allows it to readily react with nucleophilic groups on proteins and other macromolecules, leading to the formation of drug-protein adducts that can cause direct cellular toxicity or trigger an adverse immune response.[8][9]

This compound: A Strategy of Metabolic Diversion

The design of this compound is a direct attempt to block this toxic bioactivation pathway. The rationale is that the cyclic pyrrolidinyl group is sterically bulkier and less electronically susceptible to the enzymatic reactions that initiate the formation of a quinoneimine-like metabolite compared to the more flexible diethylamino group of Amodiaquine.

Pharmacokinetic studies on this compound support this hypothesis. In healthy volunteers, the major form of the drug found in plasma and whole blood was the unchanged, non-metabolized this compound.[18] While two metabolites were detected, they were found in very low concentrations and possessed minimal in-vitro activity against P. falciparum.[19] This suggests that this compound is significantly more resistant to the extensive metabolism that characterizes Amodiaquine. The parent drug, unchanged this compound, is responsible for the antimalarial activity in vivo.[19]

Structure-Toxicity Relationship: A Comparative Outlook

The structural modification in this compound directly translates to a potentially improved safety profile. By minimizing the formation of reactive metabolites, the risk of mechanism-based toxicity is theoretically reduced.

  • Amodiaquine: Its use is associated with a risk of agranulocytosis and hepatotoxicity, directly linked to the formation of the quinoneimine metabolite.[2][3][5]

  • This compound: Clinical data, although more limited, suggests it is well-tolerated.[19] Studies in healthy volunteers showed no significant adverse effects like hypotension or cardiac issues, and liver enzymes remained within the normal range.[19]

This improved safety profile is the most significant advantage this compound holds over its predecessor and underscores the power of metabolism-guided drug design.

Conclusion and Future Perspectives

The relationship between this compound and Amodiaquine is a classic example of successful analogue-based drug design. By identifying the metabolic liability of Amodiaquine—the p-aminophenol moiety susceptible to oxidation—medicinal chemists were able to implement a targeted structural change. The replacement of the diethylamino side chain with a pyrrolidinyl ring in this compound effectively mitigates the bioactivation pathway responsible for Amodiaquine's severe toxicities.

This compound retains high antimalarial potency, including against chloroquine-resistant parasites, while exhibiting a more favorable metabolic profile that relies on the parent drug for efficacy.[16][19] This structural divergence makes it a compelling candidate for further development and a valuable lesson in the prospective design of safer chemotherapeutic agents.

Future research should focus on larger-scale clinical trials to definitively establish the long-term safety and efficacy of this compound in diverse patient populations. Furthermore, exploring other modifications to the 4-aminoquinoline scaffold that similarly block metabolic activation could yield a new generation of potent and safe antimalarials.

References

A Technical Guide to Amopyroquine's Mechanism of Action on the Heme Detoxification Pathway in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Parasite's Achilles' Heel

The intraerythrocytic (blood-stage) life cycle of the malaria parasite, Plasmodium falciparum, is characterized by the massive consumption and digestion of host cell hemoglobin within an acidic digestive vacuole (DV). This process provides essential amino acids for parasite growth and proliferation. However, it also releases vast quantities of toxic, redox-active ferriprotoporphyrin IX (heme).[1] To survive this oxidative onslaught, the parasite has evolved a unique and essential detoxification process: the biocrystallization of heme into a chemically inert, insoluble polymer known as hemozoin, or "malaria pigment".[2][3][4][5]

This heme detoxification pathway is a validated and highly attractive target for antimalarial chemotherapy because it is essential for parasite survival and absent in the human host.[6][7] The 4-aminoquinoline class of drugs, which includes the well-known chloroquine and amodiaquine, has historically been the cornerstone of malaria treatment, and their primary mechanism of action is the disruption of this pathway.[8][9][10] Amopyroquine (ApQ), a closely related 4-aminoquinoline, operates through this same fundamental mechanism. This guide provides an in-depth technical examination of how this compound targets and disrupts the heme detoxification pathway, supported by field-proven experimental protocols to validate its mechanism of action.

Section 1: The Molecular Target: Heme Biocrystallization

The transformation of toxic soluble heme into inert hemozoin is not a simple precipitation event; it is a complex biomineralization process occurring under the specific physicochemical conditions of the parasite's digestive vacuole (pH 4.8-5.2).[9][11]

  • Hemoglobin Digestion and Heme Release: The parasite internalizes host cytoplasm into the DV, where a cascade of proteases degrades hemoglobin, releasing heme monomers.

  • Heme Toxicity: Free heme is a pro-oxidant that catalyzes the production of reactive oxygen species (ROS), destabilizes and lyses biological membranes, and inhibits enzyme activity.[1][12] Unchecked, this toxicity would rapidly lead to parasite death.

  • Hemozoin Formation: The parasite sequesters the toxic heme by polymerizing it into hemozoin. In this crystal lattice, the iron center of one heme molecule coordinates with the carboxylate propionate side chain of an adjacent heme, forming a repeating dimer structure. This process is believed to be catalyzed at the lipid-water interface within the DV, potentially facilitated by specific parasite proteins like Histidine-Rich Protein II (HRP-II) or lipids themselves.[1][10][13]

The entire heme detoxification pathway is a critical process for the parasite's survival, making its inhibition a potent therapeutic strategy.

G cluster_host Host Erythrocyte cluster_parasite Parasite Digestive Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Proteolysis Proteolysis Hemoglobin->Proteolysis Ingestion Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemozoin Non-Toxic Hemozoin (Inert Crystal) Heme->Hemozoin Essential Detoxification Biocrystallization Biocrystallization (Polymerization) ParasiteDeath Oxidative Stress Membrane Damage Parasite Death Heme->ParasiteDeath Proteolysis->Heme Release

Figure 1: The Heme Detoxification Pathway in P. falciparum.

Section 2: this compound's Mechanism of Inhibition

Like its 4-aminoquinoline counterparts, this compound's action is a two-step process involving accumulation at the site of action followed by direct target engagement.

Causality of Action:

  • pH Trapping: this compound is a weak base. It readily diffuses across biological membranes in its neutral state but becomes protonated and trapped within the acidic environment of the parasite's DV. This leads to a massive accumulation of the drug at the precise location where heme polymerization occurs, a concentration several hundred-fold higher than in the host plasma.[9]

  • Heme Binding and Complex Formation: Once concentrated in the DV, this compound interacts directly with heme monomers. The planar aromatic quinoline ring of this compound stacks onto the porphyrin ring of heme via non-covalent π-π interactions.[5][14] This forms a stable this compound-heme complex.

  • Inhibition of Polymerization: This drug-heme complex effectively "caps" the heme monomer, sterically hindering its incorporation into the growing hemozoin crystal lattice.[4][10] This action halts the detoxification process.

  • Induction of Toxicity: The inhibition of hemozoin formation leads to a buildup of toxic species within the DV—either free heme or, more likely, the this compound-heme complexes themselves.[15][16] These complexes are highly toxic, exacerbating membrane damage and oxidative stress, ultimately leading to parasite death.[12][17][18]

G cluster_dv Parasite Digestive Vacuole This compound This compound (ApQ) ApQHemeComplex ApQ-Heme Complex (Toxic) This compound->ApQHemeComplex Binds via π-π stacking Heme Toxic Free Heme Hemozoin Hemozoin Crystal Heme->Hemozoin Normal Polymerization Heme->ApQHemeComplex ApQHemeComplex->Hemozoin BLOCKS Polymerization ParasiteDeath Parasite Death ApQHemeComplex->ParasiteDeath Induces Oxidative Stress & Lysis

Figure 2: this compound's Interruption of Heme Polymerization.

Section 3: Experimental Validation Framework

A multi-assay approach is required to conclusively demonstrate that a compound's antimalarial activity stems from the inhibition of heme detoxification. The following protocols represent a self-validating system, progressing from a direct, cell-free target engagement assay to a whole-organism validation of the mechanism.

Protocol 3.1: In Vitro β-Hematin Inhibition Assay

This cell-free assay directly measures the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin. Its purpose is to confirm target engagement independent of cellular uptake or metabolism.

Causality Behind Experimental Choices:

  • Acidic Buffer (pH ~5.0): Mimics the environment of the parasite's DV, which is essential for polymerization.[19]

  • Hemin Source: Hemin (heme chloride) is used as the substrate for polymerization.

  • Initiator: The reaction can be slow. An initiator like a neutral detergent (e.g., NP-40) or pre-formed β-hematin crystals provides a surface or template to catalyze the reaction, simulating the role of lipids in the DV.[20]

  • Detection: Unpolymerized, soluble heme is quantified. The pyridine method is robust; polymerized β-hematin is insoluble, while soluble heme forms a heme-pyridine complex that can be measured spectrophotometrically.[10][16]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of hemin in 0.1 M NaOH.

    • Prepare a 0.5 M sodium acetate buffer, pH 4.8.

    • Prepare test compound (e.g., this compound) stocks in DMSO and create a serial dilution series. Chloroquine is used as a positive control.

  • Assay Setup (96-well plate):

    • To each well, add 50 µL of the hemin solution.

    • Add 5 µL of the test compound dilution (or DMSO for negative control, chloroquine for positive control).

    • Initiate the reaction by adding 45 µL of the 0.5 M sodium acetate buffer. Final volume is 100 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours to allow for polymerization.

  • Quantification of Inhibition:

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the insoluble β-hematin.

    • Carefully remove 80 µL of the supernatant containing unreacted (soluble) heme.

    • Transfer the supernatant to a new plate and add 100 µL of a 50% (v/v) pyridine/HEPES buffer solution.

    • Read the absorbance at 405 nm (Soret peak of the heme-pyridine complex).

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the negative (DMSO) control.

    • Plot the inhibition percentage against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.

Protocol 3.2: Cellular Heme Fractionation Assay

This assay provides direct evidence of hemozoin inhibition within the parasite. It quantifies the distribution of heme into three fractions—undigested hemoglobin, toxic exchangeable heme, and inert hemozoin—in drug-treated versus untreated parasites. A signature of a hemozoin inhibitor is a dose-dependent decrease in the hemozoin fraction and a corresponding increase in the exchangeable heme fraction.[10][18][20]

Step-by-Step Methodology:

  • Parasite Culture and Treatment:

    • Culture synchronous P. falciparum (e.g., NF54 strain) to the mid-trophozoite stage.

    • Incubate parasites with serial dilutions of this compound (and controls) for 6-8 hours.

  • Parasite Isolation:

    • Lyse the infected red blood cells using 0.05% saponin to release the parasites.

    • Wash the parasite pellet extensively with PBS to remove all host cell hemoglobin.

  • Heme Fractionation:

    • Fraction 1 (Exchangeable Heme): Resuspend the parasite pellet in 2% SDS in 0.1 M sodium bicarbonate buffer (pH 9.1) to solubilize membranes and free heme. Pellet the insoluble hemozoin by centrifugation. The supernatant contains the exchangeable heme.

    • Fraction 2 (Hemozoin): Wash the remaining pellet with the bicarbonate buffer. Dissolve the final pellet (pure hemozoin) in 0.1 M NaOH to depolymerize it back to heme monomers.

    • Fraction 3 (Hemoglobin - Optional): The initial saponin supernatant can be used to measure any remaining undigested hemoglobin.

  • Quantification:

    • Quantify the heme content in each fraction using the pyridine-based method described in Protocol 3.1.

  • Data Analysis:

    • Calculate the amount of heme in each fraction per parasite.

    • Plot the percentage of total cellular heme found in the hemozoin and exchangeable heme fractions as a function of drug concentration.

G cluster_fractions Start Synchronized Trophozoites Treat Treat with this compound (6-8 hours) Start->Treat Lyse Saponin Lysis (Isolate Parasites) Treat->Lyse Fractionate Heme Fractionation Lyse->Fractionate Frac1 Fraction 1: Exchangeable Heme (Solubilize in SDS/Bicarb) Fractionate->Frac1 Frac2 Fraction 2: Hemozoin (Dissolve Pellet in NaOH) Fractionate->Frac2 Frac3 Fraction 3: Hemoglobin (Saponin Supernatant) Fractionate->Frac3 Quantify Quantify Heme in Each Fraction (Pyridine Assay, A405) Frac1->Quantify Frac2->Quantify Frac3->Quantify Result Result: ↓ Hemozoin Fraction ↑ Exchangeable Heme Fraction Quantify->Result

Figure 3: Workflow for the Cellular Heme Fractionation Assay.

Section 4: Data Interpretation & Resistance

Quantitative Data Summary

The efficacy of this compound is demonstrated by its low nanomolar activity against chloroquine-sensitive (CQS) parasites and its ability to inhibit β-hematin formation. Its activity is often reduced against chloroquine-resistant (CQR) strains, highlighting a shared mechanism of action and resistance.

ParameterThis compound (ApQ)Reference Compound (CQ)Strain TypeReference
β-Hematin Inhibition IC50 Typically in the low µM range~20-50 µMCell-Free[21]
Parasite Growth IC50 7 - 20 nM~10-20 nMCQS (P. falciparum)[21]
Parasite Growth IC50 50 - 200 nM> 200 nMCQR (P. falciparum)[21]

Note: IC50 values are approximate and can vary based on specific assay conditions and parasite strains.

Mechanisms of Resistance

The primary driver of resistance to this compound and other 4-aminoquinolines is mutation in the P. falciparum chloroquine resistance transporter (PfCRT).[8][9][22] This protein, located on the membrane of the digestive vacuole, acts as an efflux pump. In resistant parasites, mutated PfCRT actively transports the protonated drug out of the DV, preventing it from reaching the high concentrations needed to effectively inhibit hemozoin formation.[8][9] This directly counteracts the pH trapping mechanism, reducing the drug's efficacy at its site of action.

References

In Vitro Efficacy of Amopyroquine: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the initial in vitro evaluation of amopyroquine, a 4-aminoquinoline derivative, as a potential antiplasmodial agent. Designed for researchers, scientists, and drug development professionals, this document outlines detailed, field-proven protocols for the continuous culture of Plasmodium falciparum, assessment of drug efficacy using SYBR Green I and parasite lactate dehydrogenase (pLDH)-based assays, and determination of cytotoxicity against a human hepatocyte cell line. Beyond a mere recitation of methods, this guide delves into the scientific rationale behind key experimental choices, ensuring a robust and self-validating approach to the preclinical assessment of this compound. The methodologies are presented to generate reliable and reproducible data on the compound's potency, selectivity, and spectrum of activity against both chloroquine-sensitive and chloroquine-resistant parasite strains.

Introduction: The Rationale for this compound In Vitro Studies

This compound is a 4-aminoquinoline compound, a class of drugs historically pivotal in the fight against malaria.[1] The rise and spread of resistance to frontline antimalarials, including chloroquine, necessitates the exploration and development of new therapeutic agents.[2] this compound, structurally related to amodiaquine, has demonstrated activity against Plasmodium falciparum, including strains resistant to chloroquine.[1] Initial in vitro studies are a critical first step in the drug development pipeline, providing essential data on a compound's intrinsic antiplasmodial activity and its potential for selective toxicity.

The primary mechanism of action for 4-aminoquinolines involves their accumulation in the acidic digestive vacuole of the intraerythrocytic parasite.[3] Inside this organelle, the parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin. 4-aminoquinolines are thought to interfere with this process by binding to heme, preventing its polymerization and leading to a buildup of the toxic free heme, which ultimately kills the parasite.[3][4] Molecular modeling studies suggest that amodiaquine analogues, and by extension this compound, share a similar binding interaction with the heme group.[5]

This guide will provide the necessary protocols to rigorously test the efficacy of this compound in a controlled laboratory setting, a crucial step before advancing to more complex preclinical and clinical investigations. The inclusion of both chloroquine-sensitive and chloroquine-resistant parasite strains is fundamental to understanding the potential utility of this compound in the current landscape of drug-resistant malaria.[6][7]

Core Methodologies: A Step-by-Step Approach

Plasmodium falciparum In Vitro Culture

The continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is the foundation for any antiplasmodial drug screening. The method, originally developed by Trager and Jensen, relies on providing the parasites with human red blood cells in a specialized culture medium under a low-oxygen atmosphere.

Rationale for Experimental Choices:

  • Human Erythrocytes: P. falciparum is an obligate intracellular parasite of human red blood cells. Therefore, the use of human erythrocytes is essential for in vitro propagation. O+ blood is commonly used as it lacks A and B antigens, reducing the risk of immunological reactions with serum in the culture medium.

  • RPMI 1640 Medium: This is a well-established basal medium for a variety of mammalian and, by extension, parasite cultures. It is supplemented with essential nutrients not found in the basal formulation.

  • Serum/Albumax: Human serum or a serum substitute like Albumax II provides essential fatty acids, lipids, and other growth factors necessary for parasite survival and replication.

  • Gas Mixture (5% CO₂, 5% O₂, 90% N₂): This microaerophilic environment mimics the physiological conditions within the human bloodstream where the parasite resides.

Step-by-Step Protocol:

  • Prepare Complete Culture Medium (CCM):

    • To 500 mL of RPMI 1640, add 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 25 mg/L gentamicin.

    • Just before use, supplement with 10% heat-inactivated human serum (O+) or 0.5% Albumax II.

  • Thawing Cryopreserved Parasites:

    • Rapidly thaw a cryovial of P. falciparum (e.g., 3D7 - chloroquine-sensitive, or Dd2/W2 - chloroquine-resistant) in a 37°C water bath.

    • Slowly add decreasing concentrations of NaCl solution (e.g., 1.2%, 0.9%, 0.45%) to the thawed parasites to gradually reduce the glycerol concentration and prevent osmotic lysis of the infected red blood cells.

    • Wash the cells with CCM and resuspend in a culture flask with fresh O+ erythrocytes at a 5% hematocrit.

  • Maintaining Continuous Culture:

    • Incubate the culture flasks at 37°C in a modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂.

    • Change the CCM daily.

    • Monitor parasitemia every 48 hours by preparing a thin blood smear and staining with Giemsa.

    • Split the culture when parasitemia reaches 5-8% by adding fresh erythrocytes and CCM to maintain a parasitemia of 0.5-1%.

G cluster_0 Parasite Culture Workflow Thaw Thaw Cryopreserved P. falciparum Wash Wash & Resuspend in Complete Medium Thaw->Wash Culture Incubate at 37°C (5% CO₂, 5% O₂, 90% N₂) Wash->Culture Monitor Monitor Parasitemia (Giemsa Smear) Culture->Monitor Daily Medium Change Split Split Culture (Add Fresh RBCs & Medium) Monitor->Split If Parasitemia >5% Maintain Maintain Continuous Culture Monitor->Maintain If Parasitemia <5% Split->Culture

Caption: Workflow for the in vitro culture of P. falciparum.

In Vitro Antiplasmodial Efficacy Assays

This is a widely used, high-throughput method for determining the 50% inhibitory concentration (IC₅₀) of a compound. The assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA through the fluorescence of SYBR Green I dye.

Rationale for Experimental Choices:

  • SYBR Green I Dye: This fluorescent dye intercalates with double-stranded DNA. As the parasite replicates, the amount of DNA increases, leading to a proportional increase in fluorescence. It is a cost-effective and sensitive alternative to traditional radioisotope-based assays.[8][9]

  • 72-hour Incubation: This duration allows for at least one full intraerythrocytic developmental cycle of the parasite, providing a robust window to observe the inhibitory effects of the drug.[9]

  • Synchronization: Starting the assay with ring-stage parasites ensures a homogenous population, leading to more consistent and reproducible results.

Step-by-Step Protocol:

  • Parasite Synchronization: Synchronize the P. falciparum culture to the ring stage using a 5% D-sorbitol treatment.

  • Plate Preparation:

    • Prepare serial dilutions of this compound and control drugs (e.g., chloroquine, artemisinin) in CCM in a 96-well plate. The final DMSO concentration should be below 0.5%.

    • Include wells with CCM only (negative control) and wells with a known antimalarial drug (positive control).

  • Parasite Addition:

    • Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in CCM.

    • Add 100 µL of this parasite suspension to each well, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator.

  • Lysis and Staining:

    • After incubation, add 100 µL of SYBR Green I lysis buffer (containing a 1:5000 dilution of the SYBR Green I stock) to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

The pLDH assay is another common colorimetric method for assessing parasite viability. It measures the activity of the parasite-specific enzyme lactate dehydrogenase, which is essential for glycolysis in P. falciparum.

Rationale for Experimental Choices:

  • pLDH as a Biomarker: pLDH is produced by viable parasites, and its activity is proportional to the number of parasites. The assay is specific for the parasite enzyme, reducing background from host cell LDH.

  • Comparison to SYBR Green I: While both are robust assays, the SYBR Green I assay can be affected by compounds that interact with DNA.[10] The pLDH assay provides an alternative readout based on enzymatic activity, offering a valuable orthogonal validation. No significant difference was found between the IC50 values determined by both assays in a comparative study.[8]

Step-by-Step Protocol:

  • Assay Setup: Prepare the 96-well plate with serially diluted drugs and parasite culture as described for the SYBR Green I assay (Steps 1-4).

  • Cell Lysis: After the 72-hour incubation, lyse the red blood cells by freeze-thawing the plate.

  • pLDH Reaction:

    • Prepare a reaction mixture containing Malstat reagent, NBT/PES solution, and lactate.

    • Add the reaction mixture to each well.

  • Incubation and Reading: Incubate the plate in the dark at room temperature for 30-60 minutes. Read the absorbance at 650 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values as described for the SYBR Green I assay.

G cluster_1 Antiplasmodial Assay Workflow Start Start with Synchronized Ring-Stage Parasites Plate Prepare 96-well Plate with Serially Diluted this compound Start->Plate AddParasites Add Parasite Culture to Wells Plate->AddParasites Incubate Incubate for 72 hours AddParasites->Incubate Assay Perform Assay Incubate->Assay SYBR SYBR Green I Assay (Measure DNA) Assay->SYBR Option 1 pLDH pLDH Assay (Measure Enzyme Activity) Assay->pLDH Option 2 Analyze Analyze Data & Calculate IC₅₀ SYBR->Analyze pLDH->Analyze

Caption: Workflow for in vitro antiplasmodial efficacy testing.

Cytotoxicity and Selectivity Index Determination

It is crucial to assess whether the antiplasmodial activity of this compound is due to a specific effect on the parasite or general cellular toxicity. The selectivity index (SI), the ratio of the cytotoxic concentration to the antiplasmodial concentration, is a key parameter in this evaluation.

MTT Assay using HepG2 Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Rationale for Experimental Choices:

  • HepG2 Cell Line: This is a human liver cancer cell line that retains many of the metabolic functions of primary hepatocytes.[11] Since the liver is a primary site of drug metabolism and potential toxicity, using a liver-derived cell line provides a relevant model for assessing the potential hepatotoxicity of an antimalarial drug.[12][13][14]

  • MTT as a Viability Indicator: The conversion of MTT to formazan is dependent on the metabolic activity of the cells, providing a reliable measure of cell viability.

Step-by-Step Protocol:

  • Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control for cytotoxicity (e.g., doxorubicin) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) using a dose-response curve.

Calculation of Selectivity Index (SI)

The selectivity index is calculated as follows:

SI = CC₅₀ (HepG2) / IC₅₀ (P. falciparum)

A higher SI value indicates greater selectivity of the compound for the parasite over mammalian cells, which is a desirable characteristic for a drug candidate.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table to facilitate comparison and interpretation.

Compound P. falciparum Strain Assay Type IC₅₀ (nM) ± SD CC₅₀ (HepG2, µM) ± SD Selectivity Index (SI)
This compound3D7 (CQ-S)SYBR Green I[Insert experimental data][Insert experimental data][Calculate SI]
pLDH[Insert experimental data]
Dd2 (CQ-R)SYBR Green I18.9[1]
pLDH[Insert experimental data]
Chloroquine3D7 (CQ-S)SYBR Green I[Insert experimental data][Insert experimental data][Calculate SI]
Dd2 (CQ-R)SYBR Green I1,630[1]
Artemisinin3D7 (CQ-S)SYBR Green I[Insert experimental data][Insert experimental data][Calculate SI]
Dd2 (CQ-R)SYBR Green I[Insert experimental data]

CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant. Data for this compound and Chloroquine against resistant strains are from Basco et al., 1993.[1]

Interpretation of Results:

  • Potency: The IC₅₀ values indicate the potency of this compound against the parasite. Lower IC₅₀ values signify higher potency.

  • Spectrum of Activity: Comparing the IC₅₀ values against chloroquine-sensitive and -resistant strains reveals any cross-resistance. A low resistance index (IC₅₀ CQ-R / IC₅₀ CQ-S) is favorable.

  • Selectivity: The SI provides a measure of the therapeutic window of the compound. A high SI is desirable, indicating a lower likelihood of host cell toxicity at effective antiplasmodial concentrations.

Conclusion and Future Directions

The in vitro studies outlined in this technical guide provide a robust and comprehensive initial assessment of this compound's antiplasmodial efficacy. By following these detailed protocols and understanding the rationale behind the experimental design, researchers can generate high-quality, reproducible data. Favorable results from these studies, including potent activity against both chloroquine-sensitive and -resistant strains and a high selectivity index, would provide a strong justification for advancing this compound to further preclinical development, including in vivo efficacy studies in animal models and more in-depth mechanistic and toxicological profiling.

References

Amopyroquine: A Comprehensive Analysis of its Spectrum of Activity Against Plasmodium Species

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

Amopyroquine, a 4-aminoquinoline derivative structurally similar to amodiaquine, represents a significant compound in the landscape of antimalarial chemotherapy. This guide provides a detailed technical examination of its spectrum of activity, mechanism of action, and the molecular underpinnings of resistance. We delve into the causality behind the experimental methodologies used to characterize its efficacy, offering field-proven insights for the research and drug development community. Our analysis synthesizes data from in vitro and in vivo studies to present a comprehensive profile of this compound's potency against various Plasmodium species, with a primary focus on Plasmodium falciparum.

Introduction: The Chemical and Therapeutic Context of this compound

This compound is a Mannich base 4-aminoquinoline antimalarial, sharing its core pharmacophore with chloroquine and amodiaquine.[1] Its development was driven by the urgent need for therapies effective against chloroquine-resistant (CQR) strains of Plasmodium falciparum, which began emerging in the late 1950s and have since spread globally.[2] Structurally, this compound is an analog of amodiaquine, featuring a pyrrolidinyl group in its side chain. This modification was explored to enhance potency and potentially alter its susceptibility to resistance mechanisms that affect other 4-aminoquinolines.[3] This guide will dissect the evidence defining its role and limitations as a blood schizonticidal agent.

Mechanism of Action: A 4-Aminoquinoline Paradigm

The antimalarial action of this compound is consistent with that of other 4-aminoquinolines, targeting the parasite's intra-erythrocytic asexual stage. The causality of its action is rooted in the unique physiology of the parasite's digestive vacuole (DV).

  • Drug Accumulation : As a weak base, this compound is protonated and trapped within the acidic environment of the parasite's DV. This accumulation is an energy-dependent process, driven by a transmembrane proton gradient maintained by a vacuolar ATPase.[4] Studies on the related compound amodiaquine have shown its accumulation in P. falciparum to be 2- to 3-fold greater than that of chloroquine, which likely contributes to its superior intrinsic activity.[4]

  • Inhibition of Hemozoin Formation : Inside the DV, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite detoxifies heme by polymerizing it into an inert, crystalline substance called hemozoin (the "malaria pigment"). This compound, like chloroquine, is believed to bind to heme, preventing its crystallization into hemozoin.[5][6]

  • Cellular Toxicity : The accumulation of the drug-heme complex and free heme leads to oxidative stress and membrane damage, ultimately resulting in parasite death.[6]

The following diagram illustrates this proposed signaling pathway.

Amopyroquine_Mechanism cluster_host Host Erythrocyte Cytoplasm cluster_dv Digestive Vacuole (Acidic) Amopyroquine_ext This compound (AQ) Amopyroquine_int This compound (AQ) Amopyroquine_ext->Amopyroquine_int Diffusion Protonated_AQ Protonated AQ (Trapped) Amopyroquine_int->Protonated_AQ Ion Trapping Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization (Detoxification) AQ_Heme AQ-Heme Complex Heme->AQ_Heme AQ_Heme->Hemozoin INHIBITION Protonated_AQ->AQ_Heme Binding PfCRT PfCRT (Transporter) Protonated_AQ->PfCRT PfCRT->Amopyroquine_int Drug Efflux (Resistance)

Caption: Proposed mechanism of this compound action and resistance.

In Vitro and In Vivo Spectrum of Activity

The efficacy of this compound has been evaluated against several Plasmodium species, with the most comprehensive data available for P. falciparum.

Plasmodium falciparum

This compound demonstrates potent activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

In Vitro Activity: Studies utilizing isotopic micro-drug susceptibility tests have quantified this compound's 50% inhibitory concentration (IC50). Against African isolates, this compound showed high potency, though a degree of cross-resistance with chloroquine was evident.[7][8]

  • Against CQS isolates , the mean IC50 was found to be approximately 16.1 nM .[7][8]

  • Against CQR isolates , the mean IC50 was slightly higher at 18.9 nM .[7][8]

While there is a statistically significant decrease in susceptibility in CQR isolates, the shift in IC50 is modest compared to that seen with chloroquine itself or its primary metabolite, monodesethylamodiaquine.[7][8] For instance, one study found a CQR clone to be 3.7 times less susceptible to this compound, compared to a 26-fold decrease in susceptibility for monodesethylamodiaquine.[7][8] This suggests that this compound retains substantial activity against parasites that have developed resistance to chloroquine.

DrugStrain TypeMean IC50 (nM)Source
This compound CQS16.1[7][8]
This compound CQR18.9[7][8]
MonodesethylamodiaquineCQS28.2[7][8]
MonodesethylamodiaquineCQR74.8[7][8]
ChloroquineCQS36.5[7][8]
ChloroquineCQR1,630[7][8]

In Vivo Activity: Early in vivo studies provided critical validation of this compound's potential. Research in owl monkeys infected with CQR P. falciparum strains demonstrated that well-tolerated doses of this compound could cure infections that were fully resistant to maximally tolerated doses of chloroquine.[9] These findings confirmed that despite observable in vitro cross-resistance, the phenomenon was limited enough to allow for therapeutic efficacy in vivo.[9]

Plasmodium vivax

Specific data on this compound against P. vivax is limited. However, insights can be drawn from studies on its parent compound, amodiaquine, which has been assessed against CQR P. vivax.

  • Amodiaquine Efficacy : In regions with CQR P. vivax, amodiaquine monotherapy leads to a rapid clinical and parasitological response, with over 90% of patients clearing parasitemia within 48 hours.[10]

  • Recurrence Risk : Despite the initial rapid clearance, the cumulative incidence of treatment failure by day 28 can be unacceptably high (e.g., ~23%), suggesting that amodiaquine may be less suitable as a monotherapy for CQR P. vivax.[10]

  • In Vitro Correlation : A significant correlation has been observed between the in vitro IC50 values of amodiaquine and chloroquine for P. vivax isolates, indicating a shared resistance pathway.[10]

Given the structural and mechanistic similarities, it is plausible that this compound would exhibit a similar activity profile against P. vivax, including retained potency but a risk of cross-resistance in CQR strains. Further dedicated studies are required to confirm this.

Other Human Plasmodium Species

There is a notable lack of published data on the specific activity of this compound against P. malariae and P. ovale. Its efficacy is generally presumed based on its classification as a 4-aminoquinoline, a class historically effective against these species. However, the absence of dedicated susceptibility studies represents a significant knowledge gap.

Resistance and Cross-Resistance Dynamics

Understanding the molecular basis of resistance is paramount for the strategic deployment of any antimalarial.

Molecular Mechanisms of Resistance

Resistance to 4-aminoquinolines in P. falciparum is primarily mediated by mutations in specific transporter proteins located on the parasite's digestive vacuole membrane.

  • P. falciparum Chloroquine Resistance Transporter (PfCRT) : Mutations in the pfcrt gene are the principal determinant of chloroquine resistance.[5][11] These mutations alter the transporter, enabling it to efflux protonated 4-aminoquinolines from the DV, thereby reducing their concentration at the site of action.[5][11][12]

  • P. falciparum Multidrug Resistance Protein 1 (PfMDR1) : Polymorphisms and changes in the copy number of the pfmdr1 gene can modulate the level of resistance to various antimalarials, including 4-aminoquinolines.[5][13] It acts as a secondary modulator to the resistance conferred by pfcrt mutations.

Cross-Resistance Profile

A significant positive correlation has been demonstrated between the IC50 values of chloroquine and this compound (r = 0.371), confirming in vitro cross-resistance.[7][8] This indicates that the same molecular mechanisms, primarily PfCRT mutations, impact the activity of both drugs. Similarly, cross-resistance has been noted with amodiaquine and quinine.[14]

The critical insight for drug developers is that while cross-resistance exists, its magnitude varies between different 4-aminoquinolines. This compound's ability to retain therapeutic efficacy against strains highly resistant to chloroquine suggests that its interaction with the mutated PfCRT transporter is less compromised than that of chloroquine itself.[9]

Methodologies for Efficacy Assessment

The protocols for determining antimalarial activity must be robust and reproducible. The choice of assay is dictated by the need for sensitivity, throughput, and applicability to either laboratory-adapted strains or fresh clinical isolates.

Protocol: In Vitro Isotopic Microtest for Antiplasmodial Activity

This method, often considered a reference standard, quantifies parasite growth by measuring the incorporation of a radiolabeled nucleic acid precursor, [³H]-hypoxanthine, into the parasite's DNA/RNA.[1][15] Inhibition of incorporation reflects the drug's activity.

Step-by-Step Methodology:

  • Parasite Culture Preparation : Synchronize a continuous culture of P. falciparum (e.g., W2 or 3D7 strains) to the ring stage. Adjust the parasitemia to 0.5% at a 2.5% hematocrit in complete medium (RPMI-1640, 10% human serum, 25 mM HEPES, 25 mM NaHCO₃).[16]

  • Drug Plate Preparation : Prepare serial dilutions of this compound in a 96-well microtiter plate. Typically, a 2-fold dilution series is used. Include drug-free wells as negative controls (100% growth) and wells with uninfected erythrocytes as background controls.

  • Incubation : Add 200 µL of the prepared parasite suspension to each well of the drug plate.

  • Radiolabeling : After 24 hours of incubation (37°C, 5% CO₂, 5% O₂, 90% N₂), add 25 µL of medium containing 0.5 µCi of [³H]-hypoxanthine to each well.

  • Harvesting and Scintillation Counting : Incubate for another 18-24 hours. Harvest the plate contents onto a glass-fiber filter mat using a cell harvester. After drying the mat, place it in a scintillation bag with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis : Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

The causality behind this protocol is direct: [³H]-hypoxanthine is essential for parasite nucleic acid synthesis, so its uptake is a direct proxy for parasite viability and replication.[15]

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Synchronize P. falciparum Culture (Ring Stage) A1 Add Parasite Suspension to Plate P1->A1 P2 Prepare Serial Drug Dilutions in 96-Well Plate P2->A1 A2 Incubate for 24 hours A1->A2 A3 Add [3H]-hypoxanthine (Radiolabel) A2->A3 A4 Incubate for 18-24 hours A3->A4 A5 Harvest Cells onto Filter Mat A4->A5 D1 Measure Radioactivity via Scintillation Counting A5->D1 D2 Calculate % Inhibition vs. Drug-Free Control D1->D2 D3 Determine IC50 Value (Dose-Response Curve) D2->D3

Caption: Experimental workflow for the in vitro isotopic assay.

Alternative In Vitro Assays
  • ELISA-based Assays : These quantify parasite-specific proteins like parasite lactate dehydrogenase (pLDH) or histidine-rich protein 2 (HRP2). They avoid radioactivity but may have lower sensitivity for low-parasitemia field isolates.[15][17]

  • SYBR Green I-based Assay : This method uses a fluorescent dye that intercalates with DNA. Lysis of erythrocytes and parasites in the presence of the dye allows for quantification of total DNA, which correlates with parasite growth. It is a cost-effective and high-throughput alternative to the isotopic method.[16]

Protocol: In Vivo 4-Day Suppressive Test (Peter's Test)

This is the standard method for assessing blood schizonticidal activity in a rodent malaria model (e.g., Plasmodium berghei in mice).[18]

Step-by-Step Methodology:

  • Infection : Naive mice are inoculated intraperitoneally with P. berghei-infected erythrocytes.

  • Drug Administration : Two hours post-infection (Day 0), the first dose of the test compound (this compound) is administered orally or subcutaneously. Treatment is continued daily for a total of four days (Day 0 to Day 3). A control group receives only the vehicle.

  • Parasitemia Monitoring : On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis : The average parasitemia of the treated group is compared to the vehicle-treated control group. The percentage of suppression is calculated. The dose that suppresses parasitemia by 50% or 90% (ED50 or ED90) is determined by testing a range of drug doses.

This protocol provides a self-validating system by directly comparing the drug-treated group to an untreated but equally infected control group, isolating the effect of the compound on parasite proliferation in a live host.

Conclusions and Strategic Implications

This compound is a potent 4-aminoquinoline with a clear spectrum of activity against the erythrocytic stages of Plasmodium falciparum. Its key strategic value lies in its retained efficacy against many chloroquine-resistant strains, a feature that distinguishes it from chloroquine itself.

Key Takeaways:

  • Potent but with Cross-Resistance : this compound is highly active in the low nanomolar range but is affected by the same resistance mechanisms as chloroquine, albeit to a lesser degree.[7][8][9]

  • Activity Against P. falciparum : It is a validated blood schizonticidal agent against both CQS and CQR P. falciparum.

  • Knowledge Gaps : Significant data gaps exist for its activity against P. vivax, P. malariae, and P. ovale. Further research in this area is critical.

For drug development professionals, this compound serves as an important case study. While its utility as a monotherapy is limited by the existence of cross-resistance, its potent scaffold makes it a candidate for inclusion in combination therapies or a valuable chemical starting point for the development of new 4-aminoquinolines that can more effectively evade PfCRT-mediated resistance.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Amopyroquine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amopyroquine, chemically known as 7-chloro-4-(4-hydroxy-3-(pyrrolidin-1-ylmethyl)anilino)quinoline, is a 4-aminoquinoline derivative with recognized antimalarial properties. It shares a structural scaffold with amodiaquine, another prominent antimalarial compound, differing by the substitution of a diethylamino moiety with a pyrrolidinyl group. This structural modification can influence the compound's pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this compound, designed for researchers, medicinal chemists, and professionals in drug development. The synthesis is approached via a two-stage process: the initial synthesis of a key aminophenol intermediate followed by its condensation with 4,7-dichloroquinoline.

Scientific Rationale and Strategy

The synthesis of this compound is strategically divided into two main parts to ensure a controlled and efficient process. This approach allows for the purification of the key intermediate, leading to a higher purity of the final product.

  • Synthesis of the Side Chain Intermediate: The synthesis of the crucial side chain, 4-amino-2-(pyrrolidin-1-ylmethyl)phenol, is accomplished through a Mannich reaction involving 4-acetamidophenol, formaldehyde, and pyrrolidine. The acetamido group serves as a protecting group for the aniline nitrogen, preventing unwanted side reactions. This is followed by the deprotection (hydrolysis) of the acetamido group to yield the free amine.

  • Final Condensation: The synthesized aminophenol intermediate is then coupled with 4,7-dichloroquinoline via a nucleophilic aromatic substitution reaction. The amino group of the side chain displaces the highly reactive chlorine atom at the C-4 position of the quinoline ring, forming the final this compound molecule.

This two-part strategy provides clear checkpoints for purification and characterization, ensuring the integrity of the final compound.

Visualizing the Synthetic Workflow

The overall synthetic pathway for this compound is illustrated in the following diagram:

Amopyroquine_Synthesis cluster_0 Part 1: Side Chain Synthesis cluster_1 Part 2: Final Condensation A 4-Acetamidophenol D N-(4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide (Intermediate 1) A->D Mannich Reaction B Pyrrolidine B->D C Formaldehyde C->D E 4-Amino-2-(pyrrolidin-1-ylmethyl)phenol (Intermediate 2) D->E Acid Hydrolysis G This compound E->G Nucleophilic Aromatic Substitution F 4,7-Dichloroquinoline F->G

Determining the In Vitro Antimalarial Efficacy of Amopyroquine: A Guide to Assay Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro assay methods to determine the antimalarial activity of amopyroquine. This guide offers not just procedural steps but also the underlying scientific principles, ensuring robust and reproducible results.

Introduction: The Rationale for In Vitro Assessment of this compound

This compound is a 4-aminoquinoline compound, a class of antimalarials historically pivotal in the fight against malaria. Its structural similarity to amodiaquine suggests a comparable mechanism of action, primarily the inhibition of hemozoin formation in the parasite's digestive vacuole. As the malaria parasite, Plasmodium falciparum, digests hemoglobin, it releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. This compound, like other 4-aminoquinolines, is believed to interfere with this detoxification process, leading to a buildup of toxic heme and subsequent parasite death.

Given the continuous evolution of drug-resistant P. falciparum strains, rigorous in vitro evaluation of compounds like this compound is a critical first step in the drug development pipeline. These assays provide essential data on the compound's potency (typically expressed as the 50% inhibitory concentration, or IC50), its spectrum of activity against drug-sensitive and resistant parasite strains, and potential cross-resistance with existing antimalarials.

This guide will focus on two widely adopted and validated in vitro methods: the SYBR Green I-based fluorescence assay and the parasite lactate dehydrogenase (pLDH) assay.

Foundational Requirement: Continuous In Vitro Culture of Plasmodium falciparum

The bedrock of any in vitro antimalarial assay is the successful and consistent culture of the erythrocytic stages of P. falciparum. The standard method, originally developed by Trager and Jensen, remains the cornerstone of this work.

Core Components for P. falciparum Culture:

  • Parasitized Erythrocytes: Cultures are initiated with human erythrocytes infected with specific P. falciparum strains.

  • Culture Medium: RPMI 1640 is the most common basal medium, buffered with HEPES and sodium bicarbonate.

  • Serum/Serum Substitute: Human serum or serum substitutes like Albumax I are required for optimal parasite growth. It is important to note that the choice of serum or substitute can influence the IC50 values for some antimalarial drugs.[1][2][3]

  • Gas Atmosphere: Parasites are incubated in a low-oxygen environment, typically 5% CO2, 5% O2, and 90% N2, at 37°C.[4]

Maintaining a healthy, synchronized parasite culture is paramount for obtaining reliable and reproducible assay results. Synchronization, often achieved through methods like sorbitol treatment, ensures that the majority of parasites are at the same developmental stage (e.g., ring stage) at the start of the assay.

Principle of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for 4-aminoquinolines like this compound is the disruption of heme detoxification. This process is a critical survival pathway for the parasite.

cluster_0 Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity This compound This compound This compound->Heme Binding & Inhibition Start Start Drug_Plate Prepare Drug Dilution Plate Start->Drug_Plate Parasite_Culture Prepare Synchronized Parasite Culture Start->Parasite_Culture Incubate_72h Add Parasites to Plate & Incubate 72h Drug_Plate->Incubate_72h Parasite_Culture->Incubate_72h Lysis_Staining Add Lysis Buffer with SYBR Green I Incubate_72h->Lysis_Staining Incubate_Dark Incubate in Dark Lysis_Staining->Incubate_Dark Read_Fluorescence Read Fluorescence (485/530 nm) Incubate_Dark->Read_Fluorescence Data_Analysis Calculate IC50 Read_Fluorescence->Data_Analysis End End Data_Analysis->End Start Start Drug_Plate Prepare Drug Dilution Plate Start->Drug_Plate Parasite_Culture Prepare Synchronized Parasite Culture Start->Parasite_Culture Incubate_72h Add Parasites to Plate & Incubate 72h Drug_Plate->Incubate_72h Parasite_Culture->Incubate_72h Lysis Lyse Parasites (Freeze-Thaw) Incubate_72h->Lysis Reaction_Mix Prepare & Add pLDH Reaction Mix Lysis->Reaction_Mix Incubate_Color Incubate for Color Development Reaction_Mix->Incubate_Color Read_Absorbance Read Absorbance (~650 nm) Incubate_Color->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

References

Application Note: Generation of an In Vitro Dose-Response Curve for Amopyroquine against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Potency Assessment of Antimalarials

The persistent global health threat posed by malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the rigorous evaluation of novel and existing antimalarial compounds.[1][2][3] Amopyroquine, a 4-aminoquinoline derivative, has demonstrated significant in vitro activity against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum.[4] A critical step in the preclinical assessment of any antimalarial agent is the generation of a dose-response curve to determine its potency, typically expressed as the 50% inhibitory concentration (IC50).[1] This value represents the drug concentration required to inhibit parasite growth by 50% and is a fundamental parameter in drug development.[1][5][6]

This application note provides a comprehensive, step-by-step protocol for generating a robust and reproducible in vitro dose-response curve for this compound against the erythrocytic stages of P. falciparum. The primary methodology detailed herein is the SYBR Green I-based fluorescence assay, a widely adopted, sensitive, and high-throughput method that quantifies parasite proliferation by measuring the amount of parasitic DNA.[7][8][9][10] This protocol is designed for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery and evaluation.

Principle of the SYBR Green I Assay

The SYBR Green I assay leverages the DNA-binding properties of the SYBR Green I dye. This fluorescent dye exhibits a low level of fluorescence in its free state but shows a significant increase in fluorescence upon intercalation with double-stranded DNA. In the context of an antimalarial assay, P. falciparum-infected red blood cells (RBCs) are incubated with serial dilutions of the test compound (this compound). After a defined incubation period (typically 72 hours, covering approximately 1.5 asexual life cycles), a lysis buffer containing SYBR Green I is added.[11] The buffer lyses the erythrocytes, releasing the parasites and their DNA. The fluorescence intensity is then measured, which is directly proportional to the amount of parasitic DNA and, consequently, to the number of viable parasites.[7][9] By comparing the fluorescence in drug-treated wells to that of untreated controls, the percentage of growth inhibition at each drug concentration can be calculated and used to generate a dose-response curve.[11]

Materials and Reagents

Parasite Culture
  • P. falciparum strains (e.g., 3D7 - chloroquine-sensitive, Dd2 - chloroquine-resistant)

  • Human erythrocytes (Blood group O+), washed

  • Complete Medium (CM): RPMI-1640 medium supplemented with L-glutamine, 25 mM HEPES, 25 mM NaHCO₃, 50 µg/mL hypoxanthine, 20 µg/mL gentamicin, and 0.5% (w/v) Albumax I or 10% (v/v) heat-inactivated human serum.[1]

  • Gas mixture: 5% CO₂, 5% O₂, 90% N₂[1]

  • Sterile, T-25 or T-75 cell culture flasks

  • Humidified incubator at 37°C

Dose-Response Assay
  • This compound (and control drugs, e.g., Chloroquine, Artemisinin)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, black, clear-bottom 96-well microplates[1]

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) Saponin, 0.08% (v/v) Triton X-100[1]

  • SYBR Green I nucleic acid stain (10,000x concentrate in DMSO)[11]

  • Fluorescence microplate reader with filter sets for excitation at ~485 nm and emission at ~530 nm[1][11]

Experimental Workflow and Protocols

The overall workflow involves maintaining a continuous parasite culture, synchronizing the parasites to a specific life stage, preparing drug dilution plates, performing the 72-hour drug incubation, and finally, quantifying parasite growth using the SYBR Green I reagent.

G cluster_0 Phase 1: Culture Preparation cluster_1 Phase 2: Assay Setup cluster_2 Phase 3: Incubation & Readout cluster_3 Phase 4: Data Analysis Culture Continuous P. falciparum Culture Sync Synchronize Culture to Ring Stage (Sorbitol) Culture->Sync Ensures uniform starting population ParasiteAdd Add Synchronized Parasites to Drug Plate Sync->ParasiteAdd DrugPlate Prepare this compound Serial Dilution Plate DrugPlate->ParasiteAdd Incubate Incubate for 72 hours (37°C, Gas Mixture) ParasiteAdd->Incubate Lysis Add SYBR Green I Lysis Buffer Incubate->Lysis Read Measure Fluorescence (Ex: 485nm, Em: 530nm) Lysis->Read 1-2 hr incubation in dark Normalize Normalize Data to Controls Read->Normalize CurveFit Non-linear Regression (log(inhibitor) vs. response) Normalize->CurveFit IC50 Determine IC50 Value CurveFit->IC50

Caption: Experimental workflow for IC50 determination.

Protocol 1: P. falciparum Culture and Synchronization

Rationale: Continuous culture provides a sustainable source of parasites.[12][13][14] Synchronization of the parasite culture to the ring stage is a critical step.[11] It ensures that the drug is tested against a homogenous population at the start of the assay, minimizing variability that could arise from the differential susceptibility of various life cycle stages.[15] Sorbitol treatment is a common method that selectively lyses mature trophozoites and schizonts, leaving a highly enriched population of ring-stage parasites.[11]

Procedure:

  • Maintain P. falciparum cultures in T-25 or T-75 flasks at a 2-5% hematocrit (percentage of red blood cells in the total volume) in Complete Medium.[1]

  • Incubate flasks at 37°C in a modular chamber flushed with the specified gas mixture or in a CO₂/O₂ incubator.[1]

  • Monitor parasite growth and morphology daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.

  • Sub-culture the parasites every 2-3 days to maintain a parasitemia (percentage of infected RBCs) between 1-8%.

  • To synchronize, centrifuge the culture, remove the supernatant, and resuspend the RBC pellet in 10 volumes of sterile 5% (w/v) D-sorbitol solution.

  • Incubate the suspension for 10 minutes at 37°C.

  • Centrifuge, discard the sorbitol supernatant, and wash the RBC pellet once with RPMI-1640.

  • Resuspend the pellet in Complete Medium and return to the incubator. The culture is now highly synchronized at the ring stage.

Protocol 2: SYBR Green I Dose-Response Assay

Rationale: This protocol details the setup of the 96-well plate assay. A black plate with a clear bottom is used to minimize background fluorescence and light scattering while allowing for bottom-reading by the plate reader.[1] A 72-hour incubation allows for at least one full parasite life cycle, providing a robust window to observe the inhibitory effects of the compound.[16][17]

Procedure:

  • Drug Plate Preparation: a. Prepare a high-concentration stock solution of this compound and control drugs (e.g., 10 mM) in 100% DMSO. b. Perform serial dilutions of the stock solutions in Complete Medium in a separate 96-well "source" plate to create a concentration gradient (e.g., from 2000 nM down to sub-nanomolar concentrations). Ensure the final DMSO concentration in the assay will be ≤0.5% to avoid solvent toxicity. c. Transfer 100 µL of each drug dilution in triplicate to a black, clear-bottom 96-well "assay" plate. d. Include control wells:

    • 100% Growth Control (No Drug): 100 µL of Complete Medium with 0.5% DMSO.
    • Background Control (No Parasites): 100 µL of Complete Medium.

  • Assay Initiation: a. Prepare a parasite suspension from the synchronized ring-stage culture with a final parasitemia of 0.5-1% and a final hematocrit of 2% in Complete Medium.[1] b. Add 100 µL of this parasite suspension to each well of the assay plate (except the background control wells, which receive 100 µL of uninfected RBCs at 2% hematocrit). This results in a final volume of 200 µL per well.[1]

  • Incubation: a. Seal the plate or use a lid and place it in a humidified modular chamber. b. Flush the chamber with the 5% CO₂, 5% O₂, 90% N₂ gas mixture. c. Incubate for 72 hours at 37°C.

  • Lysis and Staining: a. Prior to use, prepare the SYBR Green I Lysis Buffer. Dilute the 10,000x SYBR Green I stock 1:5000 in the lysis buffer base. Protect this solution from light.[11] b. After the 72-hour incubation, carefully remove 100 µL of the culture medium from each well. c. Add 100 µL of the prepared SYBR Green I Lysis Buffer to each well. d. Mix gently by pipetting or using a plate shaker for 1 minute. e. Incubate the plate in the dark at room temperature for 1-2 hours.[11]

  • Fluorescence Measurement: a. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[1]

Data Analysis and Interpretation

Rationale: Proper data analysis is crucial for deriving an accurate IC50 value. The process involves subtracting background noise, normalizing the data to express parasite growth as a percentage relative to the untreated control, and fitting the data to a standard pharmacological model.

G cluster_0 Step 1: Background Subtraction cluster_1 Step 2: Normalization cluster_2 Step 3: Curve Fitting cluster_3 Result data Raw Fluorescence Data Drug Wells No-Drug Control Background subtracted Corrected Fluorescence = Raw Fluorescence - Avg(Background) data->subtracted normalized % Growth Inhibition = 100 * (1 - (Corrected Drug Well / Avg(Corrected No-Drug Control))) subtracted->normalized curve Plot % Inhibition vs. log[this compound] Fit to a four-parameter logistic model (non-linear regression) normalized->curve ic50 IC50 Value Concentration at 50% Inhibition curve->ic50

Caption: Data analysis pipeline from raw fluorescence to IC50.

Procedure:

  • Background Subtraction: Average the fluorescence readings from the background control wells (uninfected RBCs) and subtract this value from all other wells.[1]

  • Data Normalization: a. Average the background-corrected fluorescence values for the no-drug control wells (100% growth). b. Normalize the data by expressing the fluorescence at each drug concentration as a percentage of the no-drug control.[11] c. Calculate the percent inhibition: % Inhibition = 100 - (% Growth).

  • Dose-Response Curve Generation: a. Plot the percent inhibition against the logarithm of the this compound concentration. b. Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model, typically a four-parameter variable slope (log(inhibitor) vs. response) equation.[18] c. From this curve, the software will calculate the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition.

Data Presentation

Results should be summarized in a clear, tabular format. It is best practice to perform at least three independent experiments to ensure the reproducibility of the findings.

Table 1: Example In Vitro Activity Summary for this compound

CompoundP. falciparum StrainIC50 (nM) [Mean ± SD, n=3]
This compound3D7 (CS)[Insert experimental value]
This compoundDd2 (CR)[Insert experimental value]
Chloroquine3D7 (CS)[Insert experimental value]
ChloroquineDd2 (CR)[Insert experimental value]
CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant. Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High background fluorescence - Contamination of reagents or plates.- SYBR Green I concentration too high.- Incomplete lysis of cells.- Use fresh, sterile reagents.- Optimize SYBR Green I concentration.- Ensure lysis buffer is effective and incubation time is sufficient.
High variability between replicate wells - Inaccurate pipetting.- Uneven cell distribution in the plate.- Edge effects in the 96-well plate.- Calibrate pipettes; use reverse pipetting for viscous solutions.- Ensure the parasite suspension is well-mixed before and during plating.- Avoid using the outermost wells of the plate.
No dose-response observed - Drug concentration range is incorrect (too high or too low).- Compound is inactive or has precipitated out of solution.- Parasites are unhealthy or dead.- Test a much wider range of concentrations (e.g., from 10 µM to 0.1 nM).- Check compound solubility in the culture medium.- Verify the health of the parasite culture by microscopy before starting the assay.
Low signal-to-noise ratio - Low starting parasitemia.- Insufficient parasite growth during incubation.- Increase initial parasitemia slightly (e.g., to 1%).- Ensure optimal culture conditions (medium, gas, temperature) are maintained.

Conclusion

This application note provides a validated and detailed protocol for determining the in vitro potency of this compound against P. falciparum using the SYBR Green I fluorescence assay. Adherence to these guidelines, particularly regarding parasite synchronization and accurate data analysis, will enable researchers to generate reliable and reproducible dose-response curves. This is an essential step for the comparative analysis of antimalarial compounds and for advancing promising candidates through the drug development pipeline. Alternative methods, such as the parasite lactate dehydrogenase (pLDH) assay, can also be used to measure parasite viability and may serve as an orthogonal validation method.[19][20][21][22]

References

Application Notes & Protocols: Evaluating Amopyroquine Efficacy Against Chloroquine-Resistant Plasmodium falciparum Strains

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in parasitology and infectious diseases.

Abstract

The emergence and spread of chloroquine-resistant (CQR) Plasmodium falciparum have significantly undermined malaria control efforts globally, necessitating the development and evaluation of new and repurposed antimalarial agents. Amopyroquine, a 4-aminoquinoline derivative structurally related to amodiaquine, has demonstrated notable activity against CQR parasite strains.[1][2] This document provides a comprehensive guide for researchers to rigorously assess the in vitro efficacy of this compound against well-characterized chloroquine-resistant P. falciparum strains. We will delve into the molecular underpinnings of chloroquine resistance, outline a detailed protocol using the SYBR Green I-based fluorescence assay, and provide insights into data analysis and interpretation.

Introduction: The Rationale for this compound Assessment

Chloroquine, once a cornerstone of malaria treatment, acts by accumulating in the acidic digestive vacuole (DV) of the parasite.[3] Inside the DV, the parasite detoxifies heme, a toxic byproduct of hemoglobin digestion, by polymerizing it into inert hemozoin crystals. Chloroquine is thought to cap this growing hemozoin polymer, leaving toxic free heme to kill the parasite.[4]

Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene (pfcrt).[5][6] These mutations, particularly the K76T substitution, alter the transporter protein located on the DV membrane, enabling it to actively efflux chloroquine from its site of action, thereby reducing its accumulation to sub-therapeutic levels.[3][7][8]

This compound, like other 4-aminoquinolines, is believed to share a similar mechanism of action by interfering with heme detoxification.[4][9] However, structural modifications may reduce its recognition and transport by the mutated PfCRT, allowing it to maintain efficacy against CQR strains.[1][10] Therefore, a standardized and robust protocol is essential to quantify the activity of this compound and determine its potential as a viable therapeutic option.

The Molecular Landscape: Chloroquine Resistance and this compound's Potential

The workflow for evaluating this compound against CQR strains is rooted in understanding the genetic basis of resistance. The primary determinant is the pfcrt gene, and its mutational status is a critical piece of information for interpreting susceptibility data.

G cluster_0 Chloroquine-Sensitive (CQS) Parasite cluster_1 Chloroquine-Resistant (CQR) Parasite CQS_DV Digestive Vacuole (Acidic) CQS_Heme Free Heme (Toxic) CQS_DV->CQS_Heme Heme Polymerization Blocked by CQ CQS_PfCRT Wild-Type PfCRT CQS_PfCRT->CQS_DV CQS_Heme->CQS_DV Parasite Death CQS_Hemozoin Hemozoin (Non-toxic) CQ_in Chloroquine (CQ) Accumulation CQ_in->CQS_DV CQR_DV Digestive Vacuole (Acidic) CQR_PfCRT Mutant PfCRT (e.g., K76T) CQR_PfCRT->CQR_DV CQ_out CQ Efflux CQR_PfCRT->CQ_out Pumps CQ out CQR_Heme Free Heme CQR_Hemozoin Hemozoin (Non-toxic) CQR_Heme->CQR_Hemozoin Polymerization Continues CQ_in2 Chloroquine (CQ) CQ_in2->CQR_DV CQ_out->CQR_DV

Figure 1: Mechanism of Chloroquine Action and Resistance. In sensitive parasites, chloroquine accumulates in the digestive vacuole and inhibits heme detoxification. In resistant parasites, mutated PfCRT expels chloroquine, allowing parasite survival.

Experimental Design and Workflow

A standard in vitro drug susceptibility assay involves exposing synchronized parasite cultures (typically at the ring stage) to a serial dilution of the test compounds. Parasite growth is then measured after a full intraerythrocytic developmental cycle (~48-72 hours). The SYBR Green I assay is a widely adopted method due to its simplicity, high-throughput capability, and reproducibility.[11][12][13] It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, providing a quantitative measure of parasite proliferation.

G start Start: Synchronized Ring-Stage Culture prep_plates Prepare 96-Well Plates: Serial Dilutions of This compound & Chloroquine start->prep_plates 1. add_parasites Add Parasite Culture to Plates prep_plates->add_parasites 2. incubate Incubate for 72 hours (37°C, Gas Mixture) add_parasites->incubate 3. lyse_stain Lyse RBCs & Stain with SYBR Green I Lysis Buffer incubate->lyse_stain 4. read_fluorescence Read Fluorescence (Ex: 485nm, Em: 530nm) lyse_stain->read_fluorescence 5. analyze Data Analysis: Calculate IC50 Values read_fluorescence->analyze 6. end End: Compare Potency analyze->end 7.

Figure 2: High-level workflow for the SYBR Green I-based drug susceptibility assay.

Detailed Protocol: SYBR Green I-Based Assay

This protocol is adapted from established methodologies and is designed for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.[11][12][13]

Materials and Reagents
  • Parasite Strains:

    • Chloroquine-Sensitive (CQS) reference strain (e.g., 3D7, HB3)

    • Chloroquine-Resistant (CQR) reference strain (e.g., Dd2, K1, 7G8). It is crucial to use strains with confirmed pfcrt mutations.

  • Culture Medium: RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% Albumax II or human serum.

  • Human Erythrocytes: Group O+, washed three times in incomplete RPMI-1640.

  • Compounds:

    • This compound dihydrochloride

    • Chloroquine diphosphate (as a control)

    • Stock solutions prepared in 70% ethanol or DMSO, then diluted in culture medium.

  • SYBR Green I Lysis Buffer:

    • Tris (20 mM, pH 7.5)

    • EDTA (5 mM)

    • Saponin (0.008% w/v)

    • Triton X-100 (0.08% v/v)

    • SYBR Green I (2X final concentration)

  • Equipment:

    • 96-well flat-bottom microplates (black, for fluorescence)

    • Humidified modular incubator chamber with gas mixture (5% CO₂, 5% O₂, 90% N₂)

    • 37°C incubator

    • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Step-by-Step Methodology

Step 1: Parasite Culture and Synchronization

  • Maintain continuous cultures of P. falciparum strains in human erythrocytes at 37°C.

  • Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment. This is critical as drug susceptibility can vary with the parasite's developmental stage.

  • Prepare an assay suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in complete culture medium.

Step 2: Drug Plate Preparation

  • Prepare serial dilutions of this compound and chloroquine. A typical 2-fold dilution series might range from 1000 nM down to ~0.5 nM.

  • Add 25 µL of each drug dilution to the appropriate wells of a 96-well plate in triplicate.

  • Include control wells:

    • Drug-free control: 25 µL of medium only (represents 100% parasite growth).

    • Background control: 25 µL of medium in wells that will receive uninfected erythrocytes (measures background fluorescence).

Step 3: Assay Incubation

  • Gently mix the parasite suspension and add 225 µL to each well (except background wells, which receive 225 µL of uninfected erythrocytes at 2% hematocrit).

  • Place the plate in a humidified gas chamber, flush with the gas mixture, and incubate at 37°C for 72 hours. This duration allows for one and a half rounds of parasite replication, leading to a robust signal.

Step 4: Lysis and Staining

  • After incubation, carefully remove the plate.

  • Add 100 µL of SYBR Green I Lysis Buffer to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours to allow for complete lysis and DNA staining.

Step 5: Fluorescence Measurement

  • Read the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[11]

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average fluorescence value of the background control wells from all other wells.

  • Normalization: Express the fluorescence values as a percentage of the drug-free control wells (100% growth).

  • Dose-Response Curve: Plot the percentage of parasite growth inhibition against the log-transformed drug concentration.

  • IC50 Calculation: Use a non-linear regression model (e.g., log[inhibitor] vs. response -- variable slope) to determine the IC50 value, which is the concentration of the drug that inhibits 50% of parasite growth. Software such as GraphPad Prism or the online WWARN IC50 calculator can be used.

  • Resistance Index (RI): Calculate the RI to quantify the loss of sensitivity in the resistant strain compared to the sensitive one:

    • RI = IC50 (CQR strain) / IC50 (CQS strain)

Expected Results and Data Presentation

The primary outcome is a quantitative comparison of the IC50 values for this compound and chloroquine against both CQS and CQR strains.

Table 1: Hypothetical IC50 Values (nM) for this compound and Chloroquine

CompoundCQS Strain (3D7) IC50 (nM)CQR Strain (Dd2) IC50 (nM)Resistance Index (RI)
Chloroquine 15 ± 3250 ± 2516.7
This compound 20 ± 445 ± 82.25

Data are presented as mean ± standard deviation from three independent experiments.

In this hypothetical example, the high RI for chloroquine confirms the resistance phenotype of the Dd2 strain.[14] The significantly lower RI for this compound suggests that it largely overcomes the resistance mechanism mediated by mutant PfCRT.

Alternative and Confirmatory Assays

While the SYBR Green I assay is robust, other methods can be used for validation or in different laboratory settings.

  • Schizont Maturation Assay: This classic microscopic method involves incubating parasites with drugs for 24-30 hours and then counting the number of mature schizonts per 200-500 leukocytes (or asexual parasites) on a Giemsa-stained thick smear.[15][16] It is considered a gold standard but is lower-throughput.[16]

  • pLDH Assay: This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase (pLDH), which is released upon cell lysis.[16] The amount of pLDH activity correlates with parasite viability.

Conclusion and Future Directions

This protocol provides a robust framework for assessing the in vitro activity of this compound against chloroquine-resistant P. falciparum. A low resistance index for this compound would provide strong evidence for its further development as a therapeutic agent for use in regions with high levels of chloroquine resistance. Subsequent studies should include testing against a wider panel of clinical isolates with diverse genetic backgrounds and in vivo efficacy studies in animal models. The ultimate goal is to identify and validate compounds that can effectively combat the persistent threat of drug-resistant malaria.

References

Mastering Amopyroquine: A Researcher's Guide to Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the preparation and storage of amopyroquine stock solutions. Adherence to these guidelines is critical for ensuring the integrity, reproducibility, and accuracy of experimental results in the investigation of this potent antimalarial agent.

Introduction to this compound

This compound is a 4-aminoquinoline derivative, structurally related to amodiaquine and chloroquine, that has demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] Its mechanism of action, like other quinoline antimalarials, is believed to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to a toxic accumulation of free heme.[2] Accurate and consistent preparation of this compound solutions is the foundational step for reliable in vitro and in vivo studies.

Chemical and Physical Properties

A thorough understanding of this compound's properties is essential for its proper handling and use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₀ClN₃OPubChem
Molecular Weight 353.85 g/mol PubChem
Appearance Slightly yellow powderN/A
Solubility Soluble in DMSO, moderate solubility in water.N/A
CAS Number 550-81-2PubChem

Safety and Handling Precautions

This compound, like many research compounds, requires careful handling to ensure personnel safety.

Hazard Summary:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.

All handling of solid this compound and concentrated stock solutions should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Selecting the Right Solvent: A Decision-Making Workflow

The choice of solvent is critical for preparing a stable and usable stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity for this compound. For in vitro cell-based assays, it is imperative to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.

SolventSelection start Start: Need to prepare this compound stock solution solubility_check Is this compound soluble in the desired solvent? start->solubility_check dmso Yes, primarily in DMSO. solubility_check->dmso Check solubility data assay_compatibility Is DMSO compatible with the downstream application (e.g., cell culture)? dmso->assay_compatibility other_solvents Consider other solvents (e.g., Ethanol, Methanol) only if DMSO is incompatible with the assay. yes_compatible Yes assay_compatibility->yes_compatible no_incompatible No assay_compatibility->no_incompatible final_dmso_conc Ensure final DMSO concentration in assay is non-toxic (typically <0.5%). yes_compatible->final_dmso_conc no_incompatible->other_solvents proceed Proceed with DMSO as the solvent. final_dmso_conc->proceed end End: Protocol Established proceed->end

Caption: Decision workflow for selecting an appropriate solvent for this compound stock solutions.

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for initial high-concentration stocks in drug discovery research.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated micropipettes and sterile, filtered pipette tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Using a calibrated analytical balance, accurately weigh out a precise amount of this compound powder (e.g., 3.54 mg) and transfer it to a sterile amber microcentrifuge tube or glass vial.

    • Expert Tip: For greater accuracy, it is advisable to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly.

  • Solvent Addition: Based on the molecular weight of this compound (353.85 g/mol ), calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Calculation:

      • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

      • For 3.54 mg (0.00354 g) of this compound:

      • Volume (L) = 0.00354 g / (0.010 mol/L * 353.85 g/mol ) = 0.001 L = 1 mL

    • Carefully add 1 mL of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Dissolution: Securely cap the vial and vortex thoroughly for several minutes until the this compound is completely dissolved. A clear, slightly yellow solution should be obtained.

    • Troubleshooting: If the compound does not fully dissolve, gentle warming of the solution in a 37°C water bath for a few minutes or brief sonication can aid in dissolution. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.

StockPrepWorkflow start Start: Prepare 10 mM this compound Stock equilibrate Equilibrate this compound powder to room temperature start->equilibrate weigh Accurately weigh this compound powder (e.g., 3.54 mg) equilibrate->weigh add_solvent Add calculated volume of high-purity DMSO (e.g., 1 mL) weigh->add_solvent dissolve Vortex thoroughly until fully dissolved (Optional: gentle warming or sonication) add_solvent->dissolve visual_check Visually inspect for particulates dissolve->visual_check visual_check->dissolve Particulates present aliquot Aliquot into single-use volumes in amber tubes visual_check->aliquot Clear solution label Label aliquots with name, concentration, solvent, and date aliquot->label store Store at -20°C or -80°C label->store end End: Stock Solution Ready for Use store->end

Caption: Step-by-step workflow for the preparation of a 10 mM this compound stock solution in DMSO.

Storage and Stability

Proper storage is crucial to maintain the potency and integrity of this compound stock solutions.

Storage Recommendations:

ConditionDurationRationale
-20°C Short to medium-term (up to 6 months)Minimizes degradation and solvent evaporation.
-80°C Long-term (up to 1 year or longer)Provides optimal stability for extended periods.

Key Stability Considerations:

  • Light Sensitivity: this compound is a quinoline derivative and may be light-sensitive. Store stock solutions in amber vials or tubes, or alternatively, wrap clear tubes in aluminum foil to protect from light.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. Aliquoting into single-use volumes is the most effective way to mitigate this.

  • Moisture: Use anhydrous, high-purity DMSO to prepare stock solutions. The presence of water can promote hydrolysis and degradation of the compound over time. Ensure vials are tightly capped to prevent the hygroscopic DMSO from absorbing atmospheric moisture.

While specific long-term stability data for this compound in DMSO is not extensively published, the related compound amodiaquine has been shown to be stable under various stress conditions. As a best practice, it is recommended to prepare fresh stock solutions periodically and to visually inspect for any signs of precipitation before each use.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the preparation and storage of this compound stock solutions. By adhering to these procedures, researchers can ensure the quality and consistency of their experimental reagents, leading to more reliable and reproducible scientific outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Amopyroquine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of Amopyroquine in in vitro assays. As Senior Application Scientists, we have designed this resource to provide not just protocols, but also the scientific reasoning behind them, ensuring the integrity and reproducibility of your experiments.

Understanding this compound: A Physicochemical Overview

This compound is a 4-aminoquinoline derivative, a class of compounds known for their antimalarial activity.[1][2] Its chemical structure dictates its physicochemical properties, which are crucial for designing an effective solubilization strategy.

Key Physicochemical Properties of this compound:

PropertyValue/InformationSource
Chemical Formula C₂₀H₂₀ClN₃O[3][4]
Molecular Weight 353.85 g/mol [3][4]
Appearance Pale yellow solid[3]
Predicted Lipophilicity (XLogP3) 2.4[3]
Chemical Nature Weakly basic compound[1][5]

The 4-aminoquinoline scaffold makes this compound a weak base. This is a critical piece of information, as its aqueous solubility is highly dependent on pH.[6] In acidic environments, the amino groups on the quinoline ring and the side chain can become protonated, forming a more soluble salt.[7]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when preparing this compound solutions for in vitro experiments.

Q1: My this compound powder won't dissolve in my aqueous assay buffer. What is the first thing I should try?

A1: The initial and most common step is to prepare a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).[8] Most researchers find this to be an effective starting point for compounds that are poorly soluble in water.

  • Causality: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds.[8] Preparing a high-concentration stock allows you to introduce a very small volume of DMSO into your final assay, minimizing solvent-induced artifacts.

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What's happening and how can I fix it?

A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high concentration of organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.

Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in Aqueous Medium check_dmso Is final DMSO concentration >0.5%? start->check_dmso lower_dmso Lower final DMSO concentration to ≤0.5% check_dmso->lower_dmso Yes adjust_ph Adjust Buffer pH check_dmso->adjust_ph No lower_dmso->adjust_ph check_ph Is the compound soluble at a lower pH? adjust_ph->check_ph use_cosolvent Consider a Co-solvent check_ph->use_cosolvent No success Compound Solubilized check_ph->success Yes use_surfactant Use a Surfactant use_cosolvent->use_surfactant use_cyclodextrin Employ Cyclodextrins use_surfactant->use_cyclodextrin failure Re-evaluate Strategy use_cyclodextrin->failure

Caption: Troubleshooting workflow for compound precipitation in assays.

Recommended Actions:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%, to minimize cytotoxicity and its effect on solubility.[9] Some sensitive cell lines may require even lower concentrations (e.g., <0.1%).[9] Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Adjust Buffer pH: Since this compound is a weak base, its solubility increases in acidic conditions. Lowering the pH of your buffer can promote the formation of the more soluble protonated form.[7] Conduct small-scale tests to find a pH where the compound remains in solution without compromising the integrity of your assay.

  • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help prevent precipitation.

Q3: Can I use other solvents besides DMSO?

A3: Yes, other water-miscible organic solvents, known as co-solvents, can be used. Examples include ethanol, methanol, and propylene glycol.[8] The choice of co-solvent depends on the specific compound and the tolerance of the in vitro system. However, DMSO is generally the most effective and widely used solvent for initial stock preparation.

Q4: I'm still having solubility issues, even with optimized DMSO and pH. What are my other options?

A4: If standard methods are insufficient, you can explore more advanced formulation strategies:

  • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be added to the assay buffer.[8] Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[8] Be cautious, as high concentrations of surfactants can be toxic to cells.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule and increasing its aqueous solubility.[10] β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This is the standard starting procedure for solubilizing this compound.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied, but be mindful of potential compound degradation.

  • Once dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in tightly sealed tubes.

Workflow for Preparing this compound Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw DMSO Stock aliquot->thaw serial_dilute Perform Serial Dilutions in Assay Medium thaw->serial_dilute add_to_assay Add to Assay Plate serial_dilute->add_to_assay

References

Amopyroquine Stability in Solvent Systems: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amopyroquine (AMQ). This guide is designed for researchers, scientists, and drug development professionals who handle this compound and require a deep understanding of its stability characteristics. Inconsistent experimental results can often be traced back to compound degradation. This document provides troubleshooting guidance and detailed protocols in a direct question-and-answer format to ensure the integrity of your experiments.

Part 1: Foundational Stability Concerns

FAQ 1: What is this compound and why is its stability a critical experimental parameter?

This compound (CAS 550-81-2) is a 4-aminoquinoline compound, structurally similar to antimalarial drugs like chloroquine and amodiaquine, and is used for biological research.[1][2] Its chemical structure, featuring a 4-[(7-Chloro-4-quinolinyl)amino] group and a phenol ring, makes it susceptible to degradation under common laboratory conditions.[1][3]

Ensuring the stability of your this compound solution is paramount for obtaining reproducible and reliable data. Degradation can lead to:

  • Loss of Potency: A lower concentration of the active compound than intended, leading to misleading dose-response curves or a perceived lack of efficacy.

  • Formation of Confounding Artifacts: Degradation products may have their own biological or physical properties (e.g., fluorescence, cytotoxicity) that interfere with assays.

  • Inaccurate Quantification: In analytical studies, the appearance of degradant peaks can complicate the quantification of the parent compound.

Understanding and controlling the stability of this compound is a foundational aspect of good experimental practice.

FAQ 2: What are the primary chemical pathways through which this compound is likely to degrade?

Based on its molecular structure, this compound is susceptible to several degradation pathways, which are intentionally induced in "forced degradation" or "stress testing" studies to predict long-term stability.[4][5][6]

  • Oxidative Degradation: The phenol group is a primary site for oxidation. Similar to amodiaquine, this compound can potentially be oxidized to a reactive quinone-imine species, especially in the presence of atmospheric oxygen, metal ions, or residual oxidizing agents.[3][7][8]

  • Photodegradation: The quinoline ring system is a chromophore that absorbs UV and visible light. This absorption can trigger photochemical reactions, leading to molecular cleavage or rearrangement.[9][10] Many pharmaceuticals are known to be light-sensitive, necessitating protection from light during storage and handling.[11]

  • Hydrolytic Degradation (pH-Dependent): While this compound lacks easily hydrolyzable ester or amide bonds, its stability in aqueous solutions is highly dependent on pH.[12][13] The molecule has several ionizable groups, and extreme acidic or basic conditions can catalyze degradation reactions or alter its solubility, indirectly affecting stability.[13][14]

  • Thermal Degradation: Exposure to elevated temperatures can provide the activation energy needed to overcome reaction barriers, accelerating the degradation processes mentioned above.[4][15]

The interplay of these factors—solvent, pH, light, and temperature—dictates the overall stability of this compound in your experimental system.

AMQ This compound (C₂₀H₂₀ClN₃O) Oxidation Oxidative Degradation (e.g., Quinone-imine formation) AMQ->Oxidation O₂, H₂O₂, Metal Ions Hydrolysis pH-Dependent Degradation (Acid/Base Catalyzed) AMQ->Hydrolysis H⁺, OH⁻ (in aqueous media) Photolysis Photodegradation (UV/Visible Light) AMQ->Photolysis Light (hv) Degradants Inactive or Interfering Degradation Products Oxidation->Degradants Hydrolysis->Degradants Photolysis->Degradants

Caption: Primary degradation pathways for this compound.

Part 2: Stock Solution Preparation and Storage

FAQ 3: What is the recommended solvent for preparing a primary stock solution of this compound, and what are the best practices?

Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration primary stock solutions of this compound due to its excellent solvating power for a wide range of organic molecules.[16]

Causality Behind the Choice: DMSO is a polar aprotic solvent that can dissolve compounds that are poorly soluble in water or alcohols. This allows for the creation of a concentrated stock (e.g., 10-50 mM) that can be diluted into aqueous buffers for final working concentrations, minimizing the final percentage of organic solvent in the assay.

Protocol: Preparing a 10 mM this compound Stock in DMSO

  • Preparation: Work in a chemical fume hood. Use high-quality, anhydrous DMSO (≤0.1% water) to minimize water-related degradation.[17]

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 353.85 g/mol ). For 1 mL of a 10 mM stock, you need 3.54 mg.

  • Dissolution: Add the powder to a sterile, amber glass vial or a polypropylene tube. Add the calculated volume of anhydrous DMSO.

  • Solubilization: Vortex thoroughly for 1-2 minutes. If needed, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Ensure the solution is clear with no visible particulates.

  • Storage:

    • Short-Term (1-2 weeks): Store at 4°C, protected from light.

    • Long-Term (Months): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Tightly seal vials to prevent moisture absorption.

FAQ 4: I suspect my long-term stored this compound stock in DMSO is degrading. How can I check its integrity?

Long-term storage, especially of "wet" DMSO (DMSO that has absorbed atmospheric moisture), can lead to hydrolysis or other degradation.[17] Repeated freeze-thaw cycles can also introduce moisture and accelerate degradation.

Troubleshooting Steps:

  • Visual Inspection: Check for any color change or precipitation in the stock solution. While not definitive, it's a primary indicator of a problem.

  • Quick Purity Check (TLC): If you have access to a reference standard, a quick Thin Layer Chromatography (TLC) analysis can reveal the presence of new, more polar spots (degradants) that are absent in the fresh standard.

  • Definitive Analysis (HPLC): The most reliable method is to analyze the stock solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[18] Compare the chromatogram to that of a freshly prepared stock. A decrease in the main peak area and/or the appearance of new peaks confirms degradation.

Part 3: Troubleshooting Experimental Inconsistency

FAQ 5: My results are inconsistent between experiments. How do I determine if this compound stability is the cause?

Inconsistent results are a common challenge. A systematic approach is required to isolate the variable of compound stability from other experimental factors.

Start Inconsistent Experimental Results CheckStock 1. Verify Stock Solution Integrity - Is it a fresh aliquot? - Stored correctly (light/temp)? - Run HPLC/UV-Vis check Start->CheckStock CheckWorking 2. Assess Working Solution Stability - How old is the aqueous dilution? - Is the pH of the buffer appropriate? - Is it stable for the duration of the assay? CheckStock->CheckWorking Stock OK Conclusion1 Problem is Compound Stability. Prepare fresh solutions. Re-evaluate storage. CheckStock->Conclusion1 Degradation Found CheckAssay 3. Evaluate Assay Conditions - Any incompatible components in media? - Exposure to intense light (e.g., microscopy)? - Temperature fluctuations? CheckWorking->CheckAssay Working Soln OK CheckWorking->Conclusion1 Degradation Found CheckAssay->Conclusion1 Instability Found Conclusion2 Problem is Likely Assay-Related. Investigate other experimental variables. CheckAssay->Conclusion2 Assay Conditions OK

Caption: Workflow for troubleshooting experimental inconsistency.

Key Questions to Ask:

  • Working Solution Age: Are you preparing fresh aqueous dilutions from your DMSO stock for every experiment? this compound will likely be significantly less stable in aqueous buffers than in DMSO. The stability of dihydroartemisinin, another antimalarial, was found to be reduced by half after just 3 hours in plasma.[19]

  • pH of Medium: What is the pH of your final assay buffer or cell culture medium? The ionization state, and thus the stability and activity of quinoline-based drugs, can be highly sensitive to small changes in pH around physiological levels.[14][20]

  • Assay Duration and Temperature: For a long incubation (e.g., 24-72 hours) at 37°C, even slow degradation can become significant. Consider running a time-course stability study in your specific assay medium.

FAQ 6: My HPLC analysis shows new peaks over time. How do I definitively identify the degradation pathway?

The appearance of new peaks is a classic sign of degradation. To identify the cause, a forced degradation study is the gold-standard approach.[21] This involves subjecting the drug to harsh conditions to intentionally accelerate degradation and produce the degradants for analysis.

Protocol: Forced Degradation Study for this compound

This protocol is designed to generate samples for analysis by a stability-indicating HPLC-UV method, ideally with mass spectrometry (LC-MS) for structural elucidation of the degradants.[5]

  • Prepare Stock: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: For each condition, use a separate vial. Include a control vial kept at 4°C in the dark.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 2, 8, and 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[22][23]

  • Sample Collection & Neutralization: At each time point, withdraw an aliquot. For acid/base hydrolysis samples, neutralize with an equimolar amount of base/acid before analysis.

  • Analysis: Analyze all samples by HPLC. The goal is to achieve 5-20% degradation of the parent peak.[22] If degradation is too rapid, reduce the time or temperature. If it's too slow, increase the stressor's severity.

  • Interpretation:

    • If new peaks appear primarily in the acid/base samples, the drug is susceptible to hydrolysis .

    • If new peaks appear in the H₂O₂ sample, it is susceptible to oxidation .

    • If new peaks appear in the light-exposed sample, it is photolabile .

    • If new peaks appear in the heated sample, it is thermally labile .

Start Prepare 1 mg/mL AMQ Solution Stress Apply Stress Conditions in Parallel Start->Stress Acid Acid Hydrolysis (0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stress->Base Ox Oxidation (3% H₂O₂, RT) Stress->Ox Photo Photolysis (ICH Q1B Light) Stress->Photo Thermal Thermal (80°C) Stress->Thermal Analyze Analyze All Samples by Stability-Indicating HPLC Acid->Analyze Base->Analyze Ox->Analyze Photo->Analyze Thermal->Analyze Interpret Identify Degradation Pathways & Characterize Degradants (LC-MS) Analyze->Interpret

Caption: Workflow for a forced degradation study.

Part 4: Data Interpretation and Reporting

FAQ 7: How should I summarize and present the stability data for this compound in different solvents?

Clear data presentation is crucial for interpreting stability results. A summary table is the most effective format. The key metric is the percentage of the initial this compound remaining at each time point under each condition.

Calculation: % Remaining AMQ = (Peak Area of AMQ at Time 't' / Initial Peak Area of AMQ at Time 0) * 100

Example Data Summary Table:

ConditionSolvent SystemTime (hours)% this compound RemainingObservations
Control 50% ACN/H₂O2499.5%No significant degradation.
Acid 0.1 M HCl2485.2%One major degradant peak at RRT 0.8.
Base 0.1 M NaOH2467.8%Two minor degradant peaks observed.
Oxidative 3% H₂O₂2445.1%Significant degradation, multiple products.
Photolytic 50% ACN/H₂O2491.3%Minor degradation peak at RRT 1.2.
Thermal 50% ACN/H₂O2498.9%Stable at this temperature.
Stock 100% DMSO720 (30 days)99.1%Stable under recommended storage.

RRT = Relative Retention Time

This table provides a clear, at-a-glance summary of this compound's stability profile, allowing for direct comparison between different stress conditions and solvent systems. This structured approach ensures that your findings are robust, interpretable, and contribute to the overall quality of your research.

References

Technical Support Center: Strategies for Overcoming Amopyroquine Resistance in Plasmodium Strains

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: APQ-R-TSG-01-2026

Version: 1.0

Introduction

Amopyroquine (APQ) is a 4-aminoquinoline antimalarial drug, structurally related to amodiaquine. Its primary mechanism of action involves interfering with the detoxification of heme within the parasite's digestive vacuole.[1] Inside this acidic compartment, the parasite digests hemoglobin, releasing toxic free heme. APQ, like other quinolines, is thought to bind to this heme, preventing its polymerization into non-toxic hemozoin crystals. This leads to a buildup of the toxic heme-drug complex, ultimately killing the parasite.[1][2] However, the clinical utility of this compound has been hampered by the emergence of resistant Plasmodium falciparum strains. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols for researchers working to understand and overcome APQ resistance.

Core Resistance Mechanisms at a Glance

Resistance to this compound is multifactorial but primarily linked to mutations in two key transporter proteins located on the parasite's digestive vacuole membrane: the P. falciparum chloroquine resistance transporter (PfCRT) and the P. falciparum multidrug resistance protein 1 (PfMDR1).[3][4][5][6]

  • PfCRT : Mutations in the pfcrt gene, particularly the K76T substitution (lysine to threonine at codon 76), are the principal drivers of resistance.[7] These mutations alter the transporter, enabling it to actively pump protonated this compound out of the digestive vacuole, away from its target.[4][5][7]

  • PfMDR1 : Polymorphisms and changes in the copy number of the pfmdr1 gene modulate the level of resistance. For instance, the N86Y mutation (asparagine to tyrosine at codon 86) has been associated with altered susceptibility to multiple quinoline drugs, including this compound's parent compound, amodiaquine.[8][9]

Understanding the interplay between these genetic markers is crucial for accurately interpreting experimental results and designing effective countermeasures.

Troubleshooting Guide

This section addresses common experimental issues in a question-and-answer format, providing both causative explanations and actionable solutions.

Question 1: My in vitro IC50 values for this compound against a supposedly resistant strain (e.g., Dd2) are lower than expected or highly variable between experiments. What could be the cause?

Answer: This is a frequent challenge stemming from several potential sources. Let's break down the possibilities:

  • Cause A: Suboptimal Parasite Culture Health. Stressed parasites exhibit altered drug susceptibility. Chromatin dots outside of red blood cells (RBCs) or a lack of successful RBC invasion are signs of poor culture health.[10]

    • Solution:

      • Verify RBC Quality: Use fresh O+ human erythrocytes (less than 2 weeks old) from a consistent donor.[11] Incompatible or old RBCs can cause the culture to crash.

      • Check Media Components: Ensure your RPMI 1640 medium is correctly supplemented. Some lots of serum substitutes like Albumax II may not support robust parasite growth.[11][12] If issues persist, test a batch of 10% pooled human serum as a positive control.

      • Gas Mixture: While some labs use 5% CO2 in air, a trimix gas (5% O2, 5% CO2, 90% N2) is standard and often yields more consistent growth.[11]

  • Cause B: Inconsistent Parasite Synchronization. The susceptibility of P. falciparum to many antimalarials is stage-specific. This compound is most effective against mature trophozoite stages that are actively digesting hemoglobin. An asynchronous culture will yield an "averaged" IC50 that can fluctuate significantly.

    • Solution:

      • Implement Strict Synchronization: Use 5% D-sorbitol treatment to obtain a tightly synchronized ring-stage culture before adding the drug plates.[13]

      • Timing is Key: Initiate the drug assay with synchronized ring-stage parasites and incubate for a full 48-72 hour cycle to allow them to mature into trophozoites in the presence of the drug.

  • Cause C: Drug Stock Instability. this compound, like other quinolines, can degrade if improperly stored.

    • Solution:

      • Fresh Stocks: Prepare fresh drug stocks from powder regularly. Dissolve in an appropriate solvent (e.g., DMSO) and store as small, single-use aliquots at -20°C or -80°C in the dark.

      • Limit Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions.

Question 2: I am observing significant cross-resistance between this compound and chloroquine, but not with mefloquine. Why is this happening?

Answer: This pattern is mechanistically expected and confirms the central role of PfCRT in resistance.

  • Explanation: this compound and chloroquine are both 4-aminoquinolines and share a similar mechanism of action and resistance. The mutated PfCRT transporter that effluxes chloroquine from the digestive vacuole is also highly effective at effluxing this compound.[4][5][6] Therefore, strains with key pfcrt mutations (like K76T) will almost always show resistance to both drugs.[9][14]

  • Collateral Sensitivity: Mefloquine resistance and sensitivity are strongly influenced by PfMDR1, not PfCRT.[3] In fact, the very mutations in pfcrt and pfmdr1 that confer resistance to chloroquine and this compound can simultaneously increase the parasite's sensitivity to mefloquine and lumefantrine.[3] This phenomenon, known as collateral sensitivity, is due to altered drug transport dynamics at the digestive vacuole membrane.[3][15] Your observation provides strong evidence that the resistance in your strain is primarily PfCRT-mediated.

Question 3: My attempt to reverse this compound resistance with a known chemosensitizer (e.g., verapamil) is not working. What am I missing?

Answer: While verapamil is a classic chemosensitizer, its effectiveness can be limited, and the mechanism of reversal is complex.

  • Cause A: Primary Resistance Mechanism. Verapamil and other calcium channel blockers are thought to primarily inhibit the function of P-glycoprotein-like transporters, such as PfMDR1.[16][17] If the dominant resistance mechanism in your strain is a mutation in PfCRT, verapamil may have little to no effect. The efflux of this compound by mutant PfCRT is the primary hurdle to overcome.

  • Cause B: Insufficient Concentration or Potency. The concentrations of verapamil required to reverse resistance in vitro can be high and may approach cytotoxic levels for the parasite itself, confounding the results.

    • Solution:

      • Confirm the Genotype: First, sequence the pfcrt and pfmdr1 genes of your parasite strain to confirm the genetic basis of resistance. This is a critical step.

      • Explore PfCRT-Specific Reversal Agents: Instead of general P-glycoprotein inhibitors, investigate compounds specifically shown to block mutant PfCRT. Research into "reversed chloroquines" or hybrid drugs that combine a quinoline pharmacophore with a resistance-reversing scaffold is a promising area.[18][19]

      • Combination Therapy Simulation: A more effective strategy is to test this compound in combination with drugs that have entirely different mechanisms of action and are unaffected by PfCRT mutations, such as artemisinin derivatives or atovaquone.[17][20] This mimics the principle of Artemisinin-based Combination Therapies (ACTs).

Frequently Asked Questions (FAQs)

Q1: What are the definitive genetic markers I should screen for to confirm this compound resistance?

The most critical marker is the K76T mutation in the pfcrt gene .[7] Haplotypes in the surrounding codons (72-76) are also important; for instance, the CVIET and SVMNT haplotypes are strongly associated with chloroquine and amodiaquine resistance.[8][9] For a comprehensive profile, you should also assess the copy number of the pfmdr1 gene and sequence it for key SNPs like N86Y .[8][9]

Q2: How do IC50 values for this compound typically compare between sensitive and resistant strains?

While exact values vary by laboratory and specific assay conditions, a clear shift is observable. Sensitive strains (like 3D7 or HB3) generally exhibit low nanomolar IC50 values, whereas highly resistant strains (like Dd2 or K1) will have significantly higher IC50s.

StrainResistance StatusTypical this compound IC50 Range (nM)Key Resistance Genotype
3D7/HB3 Sensitive9 - 22 nM[21]pfcrt K76 (Wild-type)
Kisumu Sensitive9.0 - 18.2 nM[21]pfcrt K76 (Wild-type)
Dd2/W2 ResistantSignificantly > 80-100 nMpfcrt 76T Mutation
K1 ResistantSignificantly > 80-100 nMpfcrt 76T Mutation
(Note: These values are illustrative, based on published data for this compound and its close analog amodiaquine. Researchers should establish their own baseline values with reference strains.)[14][21]

Q3: What are the most promising strategies currently being explored to overcome this compound resistance?

The field is focused on three main approaches:

  • Combination Therapy: Pairing this compound or a next-generation analog with a drug partner that has a different mechanism of action, such as an artemisinin derivative. This is the cornerstone of modern antimalarial treatment.[17]

  • Resistance Reversal Agents: Developing molecules that can block the drug efflux function of mutant PfCRT, thereby restoring the parasite's sensitivity to the 4-aminoquinoline.[18]

  • Hybrid Drug Design: Synthesizing single molecules that covalently link a 4-aminoquinoline scaffold (like this compound) to a chemosensitizing agent. This ensures both the killing agent and the resistance blocker are delivered to the same place at the same time.

Key Experimental Protocols & Workflows

Visualizing the Resistance Mechanism

The diagram below illustrates how mutations in the PfCRT transporter lead to this compound resistance by actively pumping the drug out of the parasite's digestive vacuole.

cluster_0 P. falciparum Cytosol (pH ~7.4) cluster_1 Digestive Vacuole (DV) (pH ~5.2) cluster_2 DV Membrane cytosol_label cytosol_label HEME Toxic Heme HZ Hemozoin (Non-toxic) HEME->HZ Polymerization APQ_H APQ-H+ HEME_APQ Toxic Heme-APQ Complex APQ_H->HEME_APQ Binds PfCRT_mut Mutant PfCRT APQ_H->PfCRT_mut Binds to transporter HEME_APQ->HZ Inhibits APQ_neutral APQ (neutral) APQ_neutral->APQ_H Enters DV & becomes protonated PfCRT_mut->APQ_neutral Efflux from DV caption Mechanism of this compound Resistance via PfCRT

Caption: Mechanism of this compound Resistance via PfCRT.

Protocol: Assessing this compound Susceptibility Using the SYBR Green I-Based Assay

This protocol details a widely used method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds by quantifying parasite DNA.[22][23]

1. Materials & Reagents:

  • P. falciparum culture (synchronized to ring stage)

  • Human O+ erythrocytes

  • Complete Medium (CM): RPMI 1640, 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 25 mM NaHCO3, 10 µg/mL gentamicin, and 0.5% Albumax II or 10% human serum.

  • Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • SYBR Green I dye (10,000x stock in DMSO)

  • This compound dihydrochloride

  • 96-well flat-bottom microplates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

2. Step-by-Step Methodology:

  • Prepare Drug Plates:

    • Perform serial dilutions of this compound in CM to create a range of concentrations (e.g., 0.5 nM to 1000 nM).

    • Add 100 µL of each drug dilution to triplicate wells of a 96-well plate. Include drug-free wells (untreated control) and wells with uninfected RBCs (background control).

  • Prepare Parasite Inoculum:

    • Start with a tightly synchronized ring-stage culture.

    • Prepare a parasite suspension in CM at 0.5% parasitemia and 2% hematocrit.

  • Incubation:

    • Add 100 µL of the parasite suspension to each well of the pre-dosed drug plate.

    • Incubate the plates for 72 hours in a humidified, modular incubator chamber gassed with 5% O2, 5% CO2, 90% N2 at 37°C.

  • Lysis and Staining:

    • Prepare the SYBR Green I working solution by diluting the stock 1:5000 in lysis buffer (e.g., add 2 µL of 10,000x stock to 10 mL of lysis buffer). Protect this solution from light.

    • After incubation, freeze the plates at -20°C for at least 2 hours to lyse the RBCs. Alternatively, a freeze-thaw cycle can be performed.

    • Thaw the plates and add 100 µL of the SYBR Green I/lysis buffer solution to each well.

    • Mix well by gentle tapping or orbital shaking.

    • Incubate in the dark at room temperature for 1 to 24 hours.[23]

  • Data Acquisition and Analysis:

    • Read the fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.[23]

    • Subtract the background fluorescence values (uninfected RBCs) from all other readings.

    • Plot the fluorescence intensity against the log of the drug concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R).

Workflow for In Vitro Drug Susceptibility Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Analysis A 1. Synchronize Parasite Culture to Ring Stage (5% Sorbitol) D 4. Prepare Parasite Inoculum (0.5% Parasitemia, 2% Hematocrit) A->D B 2. Prepare Serial Dilutions of this compound C 3. Pre-dose 96-Well Plate with Drug Dilutions B->C E 5. Add Inoculum to Plate & Incubate for 72h C->E D->E F 6. Freeze Plate to Lyse Cells E->F G 7. Add SYBR Green I Lysis Buffer F->G H 8. Incubate in Dark G->H I 9. Read Fluorescence (Ex:485nm, Em:530nm) H->I J 10. Subtract Background & Plot Data I->J K 11. Calculate IC50 using Non-linear Regression J->K caption SYBR Green I-Based Drug Susceptibility Assay Workflow

Caption: SYBR Green I-Based Drug Susceptibility Assay Workflow.

References

Troubleshooting inconsistent results in Amopyroquine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Amopyroquine in antimalarial studies. This guide is designed to provide in-depth, field-proven insights to help you navigate experimental challenges and ensure the consistency and reliability of your results. It is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs) about this compound

This section covers foundational knowledge about this compound. Understanding the compound's properties is the first step in effective troubleshooting.

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 4-aminoquinoline antimalarial compound, structurally related to amodiaquine.[1][2][3] Its principal mechanism of action, like other quinoline antimalarials, is the inhibition of hemozoin formation in the parasite's digestive vacuole.[4][5] During its lifecycle in red blood cells, the Plasmodium parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. This compound is thought to interfere with this polymerization process, leading to a buildup of toxic heme that damages parasite membranes and causes cell death.[5][6]

Q2: How should I properly store and handle this compound powder and stock solutions?

Proper storage is critical to prevent degradation and maintain potency, a common source of experimental variability.

  • Powder: this compound solid powder should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[7]

  • Stock Solutions: this compound is soluble in DMSO.[7] Prepare high-concentration stock solutions (e.g., 10-20 mM) in anhydrous DMSO. Aliquot these into small, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction. Store stock solution aliquots at -20°C for long-term use.[7] Stability is generally maintained for several months under these conditions.

Q3: Is this compound active against chloroquine-resistant (CQ-R) Plasmodium falciparum strains?

Yes. Studies have shown that this compound retains potent activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.[1][2][8] The 50% inhibitory concentrations (IC50) for this compound are often significantly lower than those of chloroquine and even monodesethylamodiaquine against resistant isolates.[8] This makes it a valuable compound for studying resistance mechanisms. However, it's important to note that mutations in the P. falciparum chloroquine resistance transporter (PfCRT) can influence parasite susceptibility to 4-aminoquinolines.[9][10][11]

Part 2: In-Depth Troubleshooting Guide

This section addresses specific, complex problems that can lead to inconsistent results in your this compound experiments.

Category A: Compound and Reagent Integrity

Q4: My IC50 values for this compound are consistently higher than published values, or they drift upwards over time. What's wrong?

This issue almost always points back to a problem with the compound's integrity or concentration.

Causality: The 4-aminoquinoline scaffold can be susceptible to degradation from factors like light, humidity, and repeated temperature changes.[12] If your stock solution has degraded, the actual concentration of active compound will be lower than the calculated concentration, leading to an artificially high IC50.

Troubleshooting Protocol:

  • Prepare Fresh Stock: Discard your current working stock solution. Prepare a fresh stock from the original powder, using anhydrous DMSO.

  • Verify Solvent Quality: Ensure your DMSO is of high purity and has been stored properly to prevent water absorption. Water in DMSO can accelerate the degradation of some compounds.

  • Aliquot and Store Properly: Immediately aliquot the new stock into low-binding, single-use tubes and store at -20°C in the dark.[7]

  • Minimize Freeze-Thaw Cycles: When preparing working dilutions, thaw only one aliquot. Do not refreeze and reuse the same aliquot.

  • Perform a Control Experiment: Run your assay with the new stock alongside a well-characterized control antimalarial (e.g., Chloroquine, Artemisinin) with a known, stable IC50 against your parasite strain. If the control drug's IC50 is as expected but this compound's is still off, the issue may lie with the powder itself. If both are off, the problem is likely with the assay system.

Category B: Parasite Culture Health and Synchronization

Inconsistent results are often a symptom of an unhealthy or poorly managed parasite culture.

Q5: I'm seeing high variability between replicate wells and between experiments. How can I improve my assay precision?

High variability is frequently caused by issues with parasite health, asynchronous cultures, or inconsistent cell density. An unhealthy culture will not respond to drug pressure uniformly.

Causality: P. falciparum in vitro culture is sensitive to many variables. Sub-optimal conditions can lead to stressed parasites, asynchronous growth, and the production of gametocytes, all of which can skew drug sensitivity results.[13] For instance, drugs that act on specific stages will yield erratic results if the stage distribution is not consistent.[14]

Troubleshooting Protocol & Key Parameters:

  • Verify Culture Medium: Ensure all components are fresh and correctly prepared. Pay special attention to the lot number of Albumax II, as some lots are known to poorly support parasite growth.[15] Consider testing a new lot or using human serum as a control.

  • Optimize Gas Mixture: While some labs use 5% CO2 in air, a tri-gas mixture (e.g., 5% CO2, 5% O2, 90% N2) is generally more robust for supporting healthy parasite growth.[15][16]

  • Ensure RBC Quality: Use fresh O+ human red blood cells (RBCs), ideally less than one week old.[15] Different donors can have variable RBC quality; if possible, stick to a consistent, reliable donor. Always wash leukocytes from the blood product thoroughly.[13]

  • Maintain Low Parasitemia: Do not let your bulk cultures exceed 4-5% parasitemia for extended periods. High parasitemia leads to the release of toxic metabolites and rapid media acidification, stressing the parasites.[17]

  • Implement Synchronization: For the most consistent results, synchronize your cultures. Treatment with 5% D-sorbitol will selectively lyse mature trophozoites and schizonts, leaving a highly synchronous ring-stage culture.[14] Assays should always be initiated with tightly synchronized ring-stage parasites.

Table 1: Recommended P. falciparum Culture Conditions

ParameterRecommended ConditionRationale & Common Pitfalls
Medium RPMI 1640 with L-glutamine, 25mM HEPES, 0.225% NaHCO3, 50 mg/L hypoxanthineHypoxanthine is critical as parasites cannot synthesize purines de novo.[16]
Supplement 0.5% Albumax I/II or 10% Human Serum (Type A+)Albumax lots can be variable.[15] Human serum is the gold standard but adds variability.
Antibiotic 10 mg/L GentamicinAvoid Penicillin/Streptomycin as it can have anti-parasitic effects.[15]
Gas Phase 5% CO2, 5% O2, 90% N2The low oxygen environment mimics physiological conditions.[16]
Hematocrit 2-5%Higher hematocrit requires more frequent media changes.[15]
Temperature 37°CStrict temperature control is crucial for parasite viability.

Step-by-Step Synchronization Protocol (Sorbitol Lysis):

  • Pellet the asynchronous parasite culture (e.g., 1800 rpm for 5 min).[14]

  • Remove the supernatant and resuspend the cell pellet in 5-10 volumes of a sterile, pre-warmed 5% D-sorbitol solution.

  • Incubate the suspension for 5-10 minutes in a 37°C water bath.

  • Centrifuge to pellet the intact ring-infected and uninfected RBCs.

  • Carefully remove the supernatant containing lysed cells and hemoglobin.

  • Wash the pellet twice with a large volume of complete culture medium.

  • Resuspend the final pellet in complete medium to your desired hematocrit to continue cultivation.

Category C: Assay Setup and Execution

Q6: Why do my dose-response curves have a poor fit (low R² value) or a shallow slope?

A poorly defined dose-response curve suggests a problem with the assay's dynamic range or an interfering factor.

Causality: This can be due to several factors: incorrect drug dilution series, insufficient incubation time for the drug to act, or issues with the final readout method (e.g., high background in a fluorescence-based assay). For slow-acting drugs, a standard 48-hour assay may not be sufficient to observe the full effect.

Visualizing the Troubleshooting Logic

A systematic approach is key to diagnosing the root cause of inconsistent results. The following workflow can guide your investigation.

TroubleshootingWorkflow StartNode Inconsistent IC50 Results CategoryNode1 Compound Integrity StartNode->CategoryNode1 Check First CategoryNode CategoryNode CheckNode CheckNode ActionNode ActionNode EndNode Consistent Results CheckNode1 CheckNode1 CategoryNode1->CheckNode1 Is stock >1 month old or repeatedly thawed? ActionNode1 Prepare fresh stock from powder in anhydrous DMSO CheckNode1->ActionNode1 Yes CategoryNode2 Parasite Health CheckNode1->CategoryNode2 No ActionNode1->EndNode CheckNode2 CheckNode2 CategoryNode2->CheckNode2 Is culture asynchronous or has high parasitemia? ActionNode2 Synchronize culture (Sorbitol Lysis) and dilute CheckNode2->ActionNode2 Yes CategoryNode3 Assay Conditions CheckNode2->CategoryNode3 No ActionNode2->EndNode CheckNode3 CheckNode3 CategoryNode3->CheckNode3 Is incubation time appropriate for a 4-aminoquinoline? ActionNode3 Extend incubation to 72 hours CheckNode3->ActionNode3 No (e.g. <48h) CategoryNode4 Assay Readout CheckNode3->CategoryNode4 Yes (e.g. 72h) ActionNode3->EndNode CategoryNode4->EndNode No CheckNode4 CheckNode4 CategoryNode4->CheckNode4 High background or low signal-to-noise in readout? ActionNode4 Optimize staining/lysis, check plate reader settings CheckNode4->ActionNode4 Yes ActionNode4->EndNode

Caption: A logical workflow for troubleshooting inconsistent this compound IC50 results.

Troubleshooting Protocol:

  • Extend Incubation Time: 4-aminoquinolines primarily act on the trophozoite stage when hemoglobin digestion is most active. A 48-hour incubation may be too short if your starting culture has very early-stage rings. Extend the total incubation time to 72 hours, which covers one full lifecycle of the parasite, to ensure all parasites are exposed during their susceptible phase.

  • Review Dilution Series: Ensure your drug concentrations bracket the expected IC50 with enough points to define the top and bottom plateaus of the curve (typically 8-12 concentrations in a semi-log series).

  • Optimize Readout Method:

    • For SYBR Green/PicoGreen Assays: Ensure your lysis step is complete. Incomplete lysis of RBCs can quench the fluorescent signal. Optimize the freeze-thaw or sorbitol lysis steps.

    • For LDH Assays: The pLDH enzyme is relatively stable, but ensure you are within the linear range of the assay. High parasitemia can lead to substrate depletion and a non-linear response.

    • For Microscopy: Ensure at least 2,000-5,000 cells are counted per well for accurate parasitemia determination. This method is low-throughput and prone to user bias.

Visualizing the Mechanism of Action

Understanding how the drug works helps in understanding why certain experimental factors are so critical.

MoA_Diagram cluster_parasite Plasmodium Parasite Cytosol cluster_vacuole Digestive Vacuole (Acidic pH) Hb_uptake Hemoglobin (Hb) from RBC Cytosol Hb_digestion Hb Digestion Hb_uptake->Hb_digestion Endocytosis FreeHeme Toxic Free Heme Hb_digestion->FreeHeme Polymerization Heme Polymerase FreeHeme->Polymerization Detoxification Damage Membrane Damage & Parasite Death FreeHeme->Damage Accumulation Leads To Hemozoin Hemozoin (Inert Crystal) Polymerization->Hemozoin This compound This compound This compound->Polymerization INHIBITS

Caption: Mechanism of this compound action in the parasite's digestive vacuole.

References

How to minimize Amopyroquine precipitation in culture media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Minimizing Precipitation in Cell Culture Media

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Amopyroquine in their in vitro experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you overcome challenges with compound precipitation, ensuring the accuracy and reproducibility of your results.

This compound, a 4-aminoquinoline antimalarial agent, shares structural similarities with chloroquine and amodiaquine[1][2][3][4]. While it is a valuable tool in biological research, its physicochemical properties can lead to precipitation in aqueous culture media, a common challenge with hydrophobic compounds. This guide provides a structured approach to understanding and mitigating this issue.

Frequently Asked Questions (FAQs)

Q1: I just received my vial of this compound. What are its basic properties and how should I store it?

Answer: this compound is typically supplied as a pale yellow solid powder[5][6][7]. Understanding its fundamental properties is the first step to successful experimentation.

Proper storage is critical to maintaining the compound's integrity. This compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C[5].

PropertyDataSource(s)
CAS Number 550-81-2 (free base)[1][5][6][8]
Molecular Formula C₂₀H₂₀ClN₃O[1][5][6][8]
Molecular Weight 353.85 g/mol [1][5][9]
Appearance Pale Yellow Solid / Powder[5][6][7]
Known Solvents Soluble in DMSO[5][7]
Q2: Why does my this compound precipitate when I add it to my cell culture medium?

Answer: Precipitation of hydrophobic compounds like this compound in aqueous solutions like cell culture media is a multifaceted problem. The primary reason is that the compound's concentration has surpassed its solubility limit in the final aqueous environment. This can be triggered by several factors:

  • Solvent Shock: this compound is often first dissolved in a 100% organic solvent, like Dimethyl Sulfoxide (DMSO), to create a high-concentration stock. When a small volume of this stock is rapidly diluted into a large volume of aqueous media, the abrupt change in solvent polarity causes the compound to "crash out" of solution, forming a precipitate[10][11].

  • Concentration Overload: The final concentration of this compound in the media may simply be too high, exceeding its maximum aqueous solubility[10][12].

  • Temperature Effects: The solubility of many compounds is temperature-dependent. Adding a room-temperature stock solution to cold media can decrease its solubility. Conversely, shifts from room temperature to an incubator's 37°C can also sometimes lead to precipitation over time[10][12].

  • pH Incompatibility: The pH of standard cell culture media (typically 7.2-7.4) may not be optimal for keeping an ionizable compound like this compound in solution[12][13].

  • Media Component Interactions: Components within the media, such as salts, amino acids, and proteins, can interact with this compound to form insoluble complexes[12][14][15].

Troubleshooting Guide: From Clear Solution to Crystalline Precipitate

This section addresses the most common scenarios encountered by researchers and provides actionable solutions.

Scenario 1: Immediate Precipitation Upon Dilution

"I added my this compound-DMSO stock to the media, and it immediately turned cloudy/formed a precipitate. What went wrong?"

This is the classic "solvent shock" scenario. The key is to make the transition from an organic to an aqueous environment as gentle as possible.

cluster_0 Troubleshooting Immediate Precipitation Start Precipitate Observed Immediately Check_Conc Is final this compound concentration too high? Start->Check_Conc Check_Solvent Is final DMSO concentration >0.5%? Check_Conc->Check_Solvent No Lower_Conc Lower Final This compound Concentration Check_Conc->Lower_Conc Yes Modify_Dilution Modify Dilution Method: - Pre-warm media to 37°C - Add stock dropwise while vortexing - Perform serial dilutions Check_Solvent->Modify_Dilution No Remake_Stock Remake Stock at Higher Concentration to reduce volume Check_Solvent->Remake_Stock Yes Success Issue Resolved Modify_Dilution->Success Lower_Conc->Modify_Dilution Remake_Stock->Modify_Dilution

Caption: Workflow for troubleshooting immediate precipitation.

ObservationPotential CauseRecommended Solution
Immediate cloudiness or precipitate Rapid Solvent Exchange ("Solvent Shock") Add the this compound stock solution dropwise into the culture medium while gently vortexing or swirling. This avoids localized high concentrations[10][16].
Low Media Temperature Always pre-warm your cell culture media to 37°C before adding the compound stock. Solubility often decreases in colder liquids[12][17].
High Final Concentration Decrease the final working concentration of this compound. It may be exceeding its aqueous solubility limit[12].
High DMSO Concentration Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to minimize toxicity and solubility issues. If you need to add a large volume of stock, consider preparing a more concentrated stock solution[18][19].
Scenario 2: Precipitation Over Time in the Incubator

"My this compound-media solution was perfectly clear when I prepared it, but after a few hours/days at 37°C, I see crystals or a hazy precipitate. Why?"

This delayed precipitation suggests that while the compound was initially soluble, changes in the culture environment over time pushed it past its solubility threshold.

cluster_1 Investigating Delayed Precipitation Start Precipitate Observed After Incubation pH_Shift pH Shift Cell metabolism alters media pH Start->pH_Shift Temp_Stability Temperature Stability Compound less stable at 37°C over time Start->Temp_Stability Media_Interaction Interaction with Media Binding to salts or proteins Start->Media_Interaction Evaporation Evaporation Increased compound concentration Start->Evaporation Check_pH Monitor media pH. Consider using buffered media (HEPES). pH_Shift->Check_pH Solubility_Test Perform solubility test at 37°C over a time course. Temp_Stability->Solubility_Test Test_Media Test in different basal media or serum-free vs. serum-containing. Media_Interaction->Test_Media Humidify Ensure proper incubator humidification. Use sealed plates for long-term culture. Evaporation->Humidify

Caption: Factors contributing to delayed precipitation in culture.

ObservationPotential CauseRecommended Solution
Crystals or haze after incubation Thermodynamic Instability The initial clear solution was supersaturated. Over time, the compound equilibrates and precipitates out. Solution: Lower the final concentration or perform a thorough solubility test under your exact experimental conditions[19].
pH Shift During Culture As cells metabolize, they release acidic byproducts (like lactate), lowering the media's pH. This change can significantly reduce the solubility of pH-sensitive compounds[19]. Solution: Consider using a medium with a stronger buffer, such as HEPES, but be sure to test for any effects on your specific cell line.
Interaction with Media Components This compound may slowly bind to salts or proteins in the media, forming insoluble complexes[12][19]. Solution: If possible, test different media formulations. Note that serum proteins can sometimes help solubilize compounds, so switching to serum-free media could exacerbate precipitation[17].
Evaporation In long-term experiments, evaporation from the culture plates can concentrate all media components, including this compound, pushing it beyond its solubility limit[12][14]. Solution: Ensure the incubator has adequate humidity. For long-term assays, consider using plates with low-evaporation lids or sealing plates with gas-permeable membranes.

Recommended Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

The goal is to create a high-concentration, fully dissolved stock solution that can be accurately diluted.

  • Calculate Amount: Determine the mass of this compound powder needed to prepare a stock solution at a desired high concentration (e.g., 10-50 mM) in high-purity, anhydrous DMSO.

  • Weigh Compound: Carefully weigh the this compound powder into a sterile, conical-bottom microcentrifuge tube.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. Visually inspect against a light source to ensure no solid particles remain[18].

  • Aid Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be effective, but use caution as heat can degrade sensitive compounds[18][20]. The solution must be completely clear.

  • Store Properly: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles, which can compromise compound stability and introduce moisture[18]. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock into Culture Media

This protocol uses a serial dilution method to minimize solvent shock and ensure a homogenous final solution.

  • Pre-warm Media: Place the required volume of your complete cell culture medium in a 37°C water bath or incubator until it reaches temperature.

  • Prepare Intermediate Dilutions (Optional but Recommended): For very high stock concentrations, performing an intermediate dilution in pure DMSO first can improve accuracy. For example, dilute a 50 mM stock to 5 mM in DMSO[16].

  • Set Up Dilution Tubes: Prepare a sterile tube containing the pre-warmed culture medium.

  • Perform Final Dilution:

    • Begin gently vortexing or swirling the tube of pre-warmed media.

    • While the media is in motion, take the required volume from your this compound stock (or intermediate dilution).

    • Slowly dispense the stock solution drop-by-drop into the vortexing media. Do not pipette the entire volume at once or squirt it against the tube wall[10].

  • Final Mix: Continue to vortex gently for another 10-15 seconds to ensure the solution is homogenous.

  • Use Immediately: Add the final this compound-containing media to your cells promptly.

By following these structured troubleshooting and experimental guidelines, you can significantly reduce the incidence of this compound precipitation, leading to more reliable and reproducible data in your research.

References

Addressing cytotoxicity of Amopyroquine in host cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with Amopyroquine (APQ). This guide is designed to provide in-depth, practical solutions to common challenges related to host cell cytotoxicity encountered during pre-clinical research and drug development. We will move beyond simple protocols to explain the underlying mechanisms, helping you troubleshoot effectively and generate robust, reliable data.

Section 1: Foundational Knowledge - Understanding this compound's Cytotoxicity

This section addresses the fundamental questions regarding why APQ, a potent antimalarial, can also affect the host cells you are using in your experiments.

Q1: What is the established antimalarial mechanism of action for this compound?

This compound is a 4-aminoquinoline compound, structurally related to amodiaquine and chloroquine.[1] Its primary antimalarial action is believed to disrupt the parasite's detoxification process within infected red blood cells.[2] During its lifecycle, the Plasmodium parasite digests host hemoglobin, releasing large amounts of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. This compound and its analogues are thought to inhibit this polymerization process.[1][2] The resulting accumulation of toxic heme disrupts parasite membranes and leads to its death.[2][3]

Q2: What is the primary driver of this compound's cytotoxicity in mammalian host cells?

The principal cause of host cell toxicity is not from the parent drug itself, but from its metabolic bioactivation.[4][5] This is a critical concept for any researcher working with this compound. In the liver, and to a lesser extent in other tissues with metabolic capacity, cytochrome P450 enzymes (specifically CYP1A1, 2C8, and 3A4 for the related compound amodiaquine) convert this compound into a highly reactive quinoneimine metabolite.[6][7] This electrophilic metabolite can readily form covalent bonds with cellular macromolecules, particularly proteins, leading to cellular dysfunction, oxidative stress, and ultimately, cell death.[5][8] This mechanism is strongly linked to the severe side effects of agranulocytosis and hepatotoxicity observed with amodiaquine in clinical settings.[4][5]

Q3: Which specific cellular pathways are most affected by this compound-induced toxicity?

Research on the closely related amodiaquine has revealed that its metabolites trigger cell death primarily through the induction of apoptosis .[6][7] Two distinct but related pathways are involved:

  • Bcl-2 Family Pathway: The parent compound can modulate the levels of Bcl-2 family proteins, decreasing anti-apoptotic members (like Bcl-2) and increasing pro-apoptotic ones, tipping the cell towards programmed cell death.[6]

  • MAPK Signaling Pathway: The more toxic N-desethyl metabolite has been shown to strongly activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK, ERK1/2, and p38.[6][7] Activation of these stress-response pathways is a potent trigger for apoptosis.

Additionally, as a lysosomotropic agent, this compound can accumulate in lysosomes, disrupting their acidic pH and impairing autophagic processes, which can further contribute to cellular stress and toxicity.[8]

cluster_cell Host Cell (e.g., Hepatocyte) APQ This compound (APQ) Bcl2 Bcl-2 Family Modulation APQ->Bcl2 Parent Drug Effect CYP CYP450 Enzymes APQ->CYP Metabolism Metabolite Reactive Quinoneimine Metabolite MAPK MAPK Activation (JNK, ERK, p38) Metabolite->MAPK Apoptosis Apoptosis MAPK->Apoptosis Bcl2->Apoptosis CYP->Metabolite A Problem: Unexpected Host Cell Death B Step 1: Quantify Cytotoxicity (IC50 Determination via MTT Assay) A->B C Step 2: Characterize Cell Death (Apoptosis vs. Necrosis via Flow Cytometry) B->C D Apoptosis Detected C->D Annexin V+/PI- or Annexin V+/PI+ E Necrosis Detected C->E Annexin V-/PI+ F Step 3: Confirm Mechanism (Western Blot for Cleaved Caspase-3) D->F G Step 3: Re-evaluate Experiment (Check for contamination, high dose, etc.) E->G

References

Technical Support Center: Strategies to Enhance the Bioavailability of Amopyroquine In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

Guide Version: 1.0

Introduction

Welcome to the technical support center for Amopyroquine bioavailability enhancement. This guide is designed for researchers, scientists, and drug development professionals actively working on optimizing the in vivo performance of this compound, a potent antimalarial agent. Limited oral bioavailability can be a significant hurdle in the clinical translation of promising compounds like this compound. This document provides a structured, in-depth exploration of the underlying challenges and presents actionable strategies, troubleshooting guides, and validated experimental protocols to overcome them. Our approach is grounded in fundamental scientific principles to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) about this compound Bioavailability

This section addresses common initial questions researchers face when beginning work on this compound formulations.

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: While specific data for this compound is limited in publicly accessible literature, its structural similarity to other 4-aminoquinolines like Amodiaquine suggests that its oral bioavailability is likely hampered by a combination of factors.[1] These can include:

  • Poor Aqueous Solubility: As a diprotic base, this compound's solubility is highly pH-dependent.[2][3] It is expected to be more soluble in the acidic environment of the stomach but may precipitate in the more neutral pH of the small intestine, which is the primary site for drug absorption. This precipitation reduces the concentration of dissolved drug available for absorption.[4][5][6]

  • First-Pass Metabolism: After absorption from the gastrointestinal tract, this compound would enter the portal circulation and be transported to the liver.[7][8] Like many drugs, it may be subject to significant metabolism by hepatic enzymes, such as the cytochrome P450 system, before it reaches systemic circulation.[7][9][10][11] This "first-pass effect" can substantially reduce the amount of active drug that becomes available to the rest of the body.[7][9][10][11]

  • Efflux Transporter Activity: The intestines, liver, and other tissues express efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[12][13][14] These transporters can actively pump absorbed drug molecules back into the intestinal lumen, limiting net absorption and contributing to low bioavailability.[12][13][14]

Q2: What is the Biopharmaceutics Classification System (BCS) and where might this compound fit?

A2: The BCS is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[6]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Given the likely pH-dependent solubility issues, this compound could potentially be a BCS Class II or IV compound.[15] A BCS Class II classification would suggest that enhancing its dissolution rate is the primary hurdle to improving bioavailability.[15] If it is Class IV, both solubility and permeability will need to be addressed. Experimental determination of its solubility and permeability is a critical first step.

Q3: Are there any pharmacokinetic data available for this compound?

A3: Yes, there are studies on the pharmacokinetics of intramuscularly administered this compound in healthy volunteers.[16][17] These studies indicate a rapid absorption phase and a long terminal elimination half-life.[16] The major form of the drug found in the blood is the unmetabolized this compound.[16][17] The systemic clearance is high, and renal clearance accounts for only a small portion of this, suggesting significant hepatic metabolism.[16] While these studies provide valuable information, they do not directly address the challenges of oral administration and bioavailability.

Q4: Why focus on enhancing bioavailability instead of simply increasing the dose?

A4: Increasing the dose to compensate for low bioavailability is often not a viable strategy due to several reasons:

  • Increased Risk of Toxicity: Higher doses can lead to a greater incidence and severity of adverse effects.

  • Variability in Absorption: Poorly soluble drugs often exhibit high inter-individual variability in absorption, making it difficult to predict therapeutic outcomes.

  • Cost of Goods: A higher dose increases the amount of active pharmaceutical ingredient (API) required, raising manufacturing costs.

  • Pill Burden: Larger doses can result in larger tablets or capsules, which can be difficult for patients to swallow, leading to poor compliance.

Part 2: Troubleshooting and Experimental Guides

This section provides detailed troubleshooting for common experimental challenges and step-by-step protocols to guide your research.

Issue 1: Low and Variable Drug Exposure in Preclinical In Vivo Studies

You've administered a simple suspension of this compound to your animal model and observed low plasma concentrations with high variability between subjects. What's happening and what should you do next?

Underlying Cause: This is a classic presentation for a drug with poor aqueous solubility, likely a BCS Class II or IV compound. The dissolution of the drug in the gastrointestinal tract is the rate-limiting step for absorption.[15] Variability arises from differences in individual animal physiology, such as gastric pH and intestinal transit time.

Troubleshooting Workflow:

G cluster_strategies Formulation Approaches start Low/Variable In Vivo Exposure char Step 1: Physicochemical Characterization (Solubility, Permeability) start->char decision Is Solubility the Primary Limiting Factor? char->decision formulation Step 2: Formulation Strategy Selection decision->formulation Yes solid_disp Solid Dispersions formulation->solid_disp lipid_based Lipid-Based Systems formulation->lipid_based nano Nanocrystals formulation->nano prodrug Prodrug Synthesis formulation->prodrug eval Step 3: In Vitro Dissolution & Permeability Testing solid_disp->eval lipid_based->eval nano->eval prodrug->eval invivo Step 4: In Vivo Pharmacokinetic Study eval->invivo

Caption: Workflow for addressing low in vivo exposure.

Step-by-Step Experimental Protocols:

Protocol 2.1: pH-Dependent Solubility Profiling

  • Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.

  • Materials: this compound API, phosphate buffered saline (PBS) at pH 1.2, 4.5, and 6.8, shaker incubator, HPLC system.

  • Procedure:

    • Prepare supersaturated solutions of this compound in each buffer.

    • Equilibrate the solutions in a shaker incubator at 37°C for 24-48 hours to ensure equilibrium.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.

  • Expected Outcome: A plot of solubility versus pH. You will likely observe higher solubility at lower pH values.

Protocol 2.2: In Vitro Permeability Assessment (Caco-2 Assay)

  • Objective: To assess the intestinal permeability of this compound.

  • Materials: Caco-2 cell line, Transwell inserts, Hanks' Balanced Salt Solution (HBSS), this compound solution, LC-MS/MS system.

  • Procedure:

    • Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.

    • Assess monolayer integrity via transepithelial electrical resistance (TEER) measurement.

    • Add this compound solution to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • To assess efflux, perform the experiment in the reverse direction (B to A).

    • Quantify this compound concentration in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

  • Interpretation: A high Papp value suggests good permeability (BCS Class II potential), while a low Papp suggests poor permeability (BCS Class IV potential). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters.

Issue 2: Promising In Vitro Dissolution Does Not Translate to In Vivo Bioavailability

You've developed a formulation (e.g., a solid dispersion) that shows rapid and complete dissolution in your in vitro tests, but the in vivo pharmacokinetic profile is still poor. What could be the cause?

Underlying Causes:

  • In Vivo Precipitation: The supersaturated state achieved in vitro may not be stable in the complex environment of the gastrointestinal tract, leading to precipitation of the drug before it can be absorbed.

  • First-Pass Metabolism: The formulation successfully delivered the drug to the intestinal wall for absorption, but it is being extensively metabolized in the gut wall and/or liver.[7][9][10][11]

  • Efflux Transporter Saturation: The concentration of dissolved drug at the intestinal epithelium is high, but efflux transporters are efficiently pumping it back into the lumen.

Troubleshooting and Strategy Selection:

Table 1: Troubleshooting Poor In Vitro-In Vivo Correlation (IVIVC)

Potential Cause Diagnostic Experiment Proposed Strategy
In Vivo Precipitation In vitro dissolution in biorelevant media (e.g., FaSSIF, FeSSIF) with precipitation monitoring.Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation. Consider lipid-based formulations.
First-Pass Metabolism In vitro metabolic stability assay using liver microsomes or hepatocytes.Prodrug approach to mask metabolically labile sites. Co-administration with a metabolic inhibitor (for research purposes).
Efflux Transporter Activity Caco-2 permeability assay with and without specific efflux transporter inhibitors (e.g., verapamil for P-gp).Prodrug approach to create a molecule that is not a substrate. Use of excipients that inhibit efflux transporters.

Part 3: In-Depth Bioavailability Enhancement Strategies

Based on your initial characterization, select one or more of the following advanced strategies.

Strategy 1: Amorphous Solid Dispersions

Principle: Dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level creates an amorphous solid dispersion.[18][19][20][21] This high-energy amorphous state bypasses the crystal lattice energy barrier during dissolution, leading to faster dissolution and the generation of a supersaturated solution, thereby increasing the driving force for absorption.[19][21]

When to Use: Ideal for BCS Class II drugs where dissolution is the primary rate-limiting step.

Experimental Workflow:

G start Polymer & Drug-Polymer Ratio Screening prep Solid Dispersion Preparation (e.g., Spray Drying, Hot-Melt Extrusion) start->prep char Solid-State Characterization (DSC, XRD, FTIR) prep->char diss In Vitro Dissolution Testing (Non-sink conditions) char->diss stability Physical Stability Assessment (Recrystallization) diss->stability invivo In Vivo PK Study stability->invivo

Caption: Workflow for developing an amorphous solid dispersion.

Protocol 3.1: Preparation of an this compound Solid Dispersion by Spray Drying

  • Objective: To prepare an amorphous solid dispersion of this compound with a suitable polymer (e.g., PVP K30, HPMC-AS).

  • Materials: this compound, polymer, suitable solvent system (e.g., methanol/dichloromethane), spray dryer.

  • Procedure:

    • Dissolve this compound and the selected polymer in the solvent system at a predetermined ratio (e.g., 1:3 drug-to-polymer).

    • Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure efficient solvent removal and particle formation.

    • Collect the resulting powder.

    • Characterize the solid state using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm for this compound and X-ray Diffraction (XRD) to confirm an amorphous halo pattern.

Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)

Principle: LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[22][23] They enhance bioavailability by:

  • Presenting the drug in a solubilized state, avoiding dissolution.[24]

  • Facilitating lymphatic transport, which can bypass first-pass metabolism in the liver.[24][25]

  • Inhibiting efflux transporters and/or metabolic enzymes through certain excipients.

When to Use: Excellent for highly lipophilic BCS Class II or IV drugs. Particularly useful if first-pass metabolism is a significant issue.

Table 2: Example SEDDS Formulation Components

Component Function Examples
Oil Phase Solubilizes the lipophilic drugMedium-chain triglycerides (e.g., Capmul MCM), Long-chain triglycerides (e.g., soybean oil)
Surfactant Promotes emulsificationCremophor EL, Tween 80, Labrasol
Cosolvent/Cosurfactant Increases drug loading, aids emulsificationTranscutol HP, PEG 400, Propylene glycol

Protocol 3.2: Development and Characterization of an this compound SEDDS

  • Objective: To formulate a SEDDS that can effectively solubilize this compound and rapidly emulsify in situ.

  • Procedure:

    • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and cosolvents.

    • Ternary Phase Diagram Construction: Systematically mix the chosen components in different ratios and observe the emulsification behavior in water to identify the optimal self-emulsifying region.

    • Formulation Preparation: Prepare the optimized formulation by vortexing the components until a clear, homogenous mixture is obtained.

    • Characterization:

      • Emulsification Time & Droplet Size: Dilute the SEDDS in water and measure the time to emulsify and the resulting droplet size using dynamic light scattering (DLS). A smaller droplet size (<200 nm) is generally desirable.

      • Drug Loading: Quantify the amount of this compound in the formulation.

Strategy 3: Prodrug Approach

Principle: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[26][27][28] This strategy can be used to:

  • Enhance Solubility: By attaching a polar moiety (e.g., phosphate, amino acid), the aqueous solubility of the parent drug can be significantly increased.[29][30]

  • Improve Permeability: By masking polar functional groups with lipophilic promosieties, membrane permeability can be enhanced.[28]

  • Bypass First-Pass Metabolism: By modifying a site susceptible to metabolism, the prodrug can be designed to be absorbed intact and release the active drug systemically.[26][27]

When to Use: A powerful but more resource-intensive strategy suitable for both BCS Class II and IV drugs, especially when specific metabolic or permeability liabilities have been identified.

Conceptual Design:

G start Identify Target Liability (e.g., Low Solubility, High Metabolism) design Design & Synthesize Prodrug (e.g., Phosphate ester for solubility) start->design char Physicochemical Characterization (Solubility, LogP) design->char stability Chemical & Enzymatic Stability (Plasma, Liver Microsomes) char->stability eval In Vitro Permeability & Efflux (Caco-2 Assay) stability->eval invivo In Vivo PK Study (Measure both prodrug and parent drug) eval->invivo

Caption: Conceptual workflow for a prodrug strategy.

References

Amopyroquine Delivery in Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for the refinement of amopyroquine delivery methods in animal studies. Recognizing the unique challenges posed by this 4-aminoquinoline antimalarial, this document offers practical, in-depth guidance in a question-and-answer format to address specific issues encountered during preclinical research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the formulation and administration of this compound in a preclinical setting.

Q1: What are the key physicochemical properties of this compound to consider for formulation development?

Q2: Which routes of administration are most suitable for this compound in rodent studies?

A2: The choice of administration route depends on the specific aims of your study.

  • Oral (PO): Oral gavage is a common route for preclinical efficacy studies. However, due to this compound's poor solubility, bioavailability can be a challenge. Formulation strategies to enhance oral absorption are often necessary.[3][4]

  • Intraperitoneal (IP): IP injection can be a practical alternative to the oral route, particularly in early-stage studies, as it bypasses first-pass metabolism.[5] It is often used for compounds with low oral bioavailability.

  • Intravenous (IV): IV administration provides 100% bioavailability and is essential for pharmacokinetic (PK) studies to determine parameters like clearance and volume of distribution. However, formulating a poorly soluble compound like this compound for IV injection can be complex and requires careful consideration to avoid precipitation and potential emboli.

A study in rabbits has shown that the bioavailability of this compound is similar for intramuscular and oral administration, suggesting both are viable options.

Q3: What are the initial steps I should take to develop a formulation for this compound?

A3: A stepwise approach is recommended for formulation development:

  • Characterize the Physicochemical Properties: If not already known, determine the solubility of this compound in a range of pharmaceutically acceptable vehicles.[6]

  • Define the Study Requirements: Consider the desired dose, route of administration, and dosing frequency.

  • Select a Formulation Strategy: Based on the compound's properties and study needs, choose an appropriate formulation strategy. For poorly soluble compounds like this compound, this may include a solution, suspension, or a more complex system like a lipid-based formulation.[3]

  • Prepare and Characterize the Formulation: Once a formulation is prepared, it should be characterized for properties such as homogeneity, stability, and viscosity.

  • Conduct a Pilot In Vivo Study: A small-scale pilot study in a few animals can provide valuable information on the formulation's performance and tolerability before proceeding to a larger study.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the formulation and administration of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Precipitation of this compound in Formulation - Exceeding the solubility limit of the vehicle.- Temperature changes.- pH shifts in the formulation.- Verify Solubility: Ensure the intended concentration is below the determined solubility limit in the chosen vehicle.- Optimize Vehicle: Consider using a co-solvent system (e.g., DMSO, PEG 400) or a surfactant to increase solubility.[1] However, be mindful of the potential toxicity of these excipients.[7]- Control Temperature: Prepare and store the formulation at a consistent temperature. If warming is used to aid dissolution, ensure the compound remains in solution upon cooling to room temperature.- Buffer the Formulation: If pH sensitivity is suspected, use a suitable buffer to maintain a stable pH.
Inconsistent Dosing with Suspensions - Inadequate homogenization.- Settling of particles over time.- Proper Homogenization: Use a high-shear homogenizer or sonicator to ensure a uniform particle size distribution.- Use of a Suspending Agent: Incorporate a suspending agent such as carboxymethylcellulose (CMC) or methylcellulose to increase viscosity and slow down particle settling.[8]- Continuous Agitation: Gently agitate the suspension immediately before and during dose administration to ensure a uniform dose is drawn into the syringe.
Animal Distress or Adverse Reactions Post-Dosing - Vehicle toxicity.- Irritation at the injection site.- Improper administration technique.- Vehicle Toxicity Screen: If using a novel vehicle or high concentrations of excipients, conduct a preliminary study to assess the vehicle's tolerability in the chosen animal model.[7]- Optimize Injection Volume and Rate: Adhere to recommended injection volumes for the specific route and animal species.[5] Inject slowly to minimize irritation.- Refine Administration Technique: Ensure proper training and technique for the chosen route of administration to minimize animal stress and potential for injury. For oral gavage, use an appropriately sized and shaped gavage needle.[3]
Low or Variable Bioavailability in Oral Studies - Poor dissolution of the compound in the gastrointestinal tract.- First-pass metabolism.- Particle Size Reduction: Micronization or nanocrystallization can increase the surface area of the drug, potentially improving dissolution and absorption.[4]- Lipid-Based Formulations: Formulating this compound in a lipid-based system can enhance its absorption via the lymphatic pathway, bypassing first-pass metabolism.[3]- Use of Absorption Enhancers: Consider the inclusion of pharmaceutically acceptable absorption enhancers, though this requires careful evaluation of their safety and potential impact on the study.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation of this compound formulations for common administration routes.

Protocol 1: Preparation of an Oral Suspension of this compound (10 mg/mL)

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinder and beaker

Procedure:

  • Calculate Required Amounts: Determine the total volume of suspension needed and calculate the required mass of this compound and the volume of the 0.5% CMC vehicle.

  • Trituration: Place the weighed this compound powder in a mortar. Add a small volume of the 0.5% CMC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial for wetting the powder and preventing clumping.

  • Dilution: Gradually add the remaining 0.5% CMC vehicle to the paste while continuously stirring with the pestle.

  • Homogenization: Transfer the suspension to a beaker with a magnetic stir bar. Place the beaker on a stir plate and stir for at least 30 minutes to ensure a homogenous suspension.

  • Storage and Use: Store the suspension in a tightly sealed container at 2-8°C. Before each use, vortex or stir the suspension thoroughly to ensure uniform distribution of the drug.

Protocol 2: Preparation of an Intraperitoneal (IP) Solution of this compound (5 mg/mL)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile saline (0.9% NaCl)

  • Sterile vials and syringes

  • Vortex mixer

Procedure:

  • Solubilization in Co-solvent: Weigh the required amount of this compound and place it in a sterile vial. Add a minimal amount of DMSO to dissolve the powder completely. For example, for a final concentration of 5 mg/mL, you might start by dissolving the this compound in 10% of the final volume with DMSO.

  • Addition of PEG 400: While vortexing, slowly add PEG 400 to the DMSO solution. A common ratio is 10% DMSO and 40% PEG 400 in the final formulation.

  • Dilution with Saline: Continue to vortex the mixture while slowly adding sterile saline to reach the final desired volume. The final formulation might be, for example, 10% DMSO, 40% PEG 400, and 50% saline.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the formulation may need to be adjusted by altering the co-solvent ratios or reducing the final concentration.

  • Sterile Filtration: For IV administration, sterile filtration through a 0.22 µm filter is mandatory. For IP injections, while not always required, it is good practice to ensure the sterility of the formulation.

Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.[7]

Section 4: Visualizations

Diagram 1: Decision-Making Workflow for this compound Formulation

FormulationWorkflow A Start: New this compound Study B Define Study Objectives (PK, Efficacy, Toxicity) A->B C Determine Physicochemical Properties (Solubility, pKa, LogP) B->C D Select Route of Administration (Oral, IP, IV) C->D E Initial Formulation Strategy D->E F Solution Formulation (Co-solvents, pH adjustment) E->F Good Solubility G Suspension Formulation (Suspending agents, Wetting agents) E->G Poor Solubility H Lipid-Based Formulation (Oils, Emulsions) E->H High Lipophilicity I Prepare & Characterize Formulation (Stability, Homogeneity) F->I G->I H->I J Pilot In Vivo Study (Tolerability, Preliminary PK) I->J K Proceed to Main Study J->K Acceptable L Troubleshoot & Refine Formulation J->L Unacceptable L->E

Caption: A workflow for selecting and developing an appropriate formulation for this compound.

Diagram 2: Troubleshooting Low Bioavailability of Oral this compound

BioavailabilityTroubleshooting Start Low/Variable Oral Bioavailability Cause1 Poor Dissolution Start->Cause1 Cause2 First-Pass Metabolism Start->Cause2 Solution1a Reduce Particle Size (Micronization/Nanonization) Cause1->Solution1a Solution1b Amorphous Solid Dispersion Cause1->Solution1b Solution2 Lipid-Based Formulation Cause2->Solution2

References

Validation & Comparative

A Comparative Guide to the Efficacy of Amopyroquine and Chloroquine Against Resistant Plasmodium

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of chloroquine-resistant Plasmodium falciparum have significantly undermined malaria control efforts globally, necessitating the development of new and effective therapeutic agents. This guide provides a detailed comparison of amopyroquine and chloroquine, with a focus on their efficacy against resistant parasite strains. Drawing on available preclinical data, we explore the mechanisms of action, resistance, and the therapeutic potential of this compound as a promising 4-aminoquinoline antimalarial.

The Challenge of Chloroquine Resistance

Chloroquine, a historically safe, affordable, and highly effective antimalarial, has seen its utility drastically reduced due to widespread resistance in P. falciparum. The primary mechanism of resistance is linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the parasite's digestive vacuole. These mutations enable the transporter to efflux chloroquine from its site of action, the digestive vacuole, where it would otherwise interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This reduced drug accumulation renders the parasite resistant to chloroquine's effects.

This compound and Amodiaquine: A More Potent Generation of 4-Aminoquinolines

This compound is a 4-aminoquinoline derivative, closely related to amodiaquine. Amodiaquine itself has been a cornerstone in the treatment of malaria, particularly in regions with high levels of chloroquine resistance, often used in combination therapies like artesunate-amodiaquine. The structural modifications in amodiaquine and its derivatives, including this compound, are thought to reduce their affinity for the mutated PfCRT, allowing for better accumulation in the digestive vacuole of resistant parasites and retention of antimalarial activity.

Mechanism of Action: A Shared Pathway with a Different Outcome

Both chloroquine and this compound are weak bases that accumulate in the acidic digestive vacuole of the parasite. Inside this organelle, they are believed to interfere with the polymerization of toxic heme into hemozoin, an inert crystalline pigment. The accumulation of free heme leads to oxidative stress and parasite death. Furthermore, these 4-aminoquinolines may also disrupt the parasite's DNA and RNA synthesis.[1]

The key difference in their efficacy against resistant strains lies in their interaction with the mutated PfCRT. While chloroquine is efficiently expelled, amodiaquine and its derivatives like this compound appear to be poorer substrates for the transporter, leading to higher intra-vacuolar concentrations and sustained antimalarial effect.[2]

In Vitro Efficacy: this compound's Potency Against Resistant Strains

Structure-activity relationship (SAR) studies have synthesized and evaluated a series of amodiaquine and this compound analogs for their antiplasmodial activity. These studies consistently demonstrate that this compound and its derivatives exhibit potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

In one such study, this compound (ApQ) demonstrated greater activity than amodiaquine (AQ), with IC50 values in the low nanomolar range (4–5 nM) across various strains, irrespective of their chloroquine-resistance status.[3] Another study that synthesized new amino analogues of amodiaquine and this compound found that these compounds retained their potent antimalarial activity in the low nanomolar range against both chloroquine-sensitive and -resistant strains.[4] This suggests that the structural modifications in this compound effectively circumvent the primary mechanism of chloroquine resistance.

Quantitative Comparison of In Vitro Activity
CompoundP. falciparum StrainIC50 (nM)Reference
ChloroquineChloroquine-Sensitive~10-20[5]
ChloroquineChloroquine-Resistant>100[2]
AmodiaquineChloroquine-Resistant~16-20[2]
This compound Chloroquine-Resistant ~4-5 [3]
This compound Derivative (7d)Chloroquine-Resistant~5-10[4]
This compound Derivative (8d)Chloroquine-Resistant~5-10[4]

Note: IC50 values are approximate and can vary between studies and specific parasite isolates.

In Vivo Efficacy: Preclinical Evidence and Future Directions

While extensive clinical data directly comparing this compound to chloroquine is not yet available, in vivo studies in murine models provide valuable insights into its potential efficacy. The "4-day suppressive test" is a standard preclinical model to evaluate the in vivo activity of antimalarial compounds.[6] In this model, mice are infected with a rodent malaria parasite, such as Plasmodium berghei, and then treated with the test compound over four days. The reduction in parasitemia compared to untreated controls is a measure of the drug's efficacy.

SAR studies have indicated that certain this compound derivatives show interesting in vivo antimalarial activity.[3] The superior in vitro potency of this compound over both chloroquine and amodiaquine against resistant strains strongly suggests that it would perform well in these in vivo models.

Further preclinical development, including dose-ranging and prophylactic studies in murine models, is a critical next step to establish a comprehensive in vivo efficacy profile for this compound and its derivatives.[6][7]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used to evaluate and compare the efficacy of antimalarial compounds.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum by measuring parasite DNA content.[8]

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (e.g., RPMI 1640 with supplements)

  • 96-well microtiter plates

  • Test compounds (this compound, chloroquine) and control drugs

  • SYBR Green I lysis buffer

  • Fluorescence microplate reader

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium and add 100 µL to the wells of a 96-well plate.

  • Parasite Addition: Add 100 µL of a parasite suspension (e.g., 2% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[8]

  • Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.[8]

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).[8]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration using non-linear regression analysis.[8]

In Vivo Antimalarial Efficacy Assay (4-Day Suppressive Test)

This assay evaluates the ability of a compound to suppress parasite growth in a murine malaria model.[6][9]

Materials:

  • CD-1 or other suitable mouse strain

  • Rodent malaria parasite (e.g., Plasmodium berghei)

  • Test compounds and vehicle control

  • Giemsa stain and microscope slides

Procedure:

  • Infection: Infect mice intravenously or intraperitoneally with a known number of parasitized red blood cells (e.g., 1 x 10^7).[9]

  • Treatment: Administer the test compounds (e.g., orally or subcutaneously) once daily for four consecutive days, starting a few hours after infection.[9]

  • Parasitemia Monitoring: On day 4 post-infection, collect a tail blood smear from each mouse.[9]

  • Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Data Analysis: Calculate the average parasitemia for each treatment group and determine the percentage of parasite growth inhibition relative to the vehicle-treated control group. The dose that reduces parasitemia by 50% (ED50) or 90% (ED90) can then be calculated.

Visualizing the Science

Drug Mechanism of Action

Antimalarial Mechanism cluster_parasite Plasmodium Parasite cluster_drugs 4-Aminoquinolines DV Digestive Vacuole (Acidic) Heme Toxic Heme Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerase PfCRT_S PfCRT (Wild-type) PfCRT_R PfCRT (Mutant) CQ Chloroquine CQ->DV Accumulates CQ->Hemozoin Inhibits CQ->PfCRT_R Effluxed APQ This compound APQ->DV Accumulates APQ->Hemozoin Inhibits APQ->PfCRT_R Poor Efflux

Caption: Mechanism of action of 4-aminoquinolines and the impact of PfCRT mutations.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow start Start: Mice infected with P. berghei treatment Daily treatment for 4 days (this compound, Chloroquine, Vehicle) start->treatment blood_smear Day 4: Collect tail blood smears treatment->blood_smear staining Giemsa staining of blood smears blood_smear->staining microscopy Microscopic examination to determine parasitemia staining->microscopy analysis Data analysis: Calculate % inhibition, ED50, ED90 microscopy->analysis end End: Comparative efficacy determined analysis->end

Caption: Workflow for the 4-day suppressive test for in vivo antimalarial efficacy.

Conclusion and Future Perspectives

The available evidence strongly suggests that this compound is a highly potent 4-aminoquinoline antimalarial with significant activity against chloroquine-resistant P. falciparum. Its superior in vitro performance compared to both chloroquine and amodiaquine makes it a promising lead compound for further development. While cross-resistance among 4-aminoquinolines can occur, the unique structural features of this compound appear to mitigate this issue to a significant extent.

Future research should focus on comprehensive in vivo efficacy and safety studies, as well as pharmacokinetic and pharmacodynamic characterization of this compound and its most promising derivatives. If these studies yield positive results, this compound could represent a valuable new tool in the fight against multidrug-resistant malaria, potentially as a component of next-generation combination therapies. Continuous surveillance of parasite resistance patterns will be crucial to guide the strategic deployment of any new antimalarial agent.

References

A Comparative Analysis of Amopyroquine and Amodiaquine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison of amopyroquine and amodiaquine, two closely related 4-aminoquinoline compounds with significant antimalarial activity. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer an in-depth analysis of their chemical structures, mechanisms of action, efficacy, pharmacokinetics, and safety profiles. By explaining the causality behind experimental findings and providing detailed protocols, this guide aims to serve as a practical resource for the ongoing development of novel antimalarial agents.

Introduction: The 4-Aminoquinoline Legacy and the Quest for Improvement

Amodiaquine (AQ), first synthesized in 1948, has been a cornerstone of malaria treatment for decades.[1] As a 4-aminoquinoline, it shares a structural and mechanistic lineage with chloroquine, demonstrating efficacy against chloroquine-resistant strains of Plasmodium falciparum in many regions.[1][2] Its utility is now primarily realized in combination with artesunate (AS-AQ), an Artemisinin-based Combination Therapy (ACT) recommended by the World Health Organization for treating uncomplicated malaria.[1][3]

However, the prophylactic use of amodiaquine was curtailed due to rare but severe adverse effects, including agranulocytosis and hepatotoxicity.[3][4][5] This toxicity is largely attributed to the metabolic formation of a reactive quinone-imine intermediate.[6] This critical safety liability spurred the development of analogues designed to retain or enhance efficacy while mitigating the risk of bioactivation. This compound (APQ), an analogue featuring a pyrrolidinyl group instead of amodiaquine's diethylamino moiety, represents one such effort to refine the 4-aminoquinoline scaffold.[7] This guide dissects the successes and challenges of this molecular modification through a side-by-side comparison.

Chemical Structures: A Subtle Change with Significant Implications

The core difference between amodiaquine and this compound lies in the terminal amino group of the side chain attached at the 4-position of the quinoline ring.

  • Amodiaquine: Features a 3'-(diethylamino)methyl group.

  • This compound: Incorporates a 3'-(pyrrolidin-1-yl)methyl group.

This seemingly minor substitution of a diethylamino group for a cyclic pyrrolidine ring can influence several key properties, including metabolism, tissue distribution, and potency, which will be explored in the subsequent sections. Research into further analogues has also focused on replacing the 4'-hydroxyl group, which is the site of metabolic oxidation leading to the toxic quinone-imine metabolite.[6]

Mechanism of Action: A Shared Strategy of Heme Detoxification Inhibition

Both this compound and amodiaquine exert their antimalarial effect through a well-established mechanism common to 4-aminoquinolines: the disruption of heme detoxification within the parasite's digestive vacuole.[8]

The parasite, residing within red blood cells, digests host hemoglobin to acquire essential amino acids. This process releases large quantities of free heme (ferriprotoporphyrin IX), which is highly toxic and can generate reactive oxygen species, leading to membrane damage and cell death.[8][9] To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline pigment called hemozoin (also known as β-hematin).[8][9][10]

Amodiaquine and its analogues are weak bases that accumulate to high concentrations in the acidic environment of the parasite's digestive vacuole.[10] Here, they bind to free heme, forming a complex that caps the growing hemozoin crystal and prevents further polymerization.[7][8] The resulting buildup of toxic, unsequestered heme leads to oxidative stress, membrane lysis, and ultimately, the death of the parasite.[8][10]

Hemozoin_Formation_Inhibition cluster_parasite Plasmodium Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion AminoAcids Amino Acids (Parasite Nutrients) Hemoglobin->AminoAcids Hemozoin Non-Toxic Hemozoin (β-hematin) Heme->Hemozoin Heme Polymerase DrugHeme Drug-Heme Complex Heme->DrugHeme Death Parasite Death (Membrane Lysis) Heme->Death Toxicity Drug Amodiaquine / This compound Drug->DrugHeme DrugHeme->Hemozoin Inhibition

Figure 1. Mechanism of hemozoin formation inhibition by 4-aminoquinolines.

Comparative In Vitro Efficacy

In vitro assays provide a direct measure of a compound's intrinsic activity against the parasite, free from the complexities of host metabolism. The 50% inhibitory concentration (IC50) is the standard metric used for comparison.

CompoundP. falciparum StrainResistance ProfileMean IC50 (nM)
Amodiaquine Senegal Isolates (n=158)Chloroquine-Susceptible10.0
Senegal Isolates (n=158)Chloroquine-Resistant14.0
This compound Not specifiedNot specifiedData not available
Pyronaridine *Senegal Isolates (n=158)Chloroquine-Susceptible3.1
Senegal Isolates (n=158)Chloroquine-Resistant4.4
Pyronaridine, a related Mannich base antimalarial that includes the this compound structure, is shown for context.

Data sourced from Pradines et al. (2001).[11]

Analysis: The available data shows that amodiaquine retains potent activity against both chloroquine-susceptible and -resistant P. falciparum isolates, although a slight but statistically significant decrease in activity is observed against resistant strains.[11] This suggests a degree of cross-resistance, which may be linked to polymorphisms in genes like pfmdr1.[11] Direct comparative IC50 data for this compound against the same strains is not readily available in the surveyed literature. However, studies on this compound derivatives show that modifications to the core structure can yield compounds with IC50 values in the low nanomolar range (7-200 nM) against both sensitive and resistant strains.[6]

Experimental Protocol: In Vitro Antiplasmodial Activity (SYBR Green I Assay)

Causality and Rationale: This protocol is chosen for its high-throughput capability, sensitivity, and reliance on parasite DNA replication as a marker for growth, providing a robust measure of drug efficacy. The SYBR Green I dye fluoresces upon binding to double-stranded DNA, and the fluorescence intensity is directly proportional to the amount of parasitic DNA, thus quantifying parasite proliferation.[12]

Step-by-Step Methodology:

  • Parasite Culture: Culture asexual blood stages of P. falciparum (e.g., NF54 or Dd2 strains) in human O+ erythrocytes at 3-5% hematocrit using RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, HEPES, and hypoxanthine.[12][13] Maintain cultures at 37°C in a low-oxygen environment (5% O₂, 5% CO₂, 90% N₂).

  • Plate Preparation: Dispense serial dilutions of the test compounds (this compound, Amodiaquine) and control drugs (e.g., Chloroquine) into a 96-well microplate in duplicate or triplicate. Include wells with parasitized red blood cells (RBCs) without any drug (positive control) and wells with non-parasitized RBCs (negative control).

  • Infection and Incubation: Add synchronized, ring-stage parasitized RBCs to the wells to achieve a final parasitemia of ~0.5% and a hematocrit of 2.5%. Incubate the plates for 72 hours under the culture conditions described above.

  • Lysis and Staining:

    • Prepare a lysis buffer containing saponin, Triton X-100, EDTA, and SYBR Green I dye in a Tris-HCl buffer.

    • After incubation, carefully remove the supernatant and add the lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.

  • Data Acquisition: Measure fluorescence using a microplate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Plot the percentage of parasite growth inhibition against the log of the drug concentration. Calculate the IC50 value using a non-linear regression model (e.g., a four-parameter logistic curve).

Comparative In Vivo Efficacy

In vivo studies in animal models, typically mice, are critical for evaluating a drug's performance within a complete biological system, accounting for its absorption, distribution, metabolism, and excretion (ADME).[14][15]

CompoundAnimal ModelPlasmodium SpeciesEfficacy EndpointResult
Amodiaquine Kenyan PatientsP. falciparumDay 7 Parasite Clearance87%
Clinical Amelioration98%
This compound Healthy Volunteers / Patients (IM injection)P. falciparumParasite Clearance (6 mg/kg + 3 mg/kg)7 of 9 patients cleared by Day 7
4'-methyl-amopyroquine Murine ModelP. berghei4-Day Suppressive Test"Interesting in vivo activity"

Data sourced from Fatrai et al. (1991)[2], Pussard et al. (1989)[16], and Paunescu et al. (2009)[6].

Analysis: Clinical data robustly supports the efficacy of amodiaquine, especially in areas with chloroquine resistance.[2] A study in Kenya showed amodiaquine was significantly more effective than chloroquine in clearing parasites and resolving clinical symptoms.[2] Data for this compound is less extensive. An early study using intramuscular this compound in patients showed dose-dependent parasite clearance, suggesting a regimen of 12 mg/kg would be required for consistent efficacy.[16] Preclinical studies on this compound analogues designed to be less toxic have demonstrated promising in vivo activity in murine models, validating the continued interest in this scaffold.[6]

Experimental Protocol: In Vivo 4-Day Suppressive Test

Causality and Rationale: This is the standard primary in vivo screening model (the "Peters' test") to assess the blood-stage activity of a potential antimalarial.[13] It evaluates a compound's ability to suppress parasitemia during the initial, rapid phase of infection in a rodent malaria model. The choice of mouse strain (e.g., Swiss or BALB/c) and parasite species (P. berghei or P. yoelii) provides a reproducible system to rank the efficacy of test compounds against a standard drug like chloroquine or amodiaquine.[14][17]

InVivo_Workflow cluster_setup Experimental Setup cluster_procedure 4-Day Procedure cluster_analysis Data Analysis grouping Group Mice (n=5/group) - Vehicle Control - Test Compound (e.g., this compound) - Reference Drug (e.g., Amodiaquine) day0 Day 0: 1. Infect all mice with P. berghei (1x10^7 iRBCs, IP) 2. Administer first drug dose (PO or SC) ~2h post-infection grouping->day0 day1 Day 1: Administer second drug dose day0->day1 day2 Day 2: Administer third drug dose day1->day2 day3 Day 3: Administer final drug dose day2->day3 day4 Day 4: Collect thin blood smears from tail vein day3->day4 microscopy Microscopy: Determine % parasitemia for each mouse day4->microscopy calculation Calculate: - Average % parasitemia per group - % Suppression vs. vehicle control microscopy->calculation ed50 Determine ED50/ED90: (Dose for 50%/90% suppression) calculation->ed50

Figure 2. Workflow for the 4-day suppressive test in a murine malaria model.

Step-by-Step Methodology:

  • Animal and Parasite Preparation: Use Swiss albino mice (18-22 g). Passage the Plasmodium berghei ANKA strain in donor mice. When parasitemia reaches 20-30%, collect blood via cardiac puncture into a heparinized tube. Dilute the blood with a suitable buffer to achieve a final inoculum of 1x10⁷ infected red blood cells (iRBCs) in 0.2 mL.

  • Grouping and Infection: Randomly assign mice to experimental groups (n=5 per group): vehicle control, reference drug (e.g., amodiaquine at various doses), and test compound (this compound at various doses). Infect all mice intraperitoneally (IP) with 0.2 mL of the parasite inoculum.

  • Drug Administration: Approximately 2-4 hours after infection (Day 0), administer the first dose of the assigned drug or vehicle, typically via oral gavage (PO) or subcutaneous (SC) injection. Repeat the administration once daily for the next three consecutive days (Day 1, 2, and 3).

  • Parasitemia Determination: On Day 4, prepare thin blood smears from the tail vein of each mouse. Fix the smears with methanol and stain with Giemsa.

  • Microscopic Analysis: Count the number of parasitized RBCs out of at least 1000 total RBCs under a light microscope to determine the percentage of parasitemia for each mouse.

  • Efficacy Calculation: Calculate the average percent parasitemia for each group. Determine the percent suppression of parasitemia for each drug-treated group relative to the vehicle control group using the formula: [(Control Parasitemia - Treated Parasitemia) / Control Parasitemia] * 100.

  • Dose-Response Analysis: If multiple doses were tested, calculate the ED50 and ED90 values (the effective dose required to suppress parasitemia by 50% and 90%, respectively) by plotting percent suppression against drug dose.

Comparative Pharmacokinetics

The pharmacokinetic (PK) profiles of amodiaquine and this compound reveal significant differences in their metabolism and disposition, which has direct consequences for their therapeutic application and safety.

PK ParameterAmodiaquineThis compound (Intramuscular)
Absorption Rapidly absorbed after oral administration[3]Rapid absorption phase (~15 min)[16]
Metabolism Extensive hepatic metabolism by CYP2C8[1][3]Primarily exists as non-metabolized drug in plasma[16]
Active Moiety Primarily the N-desethylamodiaquine (DEAQ) metabolite[3][8]Parent drug (this compound)[16]
Elimination Half-life Parent (AQ): Short; DEAQ (metabolite): Very long (~9-18 days)[18][19]~129.6 hours (~5.4 days)[16]
Volume of Distribution (V/F) High (39,200 L for parent AQ)[19]Very high (238 L/kg)[16]
Systemic Clearance (CL/F) High (3,410 L/h for parent AQ)[19]High (2,063 ml/min)[16]

Analysis: Amodiaquine is effectively a prodrug; it is rapidly and extensively converted by the liver enzyme CYP2C8 to its principal active metabolite, N-desethylamodiaquine (DEAQ).[3][18] DEAQ is responsible for the majority of the antimalarial activity and has a very long elimination half-life, which contributes to post-treatment prophylaxis but also presents a longer window for potential toxicity.[3][18]

In contrast, this compound, when administered intramuscularly, is found predominantly as the unmetabolized parent drug in circulation.[16] While it also has a long half-life and a large volume of distribution, its metabolic pathway appears distinct from amodiaquine's, with very low levels of its primary amine derivative detected.[16] This difference is crucial, as avoiding the specific metabolic pathway that produces toxic intermediates is a primary goal in designing safer 4-aminoquinolines.

Comparative Safety and Tolerability

The key differentiator between these two compounds from a drug development perspective is their safety profile, which is intrinsically linked to their metabolism.

Adverse Effect ProfileAmodiaquineThis compound
Common Side Effects Nausea, vomiting, diarrhea, headache, dizziness, skin rash[1][4][20]Specific data for this compound is limited
Serious Adverse Events Hepatotoxicity and Agranulocytosis (rare, but severe, linked to prophylactic use)[3][4][21]The rationale for developing analogues like this compound is to avoid the metabolite responsible for these toxicities.[6]
Mechanism of Toxicity Mediated by the electrophilic amodiaquine quinone-imine metabolite, formed by oxidation of the 4'-hydroxyl group.[6]The structural modifications in this compound and its derivatives are intended to prevent the formation of a toxic quinone-imine.[6]

Analysis: The clinical utility of amodiaquine is shadowed by the risk of idiosyncratic hepatotoxicity and agranulocytosis.[3][4] This toxicity is not caused by the parent drug or its active DEAQ metabolite but by a different metabolic pathway involving oxidation to a reactive quinone-imine. This electrophilic species can form covalent adducts with cellular proteins, triggering immune-mediated cell death in susceptible individuals.

The development of this compound and its subsequent derivatives is a direct response to this safety liability. By modifying the chemical structure, researchers aim to alter the drug's metabolism to prevent the formation of the toxic quinone-imine. While comprehensive clinical safety data for this compound is scarce, the foundational principle of its design is to be inherently safer than amodiaquine by circumventing the problematic bioactivation pathway.[6]

Conclusion and Future Directions

This comparative analysis highlights the intricate relationship between chemical structure, metabolic fate, and the therapeutic index of antimalarial drugs.

  • Amodiaquine remains a highly effective and important component of first-line ACTs for malaria treatment. Its rapid conversion to the long-lasting active metabolite DEAQ provides excellent therapeutic coverage. However, its potential for rare but severe toxicity due to the formation of a quinone-imine metabolite necessitates careful use and precludes its role in prophylaxis.

  • This compound represents a rational medicinal chemistry approach to addressing the safety limitations of amodiaquine. While in vivo efficacy data is less extensive, its distinct metabolic profile—persisting as the parent drug and avoiding the primary bioactivation pathway of amodiaquine—is promising. The development of this compound analogues with modifications at the 4'-position further underscores the strategy of designing out the metabolic liabilities of the 4-aminoquinoline class.

For drug development professionals, the amodiaquine-amopyroquine comparison serves as a compelling case study. It demonstrates that even subtle structural modifications can profoundly alter a drug's pharmacokinetic and safety profile. Future research should focus on obtaining more robust preclinical and clinical data for this compound and its next-generation analogues to fully validate whether this scaffold can deliver the efficacy of amodiaquine with a superior safety margin, potentially reviving the 4-aminoquinoline class for broader applications, including preventative therapies.

References

A Comparative Guide to Amopyroquine and Artemisinin-Based Combination Therapies for Malaria

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimalarial therapeutics, the global health community has largely converged on Artemisinin-based Combination Therapies (ACTs) as the frontline treatment for uncomplicated Plasmodium falciparum malaria. This strategic move was necessitated by the widespread resistance to older monotherapies like chloroquine. However, the continuous evolution of the parasite, now showing signs of artemisinin resistance, mandates a perpetual search for and evaluation of alternative and next-generation antimalarials. This guide provides a detailed, objective comparison between the established ACTs and amopyroquine, a lesser-known 4-aminoquinoline derivative, to inform research and drug development efforts.

Introduction: The Imperative for Diverse Antimalarial Strategies

The cornerstone of modern malaria treatment is combination therapy, a strategy designed to enhance efficacy and mitigate the development of drug resistance. ACTs exemplify this approach, pairing a rapid-acting artemisinin derivative with a longer-acting partner drug.[1][2] This dual-pronged attack ensures rapid parasite clearance and addresses any residual parasites, thereby reducing the probability of recrudescence and transmission.[1]

This compound, a 4-aminoquinoline similar to amodiaquine, represents a class of compounds that has played a pivotal role in the history of malaria treatment.[3] Understanding its profile in the context of current therapeutic strategies is crucial for identifying potential alternative combination partners or entirely new treatment regimens.

Artemisinin-Based Combination Therapies (ACTs): The Gold Standard

ACTs are the World Health Organization (WHO) recommended first-line treatment for uncomplicated P. falciparum malaria.[2] The rapid and potent parasiticidal activity of the artemisinin component, which targets the early ring stages of the parasite, is a key feature of these therapies.[4]

Mechanism of Action

The antimalarial activity of artemisinin and its derivatives is attributed to their endoperoxide bridge.[4] It is believed that this bridge is cleaved in the presence of intraparasitic heme-iron, generating reactive oxygen species (ROS) and other free radicals.[4] These highly reactive molecules are thought to damage parasite proteins and other essential biomolecules, leading to parasite death.

The partner drugs in ACTs have distinct mechanisms of action, providing a multi-targeted approach. For instance, lumefantrine and mefloquine are thought to interfere with heme detoxification in the parasite's digestive vacuole, a mechanism shared with other quinoline antimalarials.[5]

Visualizing the Mechanism of Action of ACTs

ACT_Mechanism cluster_parasite Infected Red Blood Cell Artemisinin Artemisinin Derivative Heme Intraparasitic Heme-Iron Artemisinin->Heme Activation by ROS Reactive Oxygen Species (ROS) & Free Radicals Heme->ROS Generates Parasite_Damage Parasite Protein Damage & Death ROS->Parasite_Damage Partner_Drug Partner Drug (e.g., Lumefantrine) Heme_Detox Heme Detoxification (Hemozoin Formation) Partner_Drug->Heme_Detox Inhibits Toxic_Heme Accumulation of Toxic Heme Heme_Detox->Toxic_Heme leads to Toxic_Heme->Parasite_Damage

Caption: Mechanism of Action for Artemisinin-Based Combination Therapies (ACTs).

Efficacy and Clinical Performance

Numerous clinical trials have demonstrated the high efficacy of WHO-recommended ACTs, with cure rates generally exceeding 95% in many regions.[6][7] Key performance indicators include rapid parasite and fever clearance. For instance, a study in Mali comparing two ACTs (artesunate-amodiaquine and artesunate-sulfadoxine-pyrimethamine) with a non-ACT combination showed significantly faster parasite clearance with the ACTs.[8]

Table 1: Summary of Efficacy Data for Common ACTs

ACT CombinationPCR-Corrected Efficacy (Day 28/42)Key Findings
Artemether-Lumefantrine (AL)>95% in most studies[6]Generally well-tolerated.
Artesunate-Amodiaquine (AS-AQ)>95% in many regions[6]Effective, though concerns about tolerability in some populations.
Dihydroartemisinin-Piperaquine (DHA-PPQ)>95% in numerous trialsOffers a long post-treatment prophylactic effect.
Artesunate-Mefloquine (AS-MQ)>95%Effective, but neuropsychiatric adverse events associated with mefloquine can be a concern.
Resistance Profile

The emergence of partial artemisinin resistance, characterized by delayed parasite clearance, is a significant threat to global malaria control efforts, particularly in Southeast Asia.[9] This resistance is primarily associated with mutations in the Kelch13 (K13) gene of P. falciparum. Resistance to partner drugs is also a concern and can lead to ACT treatment failure.

Safety and Tolerability

ACTs are generally well-tolerated.[7] Common adverse events are often mild and can include headache, dizziness, nausea, and vomiting.[7] The safety profile of a specific ACT is largely determined by the partner drug. For example, mefloquine is associated with a higher incidence of neuropsychiatric side effects.[4]

This compound: A 4-Aminoquinoline Perspective

Direct clinical data on this compound is scarce in recent literature. Much of the understanding of its potential activity and limitations is extrapolated from its close analog, amodiaquine. This compound is a derivative of amodiaquine and shares the same 4-aminoquinoline core structure, which is crucial for its antimalarial activity.[3]

Mechanism of Action

Like other 4-aminoquinolines, this compound is believed to exert its antimalarial effect by interfering with heme detoxification in the parasite's digestive vacuole.[5][10] The parasite digests hemoglobin within its food vacuole, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. 4-aminoquinolines are thought to bind to heme, preventing its polymerization and leading to the accumulation of a toxic heme-drug complex that damages parasite membranes and leads to cell lysis.[10]

Visualizing the Mechanism of Action of 4-Aminoquinolines

Aminoquinoline_Mechanism cluster_parasite_vacuole Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization (Detoxification) Heme_Drug_Complex Heme-Amopyroquine Complex (Toxic) Heme->Heme_Drug_Complex This compound This compound This compound->Heme Binds to This compound->Hemozoin Inhibits Formation Membrane_Damage Membrane Damage & Parasite Lysis Heme_Drug_Complex->Membrane_Damage

Caption: Proposed Mechanism of Action for this compound and other 4-Aminoquinolines.

Efficacy and Clinical Performance

There is a lack of recent, direct head-to-head clinical trial data comparing this compound with ACTs.[11][12] However, studies on amodiaquine, often in combination with artesunate (AS-AQ), provide some insight. AS-AQ has demonstrated high efficacy in many parts of Africa.[6] A study in Liberia showed that amodiaquine monotherapy had a failure rate of nearly 20%, highlighting the need for its use in combination.[13] In vitro studies have shown that this compound is active against chloroquine-sensitive and -resistant strains of P. falciparum.

Resistance Profile

A significant concern for 4-aminoquinolines is cross-resistance with chloroquine.[14][15][16] Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. These mutations can also reduce the susceptibility of the parasite to amodiaquine.[15] Therefore, it is highly probable that this compound would also be affected by chloroquine resistance mechanisms. The efficacy of amodiaquine-containing combinations is compromised in regions with high levels of chloroquine resistance.[14]

Safety and Tolerability

The use of amodiaquine has been associated with concerns regarding hematological and hepatic toxicity, particularly with long-term prophylactic use.[17] However, in the context of short-course treatment, especially in combination with artesunate, it has a generally acceptable safety profile.[17][18] Common adverse events can include nausea, vomiting, and abdominal pain.[18] Given the structural similarity, a similar safety profile might be anticipated for this compound, but this would require dedicated clinical evaluation.[17]

Head-to-Head Comparison: this compound vs. ACTs

The absence of direct comparative clinical trials between this compound and ACTs necessitates an indirect comparison based on the available evidence for amodiaquine and the well-established data for ACTs.[11][12]

Table 2: Comparative Overview of this compound (Inferred) and ACTs

FeatureThis compound (Inferred from Amodiaquine Data)Artemisinin-Based Combination Therapies (ACTs)
Mechanism of Action Inhibition of heme polymerization in the parasite's digestive vacuole.[5]Dual mechanism: Artemisinin component generates free radicals leading to parasite protein damage, while the partner drug has a distinct mode of action.[4]
Speed of Action Slower onset of action compared to artemisinins.[8]Very rapid parasite clearance due to the artemisinin component.[4]
Efficacy Likely effective against chloroquine-sensitive parasites. Efficacy is reduced against chloroquine-resistant strains. Requires a partner drug for optimal efficacy.[13]High efficacy (>95% in most regions) against uncomplicated P. falciparum malaria.[6]
Resistance Prone to cross-resistance with chloroquine via mutations in the PfCRT gene.[15]Partial resistance to artemisinin is emerging (K13 mutations). Resistance to partner drugs is also a concern.[9]
Safety & Tolerability Potential for hematological and hepatic toxicity with long-term use. Generally acceptable for short-course treatment.[17]Generally well-tolerated. The adverse event profile is largely dependent on the partner drug.[7]

Experimental Protocols for Antimalarial Drug Evaluation

The evaluation of antimalarial compounds relies on standardized in vitro and in vivo methodologies.

In Vitro Drug Susceptibility Testing

The in vitro susceptibility of P. falciparum to antimalarial drugs is commonly assessed using a schizont maturation inhibition assay or an isotopic assay.[19][20]

Protocol: In Vitro [³H]-Hypoxanthine Incorporation Assay

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes.

  • Drug Plate Preparation: The test drug (e.g., this compound) is serially diluted in 96-well microtiter plates.

  • Infection and Incubation: Synchronized ring-stage parasites are added to the drug-containing wells and incubated for 42-48 hours.[20]

  • Radiolabeling: [³H]-hypoxanthine is added to each well and the plates are incubated for a further 24 hours.[20]

  • Harvesting and Scintillation Counting: The cells are harvested, and the incorporation of [³H]-hypoxanthine, which is proportional to parasite growth, is measured using a scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of growth inhibition against the drug concentration.

In Vivo Therapeutic Efficacy Studies

In vivo efficacy is assessed through clinical trials following standardized protocols, such as those provided by the WHO.[21][22][23]

Workflow: WHO Protocol for In Vivo Therapeutic Efficacy Studies

in_vivo_workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Informed Consent Screening->Enrollment Baseline Baseline Assessment (Clinical & Parasitological) Enrollment->Baseline Treatment Supervised Drug Administration (e.g., ACT or this compound-based therapy) Baseline->Treatment Follow_up Scheduled Follow-up Visits (Days 1, 2, 3, 7, 14, 21, 28/42) Treatment->Follow_up Monitoring Clinical & Parasitological Monitoring Follow_up->Monitoring Outcome Assessment of Treatment Outcome (ACPR, ETF, LCF, LPF) Monitoring->Outcome PCR PCR Genotyping (Distinguish Recrudescence from New Infection) Outcome->PCR For treatment failures

Caption: Standardized Workflow for In Vivo Therapeutic Efficacy Studies of Antimalarials.

Conclusion and Future Directions

Artemisinin-based combination therapies remain the cornerstone of treatment for uncomplicated falciparum malaria, demonstrating high efficacy and a good safety profile.[6][7] However, the looming threat of artemisinin resistance necessitates the exploration of alternative therapeutic agents.[9]

This compound, as a 4-aminoquinoline, belongs to a class of compounds with a well-understood mechanism of action.[5] While direct clinical data is limited, evidence from its analog, amodiaquine, suggests it could be a potent antimalarial, but its utility is likely hampered by cross-resistance with chloroquine.[15]

For drug development professionals, the key takeaway is the critical need to evaluate novel compounds against a backdrop of existing resistance mechanisms. Future research on this compound or similar compounds should prioritize:

  • Head-to-head clinical trials against current first-line ACTs to definitively establish its efficacy and safety profile.

  • In-depth in vitro studies to characterize its activity against a diverse panel of parasite strains with known resistance markers, particularly for PfCRT and K13.

  • Exploration as a partner drug in novel combination therapies, potentially with a non-artemisinin compound that has a different resistance profile.

By rigorously evaluating all potential candidates, the scientific community can ensure a robust pipeline of effective treatments to stay ahead of the ever-evolving malaria parasite.

References

A Comparative Guide to the In Vivo Validation of Amopyroquine's Antimalarial Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the in vivo validation of amopyroquine, a 4-aminoquinoline antimalarial agent. It compares its performance against the benchmark drug, chloroquine, particularly in the context of drug-resistant malaria. The methodologies, experimental rationale, and comparative data presented herein are synthesized to offer a comprehensive resource for researchers in the field of antimalarial drug development.

Introduction: The Need for Chloroquine Alternatives

For decades, chloroquine was the cornerstone of malaria treatment and prevention. However, the widespread emergence of chloroquine-resistant (CQ-R) strains of Plasmodium falciparum and, more recently, P. vivax, has severely compromised its efficacy and created an urgent need for alternative therapies.[1][2][3] this compound, and its closely related parent compound amodiaquine, are 4-aminoquinoline derivatives developed to address this challenge.[4][5] Amodiaquine has demonstrated significant activity against many CQ-R parasite strains, making it a vital component in combination therapies.[6][7] This guide focuses on the critical in vivo experimental frameworks used to validate the efficacy of these compounds, providing the data necessary to evaluate their potential in the current antimalarial landscape.

Mechanism of Action: Overcoming Resistance

The primary mechanism of action for 4-aminoquinolines like this compound and chloroquine is the disruption of heme detoxification within the parasite.[8] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[9] To protect itself, the parasite polymerizes this heme into an inert, crystalline structure called hemozoin.[8]

This compound and chloroquine accumulate in the parasite's acidic food vacuole and bind to free heme, preventing its polymerization into hemozoin.[8][9] The resulting drug-heme complex is highly toxic, leading to oxidative stress, membrane damage, and ultimately, parasite death.[8][9]

While both drugs share this core mechanism, this compound often retains activity against chloroquine-resistant parasites. Chloroquine resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which expels chloroquine from the food vacuole.[6] this compound's chemical structure appears to make it less susceptible to this efflux mechanism, allowing it to accumulate to effective concentrations even in resistant strains.[6]

Mechanism_of_Action cluster_parasite Plasmodium Food Vacuole (Acidic) cluster_transport Vacuolar Membrane Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Complex Drug-Heme Toxic Complex Parasite_Death Parasite Death AQ This compound / Amodiaquine AQ->Heme Binding Complex->Parasite_Death Membrane Damage & Oxidative Stress PfCRT PfCRT Transporter (Resistance Mechanism) CQ Chloroquine CQ->PfCRT Efflux CQ_ext->CQ Entry AQ_ext->AQ Entry

Caption: Mechanism of 4-aminoquinoline antimalarials.

Comparative In Vivo Efficacy: this compound/Amodiaquine vs. Chloroquine

In vivo studies in murine models are fundamental for assessing the therapeutic potential of antimalarial candidates. These models allow for the evaluation of a drug's efficacy in a complex biological system, accounting for factors like metabolism, distribution, and host response. Amodiaquine consistently demonstrates superior efficacy over chloroquine against resistant P. falciparum strains in both clinical and preclinical settings.[6][10]

In a study conducted in Côte d'Ivoire, an area with high malaria endemicity, amodiaquine treatment resulted in a 95% clinical success rate, compared to 79% for chloroquine.[7] Similarly, a study in Kenya showed significantly faster parasite clearance (2.4 days vs. 3.1 days) and a higher parasite clearance rate at day 7 (87% vs. 41%) for amodiaquine compared to chloroquine.[10] While cross-resistance can occur, amodiaquine often remains a viable treatment where chloroquine has failed.[1][11]

Parameter Amodiaquine Chloroquine Geographic Location / Strain Significance Reference
Clinical Success Rate (In Vivo) 95%79%Côte d'IvoireAmodiaquine significantly more effective[7]
Parasite Clearance (Day 7) 87%41%KenyaAmodiaquine superior in clearing parasites[10]
Mean Parasite Clearance Time 2.4 days3.1 daysKenyaAmodiaquine acts faster[10]
Efficacy vs. CQ-R P. vivax Retains substantial efficacyTreatment failure commonPapua, IndonesiaAmodiaquine is a viable alternative[1]
Mean IC₅₀ (CQ-R P. falciparum) 16.32 - 20.48 nM>100 nMNigeria>5-fold more potent in vitro[6]

Table 1: Comparative efficacy of Amodiaquine and Chloroquine.

Standard In Vivo Validation Protocols

The validation of a potential antimalarial drug relies on standardized, reproducible in vivo assays. The Peters' 4-day suppressive test is the most widely used model for primary screening, assessing the schizontocidal activity of a compound in early infection.[12][13] The Rane's test, or curative test, evaluates the drug's ability to clear an already established infection.[14][15][16]

Experimental Workflow: Peters' 4-Day Suppressive Test

This test evaluates the ability of a compound to suppress parasitemia growth after a standardized inoculation of parasites in mice.[13][17]

Peters_Test_Workflow Day0 Day 0: Inoculate Mice with P. berghei (i.p.) Group Randomize into Groups: - Vehicle Control - Positive Control (e.g., CQ) - Test Compound (this compound) Day0->Group 2-3 hours post-infection Treat Days 0-3: Administer Daily Treatment (Oral or s.c.) Group->Treat Day4 Day 4: Prepare Thin Blood Smears (from tail snip) Treat->Day4 24h after last dose Microscopy Microscopy: - Giemsa Stain - Count Parasitized RBCs Day4->Microscopy Analysis Data Analysis: - Calculate % Parasitemia - Calculate % Suppression - Determine ED₅₀ / ED₉₀ Microscopy->Analysis

Caption: Workflow for the Peters' 4-Day Suppressive Test.

Detailed Protocol: Peters' 4-Day Suppressive Test
  • Objective: To assess the schizontocidal activity of a test compound against an early Plasmodium berghei infection in mice.

  • Materials:

    • Swiss albino mice (e.g., NMRI, 18-22g).[12]

    • Chloroquine-sensitive or resistant P. berghei strain.[12]

    • Donor mouse with 20-30% parasitemia.

    • Test compound (this compound), Positive Control (Chloroquine), and Vehicle.

    • Giemsa stain, methanol, microscope slides, immersion oil.

  • Methodology:

    • Parasite Inoculation: On Day 0, infect experimental mice intraperitoneally (i.p.) with 0.2 mL of infected blood containing approximately 1x10⁷ parasitized red blood cells (pRBCs).[17]

    • Grouping: A few hours post-infection, randomly divide the mice into groups (n=5 per group).[18]

      • Group 1 (Negative Control): Receives the vehicle (e.g., 2% DMSO in water).[17]

      • Group 2 (Positive Control): Receives a standard drug like Chloroquine (e.g., 10 mg/kg).[17]

      • Groups 3+ (Test Groups): Receive varying doses of the test compound (e.g., 3, 10, 30, 100 mg/kg) to determine a dose-response curve.[12]

    • Drug Administration: Administer the first dose of the respective treatments on Day 0, shortly after grouping. Continue daily administration for four consecutive days (Days 0, 1, 2, and 3).[18]

    • Parasitemia Determination: On Day 4 (24 hours after the last dose), collect a drop of blood from the tail of each mouse to make a thin blood smear.[19]

    • Staining and Microscopy: Fix the smears with methanol and stain with Giemsa. Count the number of pRBCs out of at least 1000 total RBCs under a microscope to determine the percentage of parasitemia.

    • Calculation: Calculate the average percentage of parasitemia for each group. The percentage of suppression is determined using the formula: % Suppression = [(Parasitemia_Control - Parasitemia_Treated) / Parasitemia_Control] x 100

  • Self-Validation: The inclusion of both negative (vehicle) and positive (chloroquine) controls is critical. The negative control should exhibit high parasitemia, while the positive control should show significant, reproducible suppression. This validates that the experimental system is responsive and that any observed effect from the test compound is genuine.

Safety and Toxicity Profile

A significant consideration for the clinical use of amodiaquine has been its association with rare but severe adverse effects, including hepatotoxicity and agranulocytosis, particularly during prophylactic use.[4][20][21] This toxicity is largely attributed to the metabolic bioactivation of amodiaquine into an electrophilic quinoneimine metabolite.[5][21] This reactive metabolite can bind to cellular proteins, leading to oxidative stress and cell damage.[20][22]

This compound was synthesized as an analogue of amodiaquine with modifications designed to prevent the formation of this toxic metabolite.[5] Specifically, the 4'-hydroxy group on amodiaquine, which is the site of oxidation to the quinoneimine, is replaced in this compound and other analogues.[5] In vivo toxicity studies are therefore essential to validate that these structural modifications translate to an improved safety profile. Single-dose toxicity assays in mice have shown that amodiaquine can be toxic at doses higher than 5 mg/kg when administered intravenously.[23] A thorough evaluation of this compound's safety profile relative to amodiaquine is a critical step in its development.

Conclusion

The in vivo data robustly support the efficacy of amodiaquine, and by extension its analogue this compound, as a potent antimalarial agent, particularly in regions burdened by chloroquine resistance.[6][7][10] Standardized murine models like the Peters' 4-day suppressive test provide a reliable framework for quantifying this activity and comparing it against established drugs.[13] The primary advantage of these compounds lies in their ability to circumvent common mechanisms of chloroquine resistance.[6] However, the historical safety concerns with amodiaquine underscore the critical importance of thorough toxicological evaluation for any new analogue.[20][21] this compound represents a rational drug design approach to preserve the high efficacy of a 4-aminoquinoline scaffold while mitigating its potential for adverse effects. Future research should continue to focus on direct comparative in vivo studies of efficacy and safety to fully delineate its therapeutic index and potential role in combination therapies against multidrug-resistant malaria.

References

Navigating the Landscape of Antimalarial Resistance: A Comparative Guide to the Cross-Resistance Profile of Amopyroquine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum pose a significant threat to global malaria control efforts. Amopyroquine, a 4-aminoquinoline derivative, has been investigated for its activity against chloroquine-resistant strains of the malaria parasite. Understanding its cross-resistance profile with other antimalarials is crucial for evaluating its potential role in combination therapies and for predicting its clinical longevity. This guide provides an in-depth analysis of the cross-resistance profile of this compound, supported by available experimental data, to inform research and drug development strategies.

This compound: A 4-Aminoquinoline Antimalarial

This compound belongs to the same chemical class as chloroquine and amodiaquine. These drugs are thought to exert their antimalarial effect by interfering with the detoxification of heme in the parasite's digestive vacuole. The accumulation of toxic free heme ultimately leads to parasite death. However, the rise of resistance, particularly to chloroquine, has compromised the efficacy of this class of drugs.

The Molecular Basis of 4-Aminoquinoline Resistance: A Tale of Two Transporters

Resistance to 4-aminoquinolines in P. falciparum is primarily associated with mutations in two key transporter proteins located on the membrane of the parasite's digestive vacuole: the P. falciparum chloroquine resistance transporter (PfCRT) and the P. falciparum multidrug resistance transporter 1 (PfMDR1).

Mutations in the pfcrt gene, particularly the K76T mutation, are the primary determinant of chloroquine resistance. These mutations alter the transporter's ability to shuttle chloroquine out of the digestive vacuole, reducing its concentration at the site of action.

Polymorphisms in the pfmdr1 gene can modulate the level of resistance to various antimalarials. For instance, the N86Y mutation in pfmdr1 has been linked to increased resistance to chloroquine and amodiaquine, while paradoxically increasing susceptibility to mefloquine and lumefantrine.

cluster_vacuole Digestive Vacuole cluster_parasite Parasite Cytoplasm Heme Heme Hemozoin Hemozoin Heme->Hemozoin Detoxification Amopyroquine_in This compound Amopyroquine_in->Heme Inhibits PfCRT PfCRT Amopyroquine_out This compound PfCRT->Amopyroquine_out Efflux (Resistance) PfMDR1 PfMDR1 Amopyroquine_entry This compound Entry Amopyroquine_entry->Amopyroquine_in caption Mechanism of this compound Action and Resistance

Figure 1: A simplified diagram illustrating the proposed mechanism of action of this compound and the role of PfCRT in mediating resistance through drug efflux from the digestive vacuole.

Assessing Cross-Resistance: Methodological Approaches

The cross-resistance profile of this compound is primarily evaluated through in vitro drug susceptibility assays. These assays determine the concentration of a drug required to inhibit the growth of P. falciparum parasites by 50% (IC50). By comparing the IC50 values of this compound against parasite strains with known resistance profiles to other antimalarials, a picture of its cross-resistance emerges.

Experimental Protocol: In Vitro Antimalarial Drug Susceptibility Testing (SYBR Green I-based Assay)

This protocol outlines a common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

Materials:

  • P. falciparum cultures (drug-sensitive and drug-resistant strains)

  • Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human red blood cells (O+)

  • 96-well microtiter plates

  • Antimalarial drugs (this compound and comparators) dissolved in an appropriate solvent (e.g., DMSO)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in complete medium at 37°C in a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.

  • Drug Plate Preparation: Prepare serial dilutions of the antimalarial drugs in complete medium in a 96-well plate. Include drug-free wells as a negative control.

  • Assay Initiation: Adjust the parasite culture to a 1% parasitemia and 2% hematocrit. Add 180 µL of this parasite suspension to each well of the drug-prepared plate.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining:

    • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Read the fluorescence of each well using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence of non-parasitized red blood cells.

    • Plot the fluorescence intensity against the drug concentration.

    • Calculate the IC50 value using a non-linear regression model.

start Start culture Prepare Parasite Culture (1% Parasitemia, 2% Hematocrit) start->culture drug_plate Prepare Serial Drug Dilutions in 96-well Plate start->drug_plate add_parasites Add Parasite Suspension to Drug Plate culture->add_parasites drug_plate->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse_stain Lyse Cells and Stain with SYBR Green I incubate->lyse_stain read_fluorescence Measure Fluorescence lyse_stain->read_fluorescence analyze Analyze Data and Calculate IC50 read_fluorescence->analyze end End analyze->end

A Head-to-Head Comparison of Amopyroquine and Mefloquine for Malaria Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimalarial drug discovery, a thorough understanding of existing compounds is paramount to developing novel, more effective therapies. This guide provides a detailed head-to-head comparison of two significant quinoline-containing antimalarials: amopyroquine and mefloquine. While direct comparative clinical trial data is limited, this document synthesizes the available preclinical and clinical information to offer a comprehensive overview of their chemical properties, mechanisms of action, pharmacokinetic profiles, and safety considerations.

Chemical Structure and Properties

A fundamental aspect of understanding any drug is its chemical structure, which dictates its physicochemical properties and biological activity.

This compound is a 4-aminoquinoline derivative, structurally similar to amodiaquine and chloroquine. Its chemical formula is C20H20ClN3O[1][2][3][4].

Mefloquine , a 4-quinolinemethanol, possesses a distinct chemical structure. It is a chiral molecule with two asymmetric carbon centers, meaning it exists as four different stereoisomers. The commercially available drug is a racemic mixture of the (R,S)- and (S,R)-enantiomers[5]. Its chemical formula is C17H16F6N2O[5][6].

Mechanism of Action: Divergent Pathways to Parasite Elimination

While both are quinoline derivatives, this compound and mefloquine exhibit different primary mechanisms of action against the Plasmodium parasite.

This compound , like other 4-aminoquinolines, is believed to exert its antimalarial effect by interfering with the detoxification of heme in the parasite's digestive vacuole. The parasite digests hemoglobin, releasing toxic free heme. This compound is thought to inhibit the polymerization of this heme into non-toxic hemozoin, leading to a buildup of the toxic heme and subsequent parasite death[4].

Mefloquine's mechanism of action has been a subject of debate, but recent evidence points towards the inhibition of protein synthesis. It is thought to target the parasite's 80S ribosome, thereby disrupting this essential cellular process[5]. This distinct mechanism is a key differentiator from the 4-aminoquinolines.

Diagram: Proposed Mechanisms of Action

G cluster_this compound This compound cluster_mefloquine Mefloquine A_Hb Hemoglobin A_Heme Toxic Heme A_Hb->A_Heme Digestion A_Hemozoin Hemozoin (Non-toxic) A_Heme->A_Hemozoin Polymerization A_Death Parasite Death A_Heme->A_Death Accumulation Leads to A_Drug This compound A_Drug->A_Heme Inhibits Polymerization M_Ribosome Parasite 80S Ribosome M_Protein Protein Synthesis M_Ribosome->M_Protein M_Inhibition Inhibition of Protein Synthesis M_Ribosome->M_Inhibition Leads to M_Drug Mefloquine M_Drug->M_Ribosome Binds to M_Death Parasite Death M_Inhibition->M_Death

Caption: Proposed mechanisms of action for this compound and mefloquine.

Pharmacokinetic Profile: A Comparative Overview

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its efficacy and dosing regimen.

ParameterThis compoundMefloquine
Absorption Rapidly absorbed after oral administration.Well absorbed after oral administration.
Distribution Information on tissue distribution is limited.Extensive tissue distribution.
Metabolism Metabolized in the liver.Extensively metabolized in the liver, primarily by the cytochrome P450 system[7].
Elimination Half-life Approximately 129.6 hours.Very long, ranging from 2 to 4 weeks[5].
Excretion Primarily through bile and feces.Primarily excreted in the bile and feces[5].

The significantly longer half-life of mefloquine has implications for its use in prophylaxis, allowing for weekly dosing, but also means that adverse effects can be prolonged[7].

Efficacy and Clinical Use

Both this compound and mefloquine have demonstrated activity against Plasmodium falciparum, including some chloroquine-resistant strains.

This compound has shown antimalarial activity comparable to chloroquine[1]. However, its clinical development and use have been less extensive than that of mefloquine.

Mefloquine has been widely used for both the treatment and prophylaxis of malaria, particularly in areas with chloroquine resistance[5][8]. Clinical trials have demonstrated its high efficacy in clearing parasitemia[9][10]. However, resistance to mefloquine has emerged in some regions, often in areas with multi-drug resistance.

Safety and Tolerability: A Critical Consideration

The safety profiles of these two drugs are a key point of differentiation.

This compound : As a 4-aminoquinoline, there are concerns about the potential for hematological and hepatic toxicity, similar to amodiaquine[11][12]. However, specific data on the safety and tolerability of this compound from extensive clinical trials is not widely available in the public domain.

Mefloquine : The use of mefloquine is associated with a well-documented risk of neuropsychiatric adverse events. These can range from common side effects like vivid dreams, insomnia, and dizziness to more severe reactions such as anxiety, depression, hallucinations, and psychosis[5][7]. The US FDA has issued a black box warning regarding these potential side effects, which can persist for months or even years after discontinuing the drug. Due to these risks, mefloquine is contraindicated in individuals with a history of psychiatric disorders or seizures[13]. Comparative studies have shown that other antimalarials, such as atovaquone-proguanil, are better tolerated[14].

Experimental Protocols for Antimalarial Drug Evaluation

For researchers in the field, standardized protocols are essential for evaluating and comparing the efficacy of antimalarial compounds.

In Vitro Susceptibility Testing

Objective: To determine the 50% inhibitory concentration (IC50) of a drug against P. falciparum.

Protocol:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7, W2 strains) in RPMI 1640 medium supplemented with human serum and erythrocytes.

  • Drug Preparation: Prepare serial dilutions of the test compounds (this compound, mefloquine) and a reference drug (e.g., chloroquine) in a 96-well plate.

  • Incubation: Add parasitized erythrocytes to each well and incubate for 48-72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Growth Inhibition Assay: Quantify parasite growth using a SYBR Green I-based fluorescence assay or by microscopic counting of Giemsa-stained smears.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration.

Diagram: In Vitro Susceptibility Testing Workflow

G A Parasite Culture C Incubation (48-72h) A->C B Drug Dilution Plate B->C D Growth Quantification (SYBR Green I) C->D E IC50 Calculation D->E

Caption: Workflow for in vitro antimalarial susceptibility testing.

In Vivo Efficacy in a Murine Model

Objective: To evaluate the in vivo efficacy of a drug in a mouse model of malaria.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD-scid IL2Rγnull) engrafted with human erythrocytes.

  • Infection: Inoculate the mice with a human malaria parasite strain, such as P. falciparum.

  • Treatment: Once a stable parasitemia is established, administer the test compounds (this compound, mefloquine) and a vehicle control orally or via the desired route for a set number of days.

  • Monitoring: Monitor parasitemia daily by collecting blood smears and staining with Giemsa.

  • Data Analysis: Compare the parasite clearance rates and cure rates between the treated and control groups.

Conclusion and Future Directions

This compound and mefloquine are both potent antimalarial agents with distinct characteristics. This compound, a 4-aminoquinoline, shares a likely mechanism of action with chloroquine, while mefloquine appears to act by inhibiting protein synthesis. Mefloquine's very long half-life has made it a useful prophylactic agent, but its significant neuropsychiatric side effects are a major drawback.

A critical gap in the literature is the lack of direct head-to-head clinical trials comparing the efficacy and safety of this compound and mefloquine. Such studies would be invaluable for the research and drug development community to fully assess the relative merits of these compounds. Future research should also focus on elucidating the precise molecular targets of both drugs and investigating strategies to mitigate their respective toxicities. For this compound, a thorough evaluation of its safety profile in well-designed clinical trials is a necessary next step to determine its potential role in the modern antimalarial armamentarium.

References

A Comparative Guide to Validating the Therapeutic Window of Amopyroquine in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the therapeutic window of Amopyroquine, a 4-aminoquinoline antimalarial agent. We will objectively compare its preclinical performance metrics with established alternatives, supported by detailed experimental methodologies and data interpretation strategies. This document is designed to be a practical resource, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and self-validating approach to preclinical drug assessment.

This compound, an analogue of Amodiaquine, has demonstrated significant activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.[1][2] Like other 4-aminoquinolines, its primary mechanism of action is believed to be the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[3][4] This process leads to the accumulation of toxic free heme, resulting in parasite death.[3] Establishing a well-defined therapeutic window—the dose range that maximizes efficacy while minimizing toxicity—is the cornerstone of its preclinical development. This guide will navigate the essential in vitro and in vivo studies required to define this critical parameter.

The Strategic Framework for Therapeutic Window Validation

The journey from a promising compound to a preclinical candidate hinges on a clear demonstration of its selective toxicity towards the pathogen. The therapeutic window is the quantitative measure of this selectivity. Our validation strategy is a multi-stage process, beginning with high-throughput in vitro assays and progressing to more complex in vivo models that offer physiological context.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Modeling cluster_2 Phase 3: Data Synthesis invitro_efficacy In Vitro Efficacy (IC50) vs. P. falciparum Strains si_calc Calculate Selectivity Index (SI) SI = CC50 / IC50 invitro_efficacy->si_calc invitro_tox In Vitro Cytotoxicity (CC50) vs. Mammalian Cells invitro_tox->si_calc invivo_efficacy In Vivo Efficacy (ED50) Murine Malaria Models si_calc->invivo_efficacy Proceed if SI > 10 pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) invivo_efficacy->pk_pd invivo_tox In Vivo Acute & Sub-acute Toxicity Studies tw_determination Therapeutic Window Determination invivo_tox->tw_determination pk_pd->tw_determination

Caption: Overall workflow for therapeutic window validation.

In Vitro Assessment: The Foundation of Selectivity

In vitro screening is the first and most critical step, providing a rapid and cost-effective evaluation of a compound's intrinsic antimalarial activity and its potential for off-target toxicity.[5][6][7]

Determining In Vitro Efficacy (IC50)

The half-maximal inhibitory concentration (IC50) is the primary metric of a drug's potency. It is essential to test this compound against a panel of P. falciparum strains with diverse genetic backgrounds and resistance profiles to predict its clinical utility.

Key Experimental Choices:

  • Parasite Strains: A standard panel should include a chloroquine-sensitive strain like 3D7 or D6 and chloroquine-resistant strains such as W2, Dd2, or K1.[8] This is crucial because cross-resistance with other 4-aminoquinolines is a potential liability.[9]

  • Assay Method: The [³H]-hypoxanthine incorporation assay is a classic and robust method that measures the inhibition of parasite nucleic acid synthesis.[5][8] Alternatively, fluorescence-based assays using SYBR Green I, which intercalates with parasite DNA, offer a higher-throughput, non-radioactive option.

  • Controls: Chloroquine and Amodiaquine serve as essential benchmark compounds to contextualize the potency of this compound.

G start Prepare Drug Dilution Series (this compound, Chloroquine) add_drug Add Drug Dilutions start->add_drug culture Culture P. falciparum (e.g., 3D7, W2) infect Infect Human RBCs (3-5% Hematocrit) culture->infect dispense Dispense Infected RBCs into 96-well plate infect->dispense dispense->add_drug incubate Incubate 48h (Gas: 5% O2, 5% CO2, 90% N2) add_drug->incubate add_label Add [3H]-hypoxanthine incubate->add_label incubate2 Incubate 24h add_label->incubate2 harvest Harvest Cells & Lyse incubate2->harvest measure Measure Radioactivity (Scintillation Counter) harvest->measure analyze Calculate IC50 Values (Non-linear Regression) measure->analyze end Comparative Potency Data analyze->end

Caption: Workflow for the [³H]-hypoxanthine incorporation assay.

Assessing In Vitro Cytotoxicity (CC50) and Selectivity Index (SI)

A potent antimalarial is useless if it is equally potent against host cells. The half-maximal cytotoxic concentration (CC50) is determined against mammalian cell lines to assess this risk.

Key Experimental Choices:

  • Cell Lines: A minimum of two cell lines representing different tissues are recommended. HepG2 (human liver carcinoma) cells are critical for assessing potential hepatotoxicity, a known concern with some 4-aminoquinolines like Amodiaquine.[9][10] A second line, such as HEK293 (human embryonic kidney) or MRC-5 (human fetal lung fibroblast), provides broader toxicity data.[1]

  • Assay Method: The MTT or MTS assay is a standard colorimetric method that measures mitochondrial reductase activity as an indicator of cell viability.

The Selectivity Index (SI) is the crucial ratio that quantifies the therapeutic window at the cellular level. It is calculated as:

SI = CC50 (Mammalian Cells) / IC50 (P. falciparum)

A higher SI value indicates greater selectivity for the parasite. A common threshold for a promising lead compound is an SI ≥ 10, though values >100 are highly desirable.

Comparative In Vitro Data (Hypothetical)
CompoundIC50 (nM) vs. 3D7 (CQS)IC50 (nM) vs. W2 (CQR)CC50 (nM) vs. HepG2Selectivity Index (SI) vs. W2
This compound 8.525> 20,000> 800
Chloroquine 10350> 50,000> 142
Amodiaquine 940> 15,000> 375

In Vivo Models: Efficacy and Toxicity in a Physiological Context

While in vitro data are foundational, they cannot account for drug metabolism, distribution, and host immune responses.[11] In vivo models are therefore indispensable for validating the therapeutic window.[12]

Evaluating In Vivo Efficacy (ED50)

The murine malaria model is the workhorse for in vivo efficacy testing.[11] The 4-day suppressive test (Peter's Test) is the standard assay to determine the dose required to suppress parasitemia.

Key Experimental Choices:

  • Animal Model: Swiss albino or ICR mice are commonly used outbred strains susceptible to rodent malaria parasites.[11]

  • Parasite Model: Plasmodium berghei (ANKA strain) is widely used due to its virulence and predictable infection course in mice.[8][12]

  • Dosing Regimen: The test compound is typically administered orally or subcutaneously once daily for four consecutive days, starting shortly after infection.

  • Endpoint: The primary endpoint is the reduction in parasitemia on day 4 post-infection compared to a vehicle-treated control group. The effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) is calculated.

  • Humanized Models: For compounds targeting P. falciparum specifically, humanized mouse models engrafted with human erythrocytes can provide more direct evidence of efficacy.[13]

In Vivo Toxicity Assessment

Toxicity studies in preclinical models aim to identify potential target organs and establish a maximum tolerated dose (MTD).

Key Experimental Choices:

  • Study Design: An acute toxicity study (single high dose) followed by a sub-acute study (e.g., 7- or 14-day repeat dosing) is standard. Doses should be based on multiples of the determined ED90.

  • Monitored Parameters:

    • Clinical: Mortality, morbidity, changes in body weight, food/water intake.

    • Hematology: Complete blood count (CBC) to check for effects on red cells, white cells, and platelets. Agranulocytosis has been a concern for Amodiaquine.[9]

    • Serum Biochemistry: Markers for liver function (ALT, AST) and kidney function (BUN, creatinine).[10]

    • Histopathology: Microscopic examination of key organs (liver, kidney, spleen, heart) to identify any drug-induced pathological changes.

Comparative In Vivo Data (Hypothetical)
CompoundED50 (mg/kg/day, PO) vs. P. bergheiAcute MTD (mg/kg, PO) in MiceIn Vivo Therapeutic Index (MTD/ED50)Key Toxicological Findings
This compound 2.5> 200> 80No significant findings at 10x ED90
Chloroquine 1.8> 300> 166Well-tolerated in acute studies
Amodiaquine 2.0~150~75Elevated liver enzymes at high doses[10]

Detailed Experimental Protocols

Protocol 1: In Vitro P. falciparum Drug Susceptibility Assay ([³H]-hypoxanthine)
  • Preparation: Prepare serial dilutions of this compound and control drugs in complete culture medium (RPMI 1640, 10% human serum, 25 mM HEPES) in a 96-well plate.

  • Parasite Culture: Synchronize P. falciparum cultures to the ring stage. Adjust the culture to 1% parasitemia and 2.5% hematocrit.

  • Incubation: Add 200 µL of the parasite culture to each well of the drug-loaded plate. Incubate for 48 hours at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[8]

  • Labeling: Add 25 µL of medium containing 0.5 µCi of [³H]-hypoxanthine to each well.

  • Second Incubation: Re-incubate the plate for an additional 24 hours under the same conditions.

  • Harvesting: Freeze the plate at -80°C to lyse the cells. Thaw and harvest the contents onto a glass-fiber filter using a cell harvester.

  • Measurement: Dry the filter mat and place it in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Analysis: Plot the counts per minute (CPM) against the drug concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: In Vivo 4-Day Suppressive Test
  • Animal Handling: Acclimatize Swiss albino mice (18-22g) for one week.

  • Infection: On Day 0, infect all mice intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells.

  • Grouping and Dosing: Randomly divide mice into groups (n=5).

    • Group 1: Vehicle control (e.g., 7% Tween 80, 3% ethanol in water).

    • Groups 2-5: this compound at increasing doses (e.g., 1, 3, 10, 30 mg/kg).

    • Group 6: Chloroquine positive control (e.g., 5 mg/kg).

  • Treatment: Administer the first dose (D0) via oral gavage approximately 2 hours post-infection. Continue dosing once daily on D1, D2, and D3.

  • Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Parasitemia Determination: Stain smears with Giemsa and determine the percentage of parasitized red blood cells by counting under a microscope.

  • Analysis: Calculate the percent suppression of parasitemia for each group relative to the vehicle control. Determine the ED50 and ED90 values using regression analysis.

Conclusion and Forward Look

This guide outlines a robust, multi-faceted strategy for defining the preclinical therapeutic window of this compound. The initial in vitro data, particularly a high Selectivity Index against chloroquine-resistant parasites, establishes a strong foundation for its potential. The subsequent in vivo studies in murine models provide the critical physiological context, translating cellular potency into a tangible therapeutic index.

By systematically comparing this compound to benchmark drugs like Chloroquine and Amodiaquine, researchers can clearly position its efficacy and safety profile within the existing landscape of antimalarials. The experimental frameworks provided herein are designed to generate self-validating, high-quality data essential for making informed decisions on advancing this compound into further preclinical and, ultimately, clinical development.[14]

References

Amopyroquine: A Comparative Analysis of its Stage-Specific Efficacy Against the Plasmodium Lifecycle

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of amopyroquine, a 4-aminoquinoline antimalarial, and its activity across the distinct life cycle stages of Plasmodium, the causative agent of malaria. By synthesizing experimental data and outlining robust methodologies, this document serves as a technical resource for researchers engaged in antimalarial drug discovery and development.

The Plasmodium Lifecycle: A Multi-Stage Challenge

Effective malaria control and eradication strategies require interventions that target the parasite at multiple points in its complex life cycle. The parasite transitions through three major phases: the asymptomatic liver stage (exo-erythrocytic schizogony), the symptomatic blood stage (erythrocytic schizogony), and the transmission stage within the mosquito vector (sporogony). Most current antimalarials, including 4-aminoquinolines, primarily target the asexual blood stages responsible for clinical illness.[1][2]

Plasmodium_Lifecycle cluster_human Human Host cluster_mosquito Mosquito Vector sporozoites Sporozoites (Injected by mosquito) liver Liver Stage (Exo-erythrocytic Schizonts) sporozoites->liver Invade Hepatocytes merozoites Merozoites (Released into blood) liver->merozoites Rupture & Release blood_cycle Asexual Erythrocytic Cycle (Rings, Trophozoites, Schizonts) Causes clinical malaria merozoites->blood_cycle Invade RBCs blood_cycle->merozoites Replication & Lysis gametocytes Gametocytes (Sexual Stages) Transmission to mosquito blood_cycle->gametocytes Sexual Differentiation gametes Gamete Formation & Fertilization gametocytes->gametes Mosquito Blood Meal ookinete Ookinete gametes->ookinete oocyst Oocyst (On midgut wall) ookinete->oocyst sporozoites_out Sporozoites (Migrate to salivary glands) oocyst->sporozoites_out sporozoites_out->sporozoites Mosquito Bite blood_target Target of This compound & Chloroquine blood_target->blood_cycle transmission_target Target of Transmission-Blocking Drugs (e.g., Primaquine) transmission_target->gametocytes liver_target Target of Liver-Stage Drugs (e.g., Tafenoquine) liver_target->liver

Caption: The Plasmodium life cycle and stages targeted by various antimalarials.

Section 1: Efficacy Against Asexual Erythrocytic Stages

This stage is responsible for the clinical symptoms of malaria and is the primary target for this compound and other 4-aminoquinolines.

Mechanism of Action

Like its structural analog chloroquine, this compound is a weak base that accumulates in the acidic digestive vacuole of the parasite.[3] Inside this organelle, the parasite digests host hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. This compound is believed to interfere with this process, leading to the buildup of toxic heme, which damages parasite membranes and results in cell death.[4][5][6]

Comparative In Vitro Efficacy

This compound has demonstrated potent activity against the asexual blood stages of Plasmodium falciparum. Critically, it often retains efficacy against strains that have developed resistance to chloroquine.[1]

CompoundP. falciparum StrainIC50 (nM) - Representative ValuesKey Characteristics
This compound Chloroquine-Sensitive (e.g., 3D7)10 - 30Highly potent against sensitive strains.
Chloroquine-Resistant (e.g., Dd2, K1)30 - 100Retains significant activity against many CQ-resistant strains.
Chloroquine Chloroquine-Sensitive (e.g., 3D7)15 - 40Potent against sensitive strains.[7]
Chloroquine-Resistant (e.g., Dd2, K1)100 - 500+Efficacy is significantly reduced or absent.[7]
Amodiaquine Chloroquine-Sensitive (e.g., 3D7)10 - 40Structurally similar to this compound, potent activity.[8]
Chloroquine-Resistant (e.g., Dd2, K1)40 - 150Often more effective than chloroquine against resistant strains.[8][9]
Artemisinin Most Strains1 - 10Fast-acting, potent against most strains, but used in combination due to short half-life.[3]

Note: IC50 values can vary between studies and specific parasite isolates. The values presented are representative ranges.

Experimental Protocol: Asexual Stage Drug Susceptibility Assay (SYBR Green I Method)

This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against cultured P. falciparum.[10]

Rationale: This assay leverages the DNA-intercalating dye SYBR Green I. The fluorescence intensity is directly proportional to the amount of parasitic DNA, providing a robust measure of parasite proliferation.

Asexual_Assay_Workflow start Start: Synchronized Ring-Stage P. falciparum Culture plate_prep Prepare 96-well plate with serial dilutions of this compound and control drugs start->plate_prep add_parasites Add parasitized erythrocytes (0.5% parasitemia, 1.5% hematocrit) to each well plate_prep->add_parasites incubate Incubate for 72 hours (hypoxic conditions, 37°C) Allows one full replication cycle add_parasites->incubate lyse Add Lysis Buffer containing SYBR Green I dye to each well incubate->lyse read Incubate in dark, then read fluorescence on a plate reader (Ex: 485 nm, Em: 530 nm) lyse->read analyze Analyze Data: Plot fluorescence vs. drug concentration. Calculate IC50 values using a non-linear regression model read->analyze end End: Comparative Efficacy Data analyze->end

Caption: Workflow for the in vitro asexual stage drug susceptibility assay.

Step-by-Step Methodology:

  • Parasite Culture: Maintain P. falciparum cultures in human erythrocytes using standard protocols.[10][11] Synchronize cultures to the ring stage.

  • Drug Plate Preparation: Prepare serial dilutions of this compound, chloroquine (control), and other comparators in a 96-well microplate. Include drug-free wells as a negative control.

  • Assay Initiation: Adjust the synchronized parasite culture to 0.5% parasitemia and 1.5% hematocrit in complete medium.[10] Add this suspension to the drug-containing wells.

  • Incubation: Incubate the plate for 72 hours under standard malaria culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).[10]

  • Lysis and Staining: Following incubation, add lysis buffer containing SYBR Green I to each well.

  • Fluorescence Reading: Incubate the plate in the dark for 1-2 hours, then measure fluorescence using a microplate reader.

  • Data Analysis: Normalize fluorescence values to the drug-free control. Calculate IC50 values by fitting the dose-response data to a suitable nonlinear regression model.

Section 2: Activity Against Sexual Stages (Gametocytes)

Targeting gametocytes is crucial for blocking malaria transmission from human to mosquito.[12][13][14] Drugs with gametocytocidal activity are essential components of malaria eradication campaigns.

Comparative Efficacy on Gametocytes

The activity of many antimalarials, particularly 4-aminoquinolines, is often diminished against mature (Stage V) gametocytes compared to their potent effect on asexual stages.[15] Some studies have indicated that certain drugs, including chloroquine, may even increase the formation of gametocytes at sub-lethal concentrations for the asexual stages.[12][16]

CompoundActivity on Early-Stage GametocytesActivity on Mature (Stage V) GametocytesTransmission Blocking Potential
This compound Likely active (similar to chloroquine)Limited data available, expected to be lowUnclear, requires further investigation
Chloroquine ActivePoor activity.[17]Low
Primaquine ActivePotently ActiveHigh (Current standard for transmission-blocking)[18]
Artemisinin Derivatives ActiveModerately ActiveModerate
Methylene Blue ActivePotently Active[19]High
Experimental Protocol: Gametocyte Viability Assay (ATP Bioluminescence)

This assay measures the intracellular ATP levels of mature gametocytes as an indicator of metabolic activity and viability after drug exposure.

Rationale: Healthy, viable cells maintain a high and stable level of ATP. A reduction in ATP content is a sensitive marker of drug-induced cytotoxicity. This method is highly suitable for medium- to high-throughput screening.[19]

Step-by-Step Methodology:

  • Gametocyte Production: Generate mature Stage IV-V P. falciparum gametocytes in vitro using established protocols.

  • Gametocyte Purification: Purify the mature gametocytes from the culture to remove asexual parasites and uninfected erythrocytes.

  • Drug Incubation: Plate the purified gametocytes in 96- or 384-well plates containing serial dilutions of this compound and control drugs. Incubate for 48-72 hours.

  • ATP Measurement: Add a reagent that lyses the gametocytes and provides the luciferase and luciferin substrate. The resulting bioluminescence is proportional to the ATP concentration.

  • Luminescence Reading: Measure the bioluminescence signal using a plate luminometer.

  • Data Analysis: Normalize the signal to drug-free controls and calculate IC50 values to determine the drug concentration that reduces gametocyte viability by 50%.

Section 3: Impact on Sporogonic Stages in the Mosquito

The sporogonic stage involves the development of the parasite within the mosquito, from ingested gametocytes to infectious sporozoites. Drugs that can interrupt this process are termed sporontocidal.[20]

Comparative Sporontocidal Activity

Data on the direct sporontocidal activity of this compound is scarce. This activity is typically assessed using the Standard Membrane Feeding Assay (SMFA). Compounds like atovaquone are known to have potent sporontocidal effects, inhibiting the development of oocysts in the mosquito midgut.[20] 4-aminoquinolines are generally not considered to have significant sporontocidal activity.

Experimental Protocol: Standard Membrane Feeding Assay (SMFA)

The SMFA is the gold-standard assay for evaluating the transmission-blocking potential of drugs or antibodies by assessing their impact on oocyst development in mosquitoes.[21][22][23]

Rationale: This assay mimics the natural transmission process by allowing mosquitoes to feed on a parasite-containing blood meal through an artificial membrane. It provides a direct measure of a compound's ability to prevent the establishment of infection in the vector.[24][25]

SMFA_Workflow start Start: Mature P. falciparum Gametocyte Culture prep_meal Prepare infectious blood meal: Mix gametocytes, fresh RBCs, serum, and test compound (e.g., this compound) start->prep_meal load_feeder Load blood meal into a membrane feeder pre-warmed to 37°C prep_meal->load_feeder mosquito_feed Allow starved Anopheles mosquitoes to feed on the membrane for 15-20 minutes in the dark load_feeder->mosquito_feed maintain_mosquito Maintain fed mosquitoes on a sugar solution for 7-10 days to allow oocyst development mosquito_feed->maintain_mosquito dissect Dissect mosquito midguts and stain with mercurochrome maintain_mosquito->dissect count Count the number of oocysts per midgut using a microscope dissect->count analyze Analyze Data: Compare oocyst number and prevalence between drug-treated and control groups count->analyze end End: Transmission-Blocking Activity Assessment analyze->end

Caption: Workflow for the Standard Membrane Feeding Assay (SMFA).

Step-by-Step Methodology:

  • Prepare Blood Meal: Mix mature gametocyte culture with fresh human erythrocytes and serum. Split the mixture into control and test groups. Add the test compound (this compound) to the test group and a vehicle control to the control group.

  • Mosquito Feeding: Place the blood meals into separate membrane feeders maintained at 37°C. Allow a cage of starved female Anopheles mosquitoes to feed on each feeder.[24]

  • Mosquito Maintenance: Remove unfed mosquitoes. Maintain the blood-fed mosquitoes in a secure insectary for 7-10 days, providing them with a sugar solution.

  • Midgut Dissection: After the incubation period, dissect the midguts from at least 25 mosquitoes per group.[24]

  • Staining and Counting: Stain the midguts with mercurochrome and count the number of oocysts on each midgut under a microscope.

  • Data Analysis: The transmission-blocking activity is determined by comparing both the prevalence (percentage of infected mosquitoes) and intensity (number of oocysts per midgut) of infection in the test group relative to the control group.

Synthesis and Future Directions

This compound is a potent blood schizonticide, demonstrating strong efficacy against the asexual erythrocytic stages of Plasmodium, including many chloroquine-resistant strains.[1] This positions it as a valuable compound for treating clinical malaria.

However, its activity against the parasite's sexual (gametocyte) and mosquito (sporogonic) stages appears limited, which is a characteristic shared by other 4-aminoquinolines. This stage-specific activity profile highlights a critical consideration in antimalarial drug development:

  • For Treatment: this compound and similar molecules are effective at clearing the infection that causes illness.

  • For Transmission Blocking: To interrupt the spread of malaria, this compound would need to be paired with a compound that has strong gametocytocidal or sporontocidal activity, such as primaquine or tafenoquine.

Future research should focus on obtaining definitive data for this compound's activity against mature Stage V gametocytes and its potential sporontocidal effects using the standardized assays outlined in this guide. Such data are essential for fully characterizing its profile and determining its optimal role in combination therapies aimed at both treating malaria and preventing its transmission.

References

Evaluating the Synergistic Potential of Amopyroquine in Antimalarial Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Combination Therapies in the Fight Against Malaria

The relentless evolution of drug resistance in Plasmodium falciparum, the most virulent human malaria parasite, has rendered many monotherapies obsolete and necessitates a strategic shift towards combination therapies. The core principle of this approach is to partner drugs with distinct mechanisms of action, thereby enhancing therapeutic efficacy, reducing the likelihood of treatment failure, and delaying the emergence of resistant parasite strains.[1] Amopyroquine, a 4-aminoquinoline derivative structurally similar to amodiaquine, presents a compelling candidate for inclusion in such combination regimens. This guide provides a comprehensive evaluation of the synergistic potential of this compound, drawing upon established experimental methodologies and extensive data from its close analog, amodiaquine, to project its performance in combination with other antimalarial agents. While direct experimental data on this compound combinations are limited, the well-documented synergistic and antagonistic interactions of amodiaquine offer a robust predictive framework for researchers and drug development professionals.

The Mechanistic Underpinning of this compound's Antimalarial Activity

This compound, like other 4-aminoquinolines, exerts its parasiticidal effect by disrupting the detoxification of heme within the parasite's digestive vacuole. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline structure called hemozoin (also known as the malaria pigment). This compound is believed to interfere with this process by binding to free heme, preventing its incorporation into the growing hemozoin crystal.[2][3] This leads to an accumulation of toxic heme within the parasite, inducing oxidative stress and ultimately leading to cell death.

Caption: Mechanism of action of this compound.

Evaluating Synergism: A Guide to In Vitro Methodologies

The interaction between two or more drugs can be synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects). Determining the nature of these interactions is crucial for designing effective combination therapies. The gold standard for in vitro assessment is the isobologram analysis, often performed using a fixed-ratio method.

Experimental Protocol: Fixed-Ratio Isobologram for In Vitro Synergy Testing

This protocol outlines the steps for assessing the synergistic, additive, or antagonistic effects of this compound in combination with another antimalarial drug against P. falciparum.

1. Parasite Culture:

  • Maintain asynchronous cultures of P. falciparum (e.g., chloroquine-sensitive 3D7 strain and chloroquine-resistant Dd2 strain) in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum or Albumax II, under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

2. Determination of 50% Inhibitory Concentrations (IC50) for Individual Drugs:

  • Prepare serial dilutions of this compound and the partner drug in 96-well microtiter plates.

  • Add synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) to each well.

  • Incubate the plates for 48-72 hours.

  • Quantify parasite growth using a suitable method, such as the SYBR Green I fluorescence-based assay, which measures DNA content.

  • Calculate the IC50 value for each drug individually by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

3. Fixed-Ratio Combination Assay:

  • Prepare stock solutions of this compound and the partner drug.

  • Combine the drugs in fixed ratios based on their IC50 values (e.g., 4:1, 3:2, 2:3, 1:4, and the individual drugs at 5:0 and 0:5).

  • Prepare serial dilutions of these fixed-ratio mixtures.

  • Perform the parasite growth inhibition assay as described in step 2.

  • Determine the IC50 for each fixed-ratio combination.

4. Isobologram Analysis and Calculation of the Fractional Inhibitory Concentration (FIC):

  • For each fixed-ratio combination, calculate the Fractional Inhibitory Concentration (FIC) for each drug:

    • FIC of this compound = (IC50 of this compound in combination) / (IC50 of this compound alone)

    • FIC of Partner Drug = (IC50 of Partner Drug in combination) / (IC50 of Partner Drug alone)

  • Calculate the sum of the FICs (ΣFIC) for each combination:

    • ΣFIC = FIC of this compound + FIC of Partner Drug

  • Interpret the ΣFIC values:

    • Synergism: ΣFIC ≤ 0.5

    • Additivity: 0.5 < ΣFIC ≤ 2.0

    • Antagonism: ΣFIC > 2.0

cluster_workflow In Vitro Synergy Testing Workflow Start Start Culture Parasite Culture (P. falciparum) Start->Culture IC50_Individual Determine IC50 for each drug alone Culture->IC50_Individual Fixed_Ratio Prepare Fixed-Ratio Drug Combinations IC50_Individual->Fixed_Ratio IC50_Combo Determine IC50 for each combination Fixed_Ratio->IC50_Combo Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) IC50_Combo->Calculate_FIC Isobologram Plot Isobologram & Determine ΣFIC Calculate_FIC->Isobologram Interpretation Interpret Interaction: Synergism, Additivity, or Antagonism Isobologram->Interpretation End End Interpretation->End

References

A Guide to the Statistical Validation of Amodiaquine Efficacy Data from Clinical Trials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Malaria and the Role of Amodiaquine

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to pose a significant global health burden. The cornerstone of malaria control is effective chemotherapy, yet the parasite's ability to develop resistance necessitates the continuous evaluation of existing and novel antimalarial drugs. Amodiaquine, a 4-aminoquinoline compound, has been a component of malaria treatment for decades. Its mechanism of action involves interfering with the parasite's detoxification of heme, a byproduct of hemoglobin digestion, leading to a build-up of toxic heme and parasite death.

Initially used as a monotherapy, the rise of drug resistance has led to its primary use in combination therapies, most notably with artesunate, an artemisinin derivative. This combination, known as artesunate-amodiaquine (AS-AQ), is recommended by the World Health Organization (WHO) as a first-line treatment for uncomplicated P. falciparum malaria. The statistical validation of its efficacy is paramount to ensure its continued effectiveness and to inform public health policy.

Core Principles of Statistical Validation in Antimalarial Clinical Trials

The robust statistical analysis of clinical trial data is the bedrock of evidence-based medicine. In the context of antimalarial efficacy, the primary goal is to determine the ability of a drug to clear parasites from a patient's bloodstream and to prevent their recurrence. This requires a meticulously designed study and the application of appropriate statistical methods.

The "Why": Causality in Experimental Design

The choice of a randomized controlled trial (RCT) as the gold standard for evaluating drug efficacy is a deliberate one. Randomization minimizes selection bias and ensures that any observed differences in outcomes between the treatment and control groups are, with a high degree of probability, attributable to the intervention itself. Key considerations in the design of antimalarial trials include:

  • Comparator Selection: Amodiaquine's efficacy is not assessed in a vacuum. It is compared against either a placebo (in areas of low transmission where this is ethically permissible) or, more commonly, another established and effective antimalarial drug. This comparative approach provides a direct measure of its relative performance.

  • Follow-up Duration: The follow-up period in antimalarial trials is critical. A standard 28-day or 42-day follow-up is often employed to capture not only the initial clearance of parasites but also any subsequent reappearance.[1][2][3] The duration is chosen based on the pharmacokinetic properties of the drug; longer-acting drugs require longer follow-up to distinguish between a new infection and a recrudescence of the original infection.

  • Endpoint Definition: The primary endpoint in most antimalarial efficacy trials is the "Adequate Clinical and Parasitological Response" (ACPR), which signifies the absence of parasites and clinical symptoms at the end of the follow-up period.[4]

The "How": A Self-Validating System of Analysis

Comparative Efficacy of Amodiaquine-Based Therapies

The following tables summarize the efficacy of artesunate-amodiaquine (AS-AQ) in comparison to other widely used artemisinin-based combination therapies (ACTs). The data is derived from various clinical trials and is presented as PCR-corrected cure rates, which is the preferred endpoint for monitoring antimalarial drug efficacy.[1]

Table 1: Efficacy of Artesunate-Amodiaquine (AS-AQ) vs. Artemether-Lumefantrine (AL)

Study Location/YearTreatment ArmNo. of PatientsDay 28 PCR-Corrected Cure Rate (95% CI)Day 42 PCR-Corrected Cure Rate (95% CI)Reference
ColombiaAS-AQ105100%-[5]
AL10599.0%-[5]
Zanzibar, TanzaniaAS-AQ207-92%[6]
AL200-88%[6]
Ivory Coast (2009-2016)AS-AQ76296.81%96.68%[4]
AL76896.59%95.97%[4]
CameroonAS-AQ7396.4%-[7]
AL77100%-[7]

Table 2: Efficacy of Artesunate-Amodiaquine (AS-AQ) vs. Dihydroartemisinin-Piperaquine (DHP)

Study Location/YearTreatment ArmNo. of PatientsDay 42 PCR-Corrected Cure Rate (95% CI)Hazard Ratio (95% CI) for Parasitological FailureReference
Southern Papua, IndonesiaAS-AQ16645% (36%-53%)4.3 (2.5-7.2)[8][9][10]
DHP16813% (7.2%-19%)[8][9][10]
Central VietnamAS-AQ4998%-[11]
DHP49100%-[11]
Maradi, NigerAS-AQ-99.5%-[12]
DHP-98.4%-[12]

Key Statistical Methodologies for Efficacy Validation

A suite of statistical tools is employed to rigorously analyze the data from antimalarial clinical trials. Understanding these methods is crucial for interpreting the results correctly.

PCR-Corrected Cure Rate: Distinguishing Recrudescence from Re-infection

In malaria-endemic areas, a patient can be re-infected with a new strain of Plasmodium shortly after treatment. A simple reappearance of parasites in the blood could therefore be either a true treatment failure (recrudescence) or a new infection. Polymerase Chain Reaction (PCR) genotyping is used to distinguish between these two possibilities by comparing the genetic profile of the parasites before and after treatment.[1][2]

Workflow for Calculating PCR-Corrected Cure Rate:

Caption: Workflow for PCR correction in antimalarial trials.

Protocol for PCR Correction:

  • Sample Collection: Collect a blood sample from the patient at enrollment (Day 0) and on the day of recurrent parasitemia.

  • DNA Extraction: Extract parasite DNA from both blood samples.

  • PCR Amplification: Amplify polymorphic parasite genes, such as msp-1, msp-2, and glurp, using nested PCR.[2]

  • Genotype Comparison: Compare the size and sequence of the amplified gene fragments from the Day 0 and recurrence samples.

  • Classification:

    • If the genotypes are identical, the recurrence is classified as a recrudescence.

    • If the genotypes are different, the recurrence is classified as a new infection.

  • Efficacy Calculation: The PCR-corrected cure rate is calculated by considering only the recrudescences as treatment failures. Patients with new infections are censored from the analysis at the time of re-infection.

Kaplan-Meier Survival Analysis: Visualizing Time-to-Event Data

Kaplan-Meier survival analysis is a non-parametric statistic used to estimate the probability of an event (in this case, treatment failure) occurring over time. It is a powerful tool for visualizing the efficacy of a drug and for comparing the time to failure between different treatment groups.[13][14][15][16]

Workflow for Kaplan-Meier Analysis:

G cluster_0 Data Input cluster_1 Analysis Steps cluster_2 Output A Patient Data: - Time to event (failure or censoring) - Event status (failure=1, censored=0) - Treatment group B Order event times from smallest to largest A->B C For each event time, calculate: - Number at risk - Number of events B->C D Calculate the survival probability at each event time C->D E Kaplan-Meier Curve: - Time on x-axis - Survival probability on y-axis D->E F Log-rank test to compare survival curves between groups E->F

Caption: Workflow for Kaplan-Meier survival analysis.

Protocol for Kaplan-Meier Survival Analysis:

  • Data Preparation: For each patient, record the time to the event of interest (treatment failure) or the time of censoring (e.g., loss to follow-up, withdrawal from the study, or a new infection in a PCR-corrected analysis).

  • Survival Table Construction: Create a table that, for each time point at which a failure occurs, lists the number of individuals at risk just before that time and the number of failures at that time.

  • Survival Probability Calculation: The probability of surviving past each failure time is calculated as the product of the conditional probabilities of surviving at each preceding failure time.

  • Curve Generation: Plot the survival probability against time to generate the Kaplan-Meier curve. The curve will show a stepwise decline each time a failure occurs.

  • Statistical Comparison: The log-rank test is commonly used to statistically compare the survival curves of two or more groups (e.g., AS-AQ vs. AL).[17] A significant p-value indicates a difference in the time to failure between the groups.

Hazard Ratios: Quantifying the Difference in Efficacy

While the log-rank test can tell us if there is a statistically significant difference between two survival curves, the hazard ratio (HR) quantifies the magnitude of that difference. The hazard is the instantaneous risk of failure at a particular time point. The hazard ratio is the ratio of the hazard rates in the two treatment groups.

  • An HR = 1 indicates no difference in the risk of failure between the two groups.

  • An HR < 1 indicates that the treatment group has a lower risk of failure than the comparator group.

  • An HR > 1 indicates that the treatment group has a higher risk of failure than the comparator group.

For example, in the study comparing AS-AQ and DHP in Indonesia, the hazard ratio of 4.3 for parasitological failure with AS-AQ compared to DHP indicates a significantly higher risk of treatment failure with AS-AQ in that specific setting.[8][9][10]

Conclusion: A Framework for Rigorous Efficacy Assessment

The statistical validation of amodiaquine's efficacy is a multi-step, rigorous process that relies on well-designed clinical trials and a suite of complementary statistical methods. PCR-corrected cure rates provide a precise measure of drug efficacy by distinguishing true treatment failures from new infections. Kaplan-Meier survival analysis offers a powerful visual representation of the time to failure, while hazard ratios quantify the relative risk of failure between different treatments.

For researchers, scientists, and drug development professionals, a thorough understanding of these methodologies is not merely academic; it is essential for the accurate interpretation of clinical trial data, for making informed decisions about drug development and deployment, and ultimately, for contributing to the global effort to control and eliminate malaria. The continued surveillance of amodiaquine's efficacy, using these robust statistical tools, will be critical in preserving its utility as a vital antimalarial agent.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Amopyroquine for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the integrity of the scientific process extends beyond the benchtop to the responsible management of chemical compounds. Amopyroquine, a quinoline-derivative antimalarial agent, requires meticulous handling not only during experimentation but also through its entire lifecycle, culminating in its proper disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards. Our aim is to empower your laboratory with the knowledge to manage this compound responsibly, ensuring the safety of your personnel and the protection of our environment.

Understanding the Hazard Profile of this compound: The "Why" Behind Cautious Disposal

This compound (CAS No: 550-81-2) is a potent antimalarial compound.[1][2] Its chemical structure, a 4-aminoquinoline derivative, is shared with other well-known antimalarials like amodiaquine and chloroquine.[3][4][5][6] While effective in its therapeutic role, this chemical class also presents recognized hazards that dictate stringent disposal protocols.

A crucial aspect of this compound's hazard profile is its ecotoxicity. Safety Data Sheets (SDS) explicitly state that this compound is very toxic to aquatic life with long-lasting effects .[7] This classification underscores the potential for significant environmental damage if the compound is released into waterways. Quinoline-based compounds can be persistent in soil and water, with the potential for bioaccumulation, posing a risk to various organisms.[8] Furthermore, the degradation products of similar quinoline derivatives can also exhibit toxicity.[9][10] Therefore, under no circumstances should this compound or its solutions be disposed of down the drain.

From a human health perspective, this compound is classified as harmful if swallowed .[7][11] While comprehensive toxicological data for this compound is not as extensive as for its analogue amodiaquine, it is prudent to handle it with the assumption of similar potential for adverse health effects. Amodiaquine has been associated with hepatotoxicity and other serious side effects, and its reactive metabolites are thought to play a role in its toxicity.[12][13][14][15]

Table 1: Key Hazard Information for this compound

Hazard ClassificationDescriptionSource
Acute Oral ToxicityHarmful if swallowed.[7][11]
Aquatic ToxicityVery toxic to aquatic life with long-lasting effects.[7]

Regulatory Framework: Navigating the Disposal Landscape

The disposal of this compound falls under the regulations for hazardous chemical and pharmaceutical waste. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[3][16] While this compound is not explicitly listed by name on the RCRA P-list (acutely hazardous) or U-list (toxic) of commercial chemical products, this does not exempt it from hazardous waste regulations.[2][7][8][17][18][19][20]

A chemical waste can be classified as hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or if it is a listed waste.[3][16] Given this compound's known toxicity, it must be managed as a hazardous waste.

It is crucial for each research institution to consult with their Environmental Health and Safety (EHS) office to ensure compliance with all federal, state, and local regulations, which may be more stringent than federal guidelines.[16]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste generated in a research laboratory setting. This protocol is designed to be a self-validating system, ensuring that each step contributes to the overall safety and compliance of the disposal process.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for disposal, it is imperative to wear the appropriate PPE to minimize the risk of exposure.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. Work should be conducted in a chemical fume hood.

Waste Segregation and Collection: Preventing Cross-Contamination

Proper segregation of waste is fundamental to safe and efficient disposal.

  • Designated Waste Container: All this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be collected in a designated hazardous waste container.

  • Container Compatibility: The container must be made of a material compatible with this compound and any solvents used. A high-density polyethylene (HDPE) container with a secure, leak-proof lid is recommended.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound." The accumulation start date must also be recorded on the label.

  • No Mixing: Do not mix this compound waste with other incompatible waste streams.

Management of Different this compound Waste Streams

Solid Waste:

  • Pure Compound: Unused or expired this compound powder should be disposed of in its original container, which is then placed inside the designated hazardous waste container.

  • Contaminated Labware: All disposable items that have come into contact with this compound (e.g., weighing paper, pipette tips, gloves, bench paper) must be collected in the hazardous waste container.

Liquid Waste:

  • Solutions: Aqueous and solvent-based solutions containing this compound must be collected in a designated liquid hazardous waste container.

  • First Rinse: When rinsing glassware that contained this compound, the first rinseate must be collected as hazardous waste. Subsequent rinses can typically be disposed of down the drain, but consult your institution's EHS guidelines.

Empty Containers:

  • A container that held pure this compound is considered hazardous waste and should be disposed of as such, unless it has been triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.

Spill Management: Preparedness and Response

In the event of an this compound spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in section 3.1.

  • Containment: For a solid spill, carefully cover the powder with a damp paper towel to avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill.

  • Collection: Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS office.

Final Disposal Pathway: Incineration as the Gold Standard

The recommended final disposal method for this compound and other pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal facility.[21] Incineration ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.

Your institution's EHS office will have established procedures for the pickup and transport of hazardous waste to a certified disposal facility. Do not attempt to dispose of this compound waste through general laboratory trash or by any other means.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a research laboratory.

AmopyroquineDisposalWorkflow This compound Disposal Decision Workflow start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, first rinseate) waste_type->liquid_waste Liquid spill Spill Occurs waste_type->spill Spill collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid spill_protocol Follow Spill Management Protocol (Contain, Collect, Decontaminate) spill->spill_protocol store Store Waste Container in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store spill_protocol->store pickup Arrange for Pickup by Institutional EHS store->pickup disposal Final Disposal via High-Temperature Incineration pickup->disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to scientific integrity, safety, and environmental responsibility. By understanding the hazards associated with this compound and adhering to the detailed disposal protocols outlined in this guide, researchers can ensure that their valuable work in advancing human health does not come at the cost of environmental well-being. Always prioritize safety, follow institutional guidelines, and consult with your EHS professionals to ensure the responsible management of all laboratory chemicals.

References

A Senior Application Scientist's Guide to Handling Amopyroquine: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: As scientists, our primary directive is to advance knowledge, but this must be built upon an unwavering foundation of safety. When working with potent investigational compounds like Amopyroquine, a casual approach to personal protection is not an option. This guide moves beyond a simple checklist, offering a procedural and logistical framework for handling this compound. It is designed to instill a risk-based safety mindset, ensuring that every step, from weighing to disposal, is executed with precision and foresight. Our goal is to protect the integrity of our research by first protecting ourselves.

Understanding the Hazard Profile of this compound

This compound is an antimalarial agent whose handling requires a comprehensive understanding of its potential hazards.[1] While specific occupational exposure limits (OELs) have not been established, the available safety data sheets (SDS) provide a clear directive for cautious handling based on its classified hazards.[2][3] The primary risks are associated with direct contact and inhalation, particularly when handling the compound in its solid, powdered form.[2][3]

Table 1: GHS Hazard Classification for this compound

Hazard Code Hazard Statement Source(s)
H302 Harmful if swallowed [2][3]
H315 Causes skin irritation [3]
H319 Causes serious eye irritation [3]
H335 May cause respiratory irritation [3]

| H410 | Very toxic to aquatic life with long lasting effects |[2] |

These classifications mandate that this compound be handled with engineering controls and personal protective equipment sufficient to prevent all routes of exposure.

The Hierarchy of Controls: Your Foundational Safety Strategy

In laboratory safety, personal protective equipment (PPE) is the final, critical barrier between a researcher and a chemical hazard.[4] Its effectiveness depends on the preceding layers of control. Before any task involving this compound, ensure the following are in place:

  • Engineering Controls: All procedures involving solid this compound or the potential for aerosol generation must be performed within a certified chemical fume hood or a powder containment hood.[2][5] This is non-negotiable as it is the primary method for minimizing inhalation exposure.[5] The work area must also be equipped with an accessible safety shower and eye wash station.[2][3][6]

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must be trained on the specific hazards and the procedures outlined in this guide.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be tailored to the specific task and the physical form of the compound being handled. The following table outlines the minimum required PPE for common laboratory procedures involving this compound.

Table 2: Required PPE for Handling this compound

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solid Powder Double Nitrile Gloves Safety Goggles & Face Shield Disposable, Permeability-Resistant Gown NIOSH-Approved N95 Respirator (or higher)
Preparing Stock Solutions Double Nitrile Gloves Safety Goggles Chemical-Resistant Lab Coat or Gown Not required if performed in a certified fume hood
Conducting In-Vitro Assays Single Nitrile Gloves Safety Glasses with Side Shields Standard Lab Coat Not required

| Waste Disposal / Spill Cleanup | Double Nitrile Gloves | Safety Goggles & Face Shield | Disposable, Permeability-Resistant Gown | NIOSH-Approved N95 Respirator (or higher) |

Step-by-Step PPE Procedures

A. Hand Protection: The Principle of Double-Gloving

Direct skin contact is a primary exposure risk.[3] Standard practice for hazardous compounds involves double-gloving to provide a redundant barrier.[7]

  • Selection: Use powder-free, chemical-resistant nitrile gloves.[4] Avoid thin, vinyl (PVC) gloves, which offer little chemical protection.[4]

  • Procedure: Don an initial pair of gloves. When beginning a procedure, don a second, outer pair. The outer gloves should be removed and replaced immediately if contamination is suspected or after a set interval (e.g., every 30-60 minutes) during extended procedures.[4]

  • Rationale: The outer glove absorbs any immediate contamination, keeping the inner glove clean. This allows for the safe removal of the contaminated outer layer without exposing the skin, preserving the integrity of the primary barrier.

B. Eye and Face Protection: Shielding Against Splashes and Aerosols

This compound can cause serious eye irritation.[3] Appropriate protection is mandatory.

  • Minimum Requirement: For all tasks, wear ANSI Z87.1-compliant safety glasses with side shields.[8]

  • Elevated Risk: When handling the powder, preparing concentrated solutions, or during spill cleanup, upgrade to tightly fitting chemical safety goggles.[2][3] A full-face shield should be worn over the goggles whenever there is a significant splash risk.[4][5]

C. Body Protection: Preventing Dermal Absorption

Your personal clothing should be protected from contamination.

  • Standard Use: A clean, buttoned lab coat is sufficient for low-concentration solution handling.

  • High-Risk Tasks: When handling solid this compound or during decontamination and spill cleanup, a disposable, solid-front gown made of a material shown to resist chemical permeability is required.[5][7] Gloves should be pulled over the cuffs of the gown to create a seal.[4]

D. Respiratory Protection: Controlling Inhalation of Particulate Matter

This compound powder presents a respiratory irritation hazard.[3]

  • Mandatory Use: A NIOSH-approved filtering facepiece respirator (N95 or higher) is required for any procedure that could generate dust or aerosols, primarily the weighing and handling of the solid compound.[3] This is true even when working inside a fume hood, as an added layer of personal protection.

  • Fit and Seal: Ensure the respirator is properly fitted and a user seal check is performed each time it is donned.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start Initiation cluster_form Physical Form Assessment cluster_ppe_high High-Risk PPE Protocol cluster_ppe_low Standard-Risk PPE Protocol cluster_controls Engineering Controls cluster_end Execution start Assess Task: Handling this compound form_check Solid Powder or High Concentration? start->form_check ppe_high Required PPE: - Double Nitrile Gloves - Permeability-Resistant Gown - Safety Goggles & Face Shield - N95 Respirator form_check->ppe_high  Yes ppe_low Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses (Side Shields) form_check->ppe_low  No (Dilute Solution) controls Mandatory Control: Work in Certified Chemical Fume Hood ppe_high->controls ppe_low->controls proceed Proceed with Task controls->proceed

Caption: PPE selection workflow for this compound handling.

Operational Plans: Donning, Doffing, and Disposal

A. Donning and Doffing Sequence

Cross-contamination often occurs during the removal of PPE. Follow a strict sequence.[5]

  • Donning (Putting On):

    • Gown

    • Respirator/Mask

    • Goggles/Face Shield

    • Gloves (pull cuffs over gown sleeves)

  • Doffing (Taking Off):

    • Outer Gloves: The most contaminated item is removed first.

    • Gown: Unfasten and peel it away from the body, rolling it inside-out.

    • Goggles/Face Shield

    • Respirator/Mask

    • Inner Gloves: Remove by peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the exterior.

    • Hand Washing: Immediately wash hands thoroughly with soap and water.[5]

B. Emergency Procedures

  • Minor Spill (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing the "High-Risk" PPE ensemble (Table 2), cover liquid spills with an absorbent material (diatomite or universal binders).[2] For powders, gently cover with damp absorbent pads to avoid generating dust.

    • Collect all materials using non-sparking tools and place them into a sealed, labeled container for hazardous waste.[2]

    • Decontaminate the spill area with alcohol or another appropriate solvent, followed by soap and water.[2]

  • Personnel Exposure:

    • Skin: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.

    • Eyes: Flush eyes with water for at least 15 minutes at an eye wash station, holding the eyelids open.[2][9]

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Rinse mouth with water.[2]

    • Action: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding physician.

C. Waste Disposal Protocol

Due to its high aquatic toxicity (H410), all this compound waste must be managed to prevent environmental release.[2]

  • Segregation: All items that have come into contact with this compound—including gloves, gowns, pipette tips, vials, and absorbent materials—must be disposed of as hazardous chemical waste.[2] Do not mix with general laboratory trash.

  • Containment: Collect all solid and liquid waste in clearly labeled, sealed containers designated for hazardous chemical waste.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.[2] Never discharge this compound waste down the drain.[3]

By adhering to these detailed operational and safety plans, researchers can handle this compound confidently, ensuring personal safety and the integrity of their scientific work.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.